molecular formula C9H18O2 B074465 4-Methyl-2-pentyl-1,3-dioxolane CAS No. 1599-49-1

4-Methyl-2-pentyl-1,3-dioxolane

Cat. No.: B074465
CAS No.: 1599-49-1
M. Wt: 158.24 g/mol
InChI Key: GWMSIWCZZKMUQM-UHFFFAOYSA-N
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Description

4-Methyl-2-pentyl-1, 3-dioxolane, also known as 2-pentyl-4-methyl-1, 3-dioxolane or fema 3630, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. 4-Methyl-2-pentyl-1, 3-dioxolane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, 4-methyl-2-pentyl-1, 3-dioxolane is primarily located in the cytoplasm. 4-Methyl-2-pentyl-1, 3-dioxolane has a clean, fresh, and green taste.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-pentyl-1,3-dioxolane
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-9-10-7-8(2)11-9/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMSIWCZZKMUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1OCC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
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DSSTOX Substance ID

DTXSID00862706
Record name 1,3-Dioxolane, 4-methyl-2-pentyl-
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Molecular Weight

158.24 g/mol
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Physical Description

colourless to pale yellow liquid with a mild , fruity, pear-like odour
Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

82.00 °C. @ 18.00 mm Hg
Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Solubility

slightly, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.893-0.901
Record name 4-Methyl-2-pentyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

1599-49-1
Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Record name 1,3-Dioxolane, 4-methyl-2-pentyl-
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Record name 4-methyl-2-pentyl-1,3-dioxolane
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Record name 4-METHYL-2-PENTYL-1,3-DIOXOLANE
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Record name 4-Methyl-2-pentyl-1,3-dioxolane
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of 4-Methyl-2-pentyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-pentyl-1,3-dioxolane. The information is compiled from various scientific databases and is intended to support research and development activities. This document presents quantitative data in a structured format, details general experimental protocols for property determination, and includes a logical workflow for the characterization of such compounds.

Core Physicochemical Data

This compound is an organic compound belonging to the class of 1,3-dioxolanes. These are cyclic acetals formed from the reaction of an aldehyde or ketone with a diol. The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₈O₂-
Molecular Weight 158.24 g/mol [1][2]
Appearance Colorless liquid-
Odor Mild, fruity, pear-like-
Boiling Point 197.85 °C (predicted at standard pressure)[]
82 °C at 18 mmHg[1]
Melting Point Not available[4]
Density 0.893 - 0.900 g/cm³ at 25 °C[]
Water Solubility 1.22 g/L (predicted)[4]
Solubility in Organic Solvents Soluble in alcohol and oils[][5]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available. However, the following sections describe general and widely accepted methodologies for measuring the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small sample of a liquid is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner)

  • Liquid paraffin or other high-boiling point oil

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing heat-stable oil, ensuring the oil level is above the sample level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a hydrometer. A straightforward method using a graduated cylinder and a balance is described below.

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

Procedure:

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid sample is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The mass of the graduated cylinder containing the liquid is measured.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a liquid solute in a liquid solvent, miscibility is often the term used.

Apparatus:

  • Test tubes

  • Pipettes or burettes

  • Vortex mixer or shaker

  • Analytical balance (for quantitative analysis)

Procedure for Qualitative Determination:

  • A small, measured volume of the solvent (e.g., water) is placed in a test tube.

  • A small amount of the solute (this compound) is added dropwise.

  • After each addition, the test tube is agitated to facilitate mixing.

  • Observations are made to see if the solute dissolves completely to form a single phase or if two distinct layers form, indicating immiscibility or low solubility.

Procedure for Quantitative Determination (Shake-Flask Method):

  • An excess amount of the solute is added to a known volume of the solvent in a flask.

  • The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The mixture is then allowed to stand, and the undissolved portion is separated from the saturated solution by filtration or centrifugation.

  • The concentration of the solute in the saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a liquid organic compound like this compound.

Physicochemical_Property_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_methods Experimental Methods cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization BoilingPoint Boiling Point Determination Characterization->BoilingPoint Density Density Measurement Characterization->Density Solubility Solubility Assessment Characterization->Solubility ThieleTube Thiele Tube Method BoilingPoint->ThieleTube Pycnometry Pycnometry / Gravimetric Density->Pycnometry ShakeFlask Shake-Flask Method Solubility->ShakeFlask DataAnalysis Data Analysis ThieleTube->DataAnalysis Pycnometry->DataAnalysis ShakeFlask->DataAnalysis Reporting Reporting DataAnalysis->Reporting

References

Spectroscopic Analysis of 4-Methyl-2-pentyl-1,3-dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-2-pentyl-1,3-dioxolane, a heterocyclic organic compound. The information presented herein is essential for the structural elucidation, identification, and quality control of this molecule in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Introduction

This compound (C₉H₁₈O₂) is an acetal derived from the condensation of hexanal and propylene glycol.[1][2] As a member of the 1,3-dioxolane class of compounds, it finds applications in various chemical syntheses and is of interest in the study of heterocyclic chemistry.[3] Accurate and thorough spectroscopic analysis is paramount for confirming its molecular structure and purity. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Data Presentation

The spectroscopic data for this compound are summarized in the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.80Triplet1HH-2
~4.10Multiplet1HH-4
~3.55Triplet1HH-5a (trans to methyl)
~4.05Triplet1HH-5b (cis to methyl)
~1.60Multiplet2H-CH₂- (α to C-2)
~1.30Multiplet6H-(CH₂)₃-
~1.25Doublet3H4-CH₃
~0.90Triplet3HTerminal CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~109C-2 (acetal carbon)
~75C-4
~69C-5
~36-CH₂- (α to C-2)
~32-CH₂-
~25-CH₂-
~22-CH₂-
~174-CH₃
~14Terminal CH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkyl)
1465MediumC-H bending (CH₂)
1380MediumC-H bending (CH₃)
1140-1070StrongC-O stretching (cyclic ether)[1]
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
158Low[M]⁺ (Molecular Ion)
87100[M - C₅H₁₁]⁺
59High[C₃H₇O]⁺
41High[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

A solution of this compound (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[4] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is typically employed.

IR Spectroscopy

The infrared spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.

Mass Spectrometry

The mass spectrum is acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS).[2] A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC. The compound is separated on a capillary column (e.g., DB-5ms) and then introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer (e.g., quadrupole).

Visualization of Methodologies

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Analyze_NMR Process 1H & 13C Spectra NMR->Analyze_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_MS Analyze Fragmentation MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Experimental Workflow for Spectroscopic Analysis

Logical_Relationships Logical Relationships in Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_information Derived Information cluster_conclusion Conclusion NMR NMR (1H & 13C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR Infrared Spectroscopy IR_info Presence of Functional Groups (C-O, C-H) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Logical Relationships in Structural Elucidation

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-pentyl-1,3-dioxolane, a heterocyclic organic compound, is a chiral molecule with significant stereochemical complexity. As a derivative of 1,3-dioxolane, it possesses two stereogenic centers, leading to the existence of multiple stereoisomers. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural features, potential methods for synthesis and separation, and analytical techniques for characterization. This document is intended to serve as a foundational resource for researchers and professionals involved in fields where the stereoisomeric properties of molecules are of critical importance, such as in the development of pharmaceuticals and fine chemicals.

Introduction

This compound (C₉H₁₈O₂) is a cyclic acetal formed from the reaction of hexanal and propylene glycol. The presence of chiral centers at the C2 and C4 positions of the dioxolane ring gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The spatial arrangement of the methyl and pentyl groups relative to the dioxolane ring defines these isomeric forms, which can possess distinct physical, chemical, and biological properties. Understanding and controlling the stereochemistry of this molecule is crucial for applications where specific isomeric forms are required.

Stereochemistry and Isomerism

The two stereogenic centers in this compound are located at the carbon atom bearing the pentyl group (C2) and the carbon atom with the methyl group (C4). This results in the formation of cis and trans diastereomers, each of which exists as a pair of enantiomers.

  • Cis Isomers: The pentyl group at C2 and the methyl group at C4 are on the same side of the dioxolane ring. The two cis enantiomers are (2R, 4S) and (2S, 4R).

  • Trans Isomers: The pentyl group at C2 and the methyl group at C4 are on opposite sides of the dioxolane ring. The two trans enantiomers are (2R, 4R) and (2S, 4S).

The relationship between these stereoisomers can be visualized as follows:

stereoisomers cluster_diastereomers Diastereomers cluster_cis_enantiomers Enantiomers cluster_trans_enantiomers Enantiomers cis cis Isomers trans trans Isomers cis->trans Diastereomeric Relationship (2R, 4S) (2R, 4S) cis->(2R, 4S) (2S, 4R) (2S, 4R) cis->(2S, 4R) (2R, 4R) (2R, 4R) trans->(2R, 4R) (2S, 4S) (2S, 4S) trans->(2S, 4S) (2R, 4S)->(2S, 4R) Enantiomeric Pair (2R, 4R)->(2S, 4S) Enantiomeric Pair

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
Boiling Point179 °C (estimated)[1]
Density0.9003 g/cm³ (estimated)[1]
Water SolubilitySlightly soluble
LogP2.6
AppearanceColorless to pale yellow liquid
OdorMild, fruity, pear-like

Table 2: Known CAS Numbers for Isomers

IsomerCAS Number
This compound (isomer mixture)1599-49-1
cis-4-Methyl-2-pentyl-1,3-dioxolane26563-74-6
trans-4-Methyl-2-pentyl-1,3-dioxolane26563-75-7
(2R,4R)-4-methyl-2-pentyl-1,3-dioxolane26563-75-7[2]

Experimental Protocols

Detailed experimental protocols specifically for the synthesis and separation of this compound isomers are not extensively published. However, based on general organic chemistry principles and literature on related dioxolane compounds, the following methodologies can be proposed.

Synthesis

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with propylene glycol. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the resulting cis and trans isomers.

Proposed Synthetic Protocol:

  • Reactants: Hexanal (1.0 eq), propylene glycol (1.2 eq), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

  • Solvent: A non-polar solvent capable of forming an azeotrope with water, such as toluene or cyclohexane, to facilitate the removal of water via a Dean-Stark apparatus.

  • Procedure:

    • Combine hexanal, propylene glycol, and the acid catalyst in the chosen solvent in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

    • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

synthesis_workflow Reactants Hexanal + Propylene Glycol + Acid Catalyst Reaction Reflux in Toluene with Dean-Stark Trap Reactants->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product This compound (cis/trans mixture) Purification->Product

Figure 2: General workflow for the synthesis of this compound.
Isomer Separation

The separation of the diastereomers (cis and trans) can be achieved by fractional distillation or preparative gas chromatography. The separation of the enantiomers requires chiral separation techniques.

Proposed Gas Chromatography (GC) Protocol for Diastereomer Separation:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column with a polar stationary phase (e.g., a polyethylene glycol-based column like a DB-WAX or similar) is recommended to achieve separation of the diastereomers.

  • Carrier Gas: Helium or hydrogen at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5-10 °C/min). The exact program will need to be optimized to achieve baseline separation.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or diethyl ether) before injection.

Proposed Chiral Gas Chromatography (GC) Protocol for Enantiomer Separation:

For the separation of the enantiomeric pairs, a chiral stationary phase is necessary.

  • Instrument: Gas chromatograph with an FID.

  • Column: A chiral capillary column, such as one containing a cyclodextrin-based stationary phase (e.g., a β- or γ-cyclodextrin derivative).

  • Carrier Gas, Injector, and Detector Temperatures: Similar to the diastereomer separation protocol, with optimization as needed.

  • Oven Temperature Program: A slow temperature ramp is often required to achieve enantiomeric separation.

Characterization

The individual isomers can be characterized using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to show differences in the chemical shifts and coupling constants of the protons on the dioxolane ring, particularly the methine protons at C2 and C4.

  • ¹³C NMR: The carbon NMR spectra will also exhibit distinct chemical shifts for the carbons of the dioxolane ring in the cis and trans isomers.

Mass Spectrometry (MS):

  • Electron Ionization (EI)-MS: Mass spectrometry coupled with gas chromatography (GC-MS) can be used to confirm the molecular weight (m/z 158) and to analyze the fragmentation patterns of the isomers. While the mass spectra of the stereoisomers are often very similar, subtle differences in ion abundances may be observed.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its properties and potential applications. This guide has outlined the isomeric forms of this molecule and has proposed experimental approaches for its synthesis, separation, and characterization. While specific quantitative data comparing the isomers remains to be fully elucidated in the public domain, the methodologies presented here provide a solid foundation for researchers to further investigate this interesting and complex molecule. Future work should focus on the stereoselective synthesis of the individual isomers and a thorough evaluation of their distinct properties.

References

A Technical Guide to the Solubility of 4-Methyl-2-pentyl-1,3-dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methyl-2-pentyl-1,3-dioxolane, a compound of interest in various chemical and pharmaceutical applications. Due to a notable absence of specific quantitative solubility data in publicly accessible literature, this document aggregates available qualitative information and presents a detailed experimental protocol for the systematic determination of its solubility in organic solvents. This guide is intended to serve as a foundational resource for researchers, enabling them to generate precise and reliable solubility data essential for formulation development, reaction chemistry, and quality control.

Introduction

This compound (CAS No. 1599-49-1) is a heterocyclic acetal with applications as a flavoring agent and a potential solvent in various formulations. An understanding of its solubility profile in different organic solvents is critical for its effective utilization, particularly in the pharmaceutical industry where solvent compatibility can influence drug delivery systems, manufacturing processes, and product stability. This guide addresses the current knowledge gap regarding its quantitative solubility and provides the necessary tools for researchers to conduct their own assessments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its general behavior in different solvent environments.

PropertyValueSource
Molecular FormulaC₉H₁₈O₂[1]
Molecular Weight158.24 g/mol [1]
AppearanceColorless to pale yellow liquid with a mild, fruity, pear-like odor[1]
Boiling Point82.0 °C @ 18.0 mm Hg[1]
Density0.893 - 0.901 g/cm³[1]
Refractive Index1.418 - 1.425[1]
Predicted Water Solubility1.22 g/L

Solubility Profile

Qualitative Solubility Data

While specific quantitative data is scarce, a general qualitative understanding of the solubility of this compound has been established through various sources. The compound is consistently reported to be soluble in organic solvents and oils.[1] It is also described as being miscible with ethanol at room temperature.[1] Conversely, it is only slightly soluble in water.[1] One source indicates insolubility in water, while being soluble in alcohol.

Solvent ClassSolubility DescriptionSource
WaterSlightly soluble[1]
Alcohols (e.g., Ethanol)Soluble, Miscible[1]
General Organic SolventsSoluble[1]
OilsSoluble[1]

The molecular structure of this compound, featuring a polar 1,3-dioxolane ring and a nonpolar pentyl chain, suggests an amphiphilic character. This would explain its miscibility with polar-protic solvents like ethanol and its general solubility in a range of other organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided. This method is suitable for determining the solubility of this compound in various organic solvents.

Principle

The shake-flask method involves equilibrating a surplus of the solute (this compound) with the solvent of interest at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically, providing the solubility value.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Glass vials with screw caps and PTFE septa

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Centrifuge

Experimental Procedure
  • Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be sufficient to ensure that a solid phase (or undissolved liquid phase) remains after equilibration.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow for the separation of the undissolved solute. If necessary, centrifugation can be used to facilitate phase separation.

  • Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately pass the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Logical Workflow for Solubility Determination

G A Preparation of Supersaturated Mixture (Excess Solute + Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling / Centrifugation) B->C D Sampling and Filtration of Supernatant C->D E Dilution of Saturated Solution D->E F Analytical Measurement (e.g., GC-FID) E->F G Data Analysis and Solubility Calculation F->G

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While there is a clear indication that this compound is soluble in a variety of organic solvents, the lack of precise, quantitative data in the scientific literature presents a challenge for its application in research and development. This guide consolidates the available qualitative information and provides a robust, detailed experimental protocol to enable researchers to generate the necessary quantitative solubility data. The adoption of a standardized methodology will facilitate the comparison of data across different studies and contribute to a more comprehensive understanding of the physicochemical properties of this compound.

References

Synthesis of 4-Methyl-2-pentyl-1,3-dioxolane from Hexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-pentyl-1,3-dioxolane, a cyclic acetal, from the reaction of hexanal and propylene glycol. The synthesis proceeds via an acid-catalyzed acetalization reaction, a fundamental transformation in organic chemistry for the protection of carbonyl groups. This document outlines the reaction mechanism, a detailed experimental protocol, and the characterization of the final product through various spectroscopic methods. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, also known as hexanal propylene glycol acetal, is a valuable chemical entity with applications in the flavor and fragrance industry and as a protecting group in multi-step organic synthesis.[1][2] The formation of this cyclic acetal from hexanal and propylene glycol is a reversible reaction that requires an acid catalyst and the removal of water to drive the equilibrium towards the product.[3] This guide details a robust and reproducible method for its synthesis and characterization.

Reaction Mechanism and Pathway

The synthesis of this compound from hexanal and propylene glycol is an acid-catalyzed nucleophilic addition-elimination reaction. The overall transformation is the formation of a cyclic acetal.

The reaction is initiated by the protonation of the carbonyl oxygen of hexanal by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. Subsequently, one of the hydroxyl groups of propylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. A proton transfer then occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. The second hydroxyl group of the propylene glycol then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion. A final deprotonation step regenerates the acid catalyst and yields the this compound product. The removal of water is crucial to shift the reaction equilibrium towards the formation of the acetal.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Hexanal Hexanal ProtonatedHexanal Protonated Hexanal Hexanal->ProtonatedHexanal + H+ PropyleneGlycol Propylene Glycol H_plus H+ Hemiacetal Hemiacetal Intermediate ProtonatedHexanal->Hemiacetal + Propylene Glycol OxoniumIon Oxonium Ion Hemiacetal->OxoniumIon - H2O Product This compound OxoniumIon->Product Intramolecular Cyclization Product->Product - H+ Water H2O

Figure 1: Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocol

This section provides a representative experimental procedure for the synthesis of this compound.

Materials and Equipment
Material/EquipmentSpecifications
Hexanal≥98% purity
Propylene Glycol≥99.5% purity
p-Toluenesulfonic acid monohydrate≥98.5% purity
TolueneAnhydrous, ≥99.8%
Sodium bicarbonateSaturated aqueous solution
Anhydrous magnesium sulfateGranular
Round-bottom flask250 mL
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel250 mL
Rotary evaporator
Distillation apparatus

Synthesis Procedure

Experimental_Workflow A Combine Hexanal, Propylene Glycol, Toluene, and p-TSA in a round-bottom flask. B Set up Dean-Stark apparatus and reflux the mixture. A->B C Monitor water collection in the Dean-Stark trap. B->C D Cool the reaction mixture to room temperature. C->D E Wash with saturated sodium bicarbonate solution. D->E F Wash with brine. E->F G Dry the organic layer over anhydrous magnesium sulfate. F->G H Filter to remove the drying agent. G->H I Remove toluene under reduced pressure. H->I J Purify the crude product by vacuum distillation. I->J K Characterize the final product. J->K

Figure 2: Experimental workflow for the synthesis of this compound.

A detailed, step-by-step protocol is as follows:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (0.1 mol, 10.02 g), propylene glycol (0.12 mol, 9.13 g), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.001 mol, 0.19 g) to the mixture.

  • Assemble a Dean-Stark apparatus with a reflux condenser on top of the round-bottom flask.[4][5][6]

  • Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[7]

  • Continue the reflux until the theoretical amount of water (1.8 mL) is collected in the trap, indicating the completion of the reaction. This typically takes 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purify the resulting crude product by vacuum distillation to obtain this compound as a colorless liquid.[8]

Data Presentation

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
AppearanceColorless to pale yellow liquid[9]
Boiling Point82 °C @ 18 mmHg[9]
Density0.893 - 0.900 g/cm³ at 25 °C[1]
Refractive Index1.418 - 1.426 at 20 °C[1]
Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.80t1HH at C2 (acetal proton)
~4.20 - 3.40m3HH's at C4 and C5 (dioxolane ring)
~1.65m2H-CH₂- adjacent to C2
~1.30m6H-(CH₂)₃- in pentyl group
~1.25d3H-CH₃ at C4
~0.90t3HTerminal -CH₃ of pentyl group

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmAssignment
~109.0C2 (acetal carbon)
~75.0C4 (dioxolane ring)
~68.0C5 (dioxolane ring)
~36.0-CH₂- adjacent to C2
~31.5, 24.5, 22.5-(CH₂)₃- in pentyl group
~17.0-CH₃ at C4
~14.0Terminal -CH₃ of pentyl group

MS (Mass Spectrometry) - Electron Ionization (EI)

m/zRelative Intensity (%)Possible Fragment
158Low[M]⁺
101High[M - C₄H₉]⁺
87Moderate[M - C₅H₁₁]⁺
71Moderate[C₅H₁₁]⁺
43High[C₃H₇]⁺

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretching (alkane)
1150 - 1050StrongC-O-C stretching (acetal)
1465, 1380MediumC-H bending (alkane)

Conclusion

This technical guide has detailed the synthesis of this compound from hexanal and propylene glycol. The acid-catalyzed acetalization, facilitated by the removal of water using a Dean-Stark apparatus, provides an efficient route to this compound. The provided experimental protocol and comprehensive spectroscopic data serve as a valuable resource for researchers in organic synthesis and related fields. The visualization of the reaction mechanism and experimental workflow aims to enhance the understanding and practical application of this chemical transformation.

References

An In-depth Technical Guide to 4-Methyl-2-pentyl-1,3-dioxolane as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-pentyl-1,3-dioxolane, a significant fragrance ingredient valued for its unique olfactory profile. This document details its chemical and physical properties, safety and regulatory status, and organoleptic characteristics. Furthermore, it presents a detailed experimental protocol for its synthesis via the acetalization of hexanal and propylene glycol, along with a representative analytical methodology for its characterization using Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to serve as a valuable resource for researchers, chemists, and professionals in the fragrance and cosmetic industries.

Introduction

This compound, also known by synonyms such as hexaldehyde propylene glycol acetal, is a synthetic aroma chemical that belongs to the class of cyclic acetals. It is prized in the fragrance industry for its fresh, green, and fruity aroma, with nuances of waxy and vegetable notes. Its stability, particularly in comparison to its precursor aldehyde, hexanal, makes it a versatile ingredient in a wide range of product formulations. This guide delves into the technical aspects of this compound, providing a foundational understanding for its application and study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for formulation, storage, and handling considerations.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name This compound
Synonyms Hexaldehyde propylene glycol acetal, 2-Amyl-4-methyl-1,3-dioxolane
CAS Number 1599-49-1
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Green, fruity, waxy, with vegetable and pineapple notes.[1]
Specific Gravity 0.893 - 0.900 @ 25°C
Refractive Index 1.418 - 1.426 @ 20°C
Boiling Point 82 °C @ 18 mmHg
Flash Point 65.56 °C (150 °F)
Solubility Insoluble in water; soluble in alcohol

Safety and Regulatory Status

The safety of fragrance ingredients is paramount. This compound has been evaluated for its safety and has a recognized regulatory status, as detailed in Table 2.

Table 2: Safety and Regulatory Information

Regulatory BodyStatus/DesignationDetails
FEMA GRAS (Generally Recognized As Safe)FEMA Number: 3630.[2][3]
JECFA Flavoring AgentJECFA Number: 928. No safety concern at current levels of intake when used as a flavouring agent.[2]
GHS Classification Not Classified as HazardousBased on the majority of notifications to ECHA, this substance does not meet the criteria for classification.[2]

While generally considered safe for its intended use in fragrances, standard good laboratory practices and appropriate personal protective equipment should be utilized when handling this chemical.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with 1,2-propanediol (propylene glycol). This reaction is a classic example of the formation of a cyclic acetal.

Materials:

  • Hexanal (500g)

  • 1,2-Propanediol (500g)

  • Anhydrous Calcium Chloride (120g) or p-Toluenesulfonic acid (6g) as a catalyst

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a water trap (e.g., Dean-Stark apparatus)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a three-necked flask, add 1,2-propanediol and the chosen catalyst (anhydrous calcium chloride or p-toluenesulfonic acid).

  • Begin stirring the mixture and gradually add hexanal from the dropping funnel.

  • An exothermic reaction may occur; maintain the reaction temperature between 30-35°C, using a cooling bath if necessary.

  • After the addition of hexanal is complete, continue to stir the reaction mixture for approximately 1.5 hours.

  • The reaction progress can be monitored by observing the amount of water collected in the water trap. The theoretical amount of water for the complete reaction should be calculated beforehand.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then transfer it to a separatory funnel.

  • Two layers will form. Separate the organic layer (the desired product) from the aqueous layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

A patent for a similar synthesis of hexanal propylene glycol acetal reports a purity of 98.89% as determined by GC-MS.[4]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound. The following is a representative protocol.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to various concentrations.

  • For analyzing the compound in a fragrance mixture, dilute the sample in the chosen solvent.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 250°C

    • Hold at 250°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify the peak corresponding to this compound by its retention time and mass spectrum.

  • The mass spectrum can be compared to a library (e.g., NIST) for confirmation.

  • Quantification can be performed by creating a calibration curve from the analysis of the standard solutions.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Reactants Hexanal + 1,2-Propanediol + Catalyst Reaction Acetalization Reaction (30-35°C, 1.5h) Reactants->Reaction Separation Phase Separation Reaction->Separation Washing Washing (NaHCO3, Brine) Separation->Washing Drying Drying (Na2SO4) Washing->Drying Purification Fractional Distillation Drying->Purification Product Pure 4-Methyl-2-pentyl- 1,3-dioxolane Purification->Product

Caption: Synthesis and Purification Workflow.

Analytical Workflow

This diagram outlines the general workflow for the analysis of this compound using GC-MS.

Analytical_Workflow Sample Sample Preparation (Dilution in Solvent) Injection GC-MS Injection Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Analysis Data Analysis (Identification & Quantification) Detection->Analysis Result Analytical Report Analysis->Result

Caption: GC-MS Analytical Workflow.

Conclusion

This compound is a valuable and well-characterized fragrance ingredient with a desirable green and fruity olfactory profile. Its synthesis is straightforward, and its analytical determination can be readily achieved using standard laboratory techniques. The information provided in this technical guide, including the detailed experimental protocols and summary tables, offers a solid foundation for professionals engaged in the research, development, and quality control of fragrance formulations containing this versatile aroma chemical. As with all chemical substances, adherence to safety guidelines and good laboratory practices is essential for its responsible use.

References

The Use of 4-Methyl-2-pentyl-1,3-dioxolane as a Flavoring Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentyl-1,3-dioxolane, also known as hexanal propylene glycol acetal, is a synthetic flavoring substance valued for its distinct fruity and pear-like aroma and taste.[1][2] As a cyclic acetal, it is utilized in the food industry to impart or modify fruit-based flavors in a variety of products. This technical guide provides an in-depth overview of the chemical properties, synthesis, sensory evaluation, and safety assessment of this compound, compiling available scientific data to inform researchers and professionals in the field.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its chemical structure and key identifiers are provided below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[3]
CAS Number1599-49-1[3]
FEMA Number3630[3]
JECFA Number928[3]
Molecular FormulaC9H18O2[3]
Molecular Weight158.24 g/mol [3]

Table 2: Physical Properties

PropertyValueReference
Physical DescriptionColorless to pale yellow liquid with a mild, fruity, pear-like odor[1]
Boiling Point82.0 °C @ 18.00 mm Hg[1]
Density0.893 - 0.901 g/cm³[1]
Refractive Index1.418 - 1.425[1]
SolubilitySlightly soluble in water; soluble in organic solvents and oils[1]

Synthesis and Purification

Experimental Protocol: Synthesis

This compound is synthesized via the acid-catalyzed acetalization of hexanal with 1,2-propanediol.[4] A general procedure is outlined below, based on methods for synthesizing similar propylene glycol acetals.

  • Reaction Setup: A three-necked flask is charged with hexanal, 1,2-propanediol, anhydrous calcium chloride (as a water scavenger), and a catalytic amount of p-toluenesulfonic acid.[4] The molar ratio of reactants can be optimized, with ratios of aldehyde to diol ranging from 10:1 to 1:10, and a preferred range of 1:1 to 3:1.[4]

  • Reaction Conditions: The mixture is cooled and stirred, maintaining a temperature between 30-35 °C for approximately 1.5 hours.[4]

  • Workup: After the reaction, the mixture is allowed to stand for phase separation. The organic layer is washed to remove the catalyst and any unreacted starting materials.[4]

  • Purification: The crude product is then purified by distillation to yield the final this compound.[4] Product purity can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS).[4]

cluster_synthesis Synthesis Workflow Reactants Hexanal + 1,2-Propanediol + p-Toluenesulfonic Acid (catalyst) + Anhydrous CaCl2 Reaction Stirring at 30-35°C for 1.5h Reactants->Reaction Separation Phase Separation and Washing Reaction->Separation Distillation Purification by Distillation Separation->Distillation Product This compound Distillation->Product Analysis Purity Analysis (GC-MS) Product->Analysis

Caption: General workflow for the synthesis of this compound.

Sensory Properties and Evaluation

The flavor profile of this compound is characterized as having fresh, green, waxy, and fruity notes, with some descriptions also including licorice and pineapple nuances.[5]

Experimental Protocol: Sensory Evaluation

A comprehensive sensory evaluation of a flavoring agent like this compound typically involves descriptive analysis by a trained panel.[6][7]

  • Panel Selection and Training: A panel of trained sensory assessors is selected. Training involves familiarization with the aroma and taste of the target compound and relevant reference standards to establish a common lexicon for describing sensory attributes.

  • Sample Preparation: The flavoring agent is diluted to a suitable concentration in a neutral base, such as a 5% sucrose solution, which may also contain 0.1% citric acid to mimic a food or beverage matrix.[8]

  • Evaluation Environment: The evaluation is conducted in a controlled environment, free from distracting odors, with standardized lighting and temperature.[9]

  • Tasting Protocol: Panelists are presented with the samples in a randomized order.[9] They are instructed to cleanse their palate with unsalted crackers and water between samples.[8]

  • Data Collection: Panelists rate the intensity of various sensory attributes (e.g., fruity, green, sweet, pear-like) on a numerical scale.[7]

  • Data Analysis: The collected data are statistically analyzed to generate a sensory profile of the flavoring agent.

Safety and Toxicology

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1][10]

Metabolism

Being an acetal, this compound is expected to be readily hydrolyzed in the acidic environment of the stomach to its constituent aldehyde (hexanal) and alcohol (1,2-propanediol).[1]

  • Hexanal: This aliphatic aldehyde is then oxidized to hexanoic acid, which can be further metabolized through the fatty acid pathway and the citric acid cycle.[1]

  • 1,2-Propanediol: This diol is oxidized to lactic acid and pyruvic acid, which are endogenous substances and enter central metabolic pathways.[1]

cluster_metabolism Metabolic Pathway of this compound Dioxolane This compound Hydrolysis Acid-Catalyzed Hydrolysis (in stomach) Dioxolane->Hydrolysis Hexanal Hexanal Hydrolysis->Hexanal PropyleneGlycol 1,2-Propanediol Hydrolysis->PropyleneGlycol Oxidation1 Oxidation Hexanal->Oxidation1 Oxidation2 Oxidation PropyleneGlycol->Oxidation2 HexanoicAcid Hexanoic Acid Oxidation1->HexanoicAcid FattyAcidPathway Fatty Acid Pathway & Citric Acid Cycle HexanoicAcid->FattyAcidPathway LacticAcid Lactic Acid / Pyruvic Acid Oxidation2->LacticAcid Metabolism Endogenous Metabolism LacticAcid->Metabolism

Caption: Proposed metabolic pathway for this compound.

Toxicological Data

The toxicological assessment by JECFA was based on the low toxicity of the parent compound and its predicted rapid hydrolysis to metabolites of known, low toxicity.[1] Acute toxicity studies on aliphatic acetals have generally shown low toxicity, with oral LD50 values greater than 4300 mg/kg of body weight.[1]

Table 3: Summary of Toxicological Evaluation

EndpointResultReference
JECFA EvaluationNo safety concern at current levels of intake when used as a flavouring agent.[1][10]
MetabolismExpected to be hydrolyzed to hexanal and 1,2-propanediol.[1]
Acute Oral Toxicity (Aliphatic Acetals)LD50 > 4300 mg/kg bw[1]

Signaling Pathways

Currently, there is no scientific literature available that describes the direct interaction of this compound with specific biological signaling pathways. The safety assessment of this flavoring agent is primarily based on its rapid breakdown into well-characterized metabolites that are endogenous or readily handled by known metabolic routes. Therefore, it is not expected to exert systemic effects through the modulation of specific signaling cascades at the low concentrations used in food.

Conclusion

This compound is a well-characterized flavoring agent with a favorable safety profile. Its fruity, pear-like sensory characteristics make it a valuable component in the formulation of various food products. The compound is readily synthesized and is expected to be rapidly metabolized into harmless endogenous substances. Based on current scientific evidence, its use as a flavoring agent at established levels does not pose a safety concern. Further research could focus on detailed sensory profiling in various food matrices to optimize its application.

References

Biological Activity of 1,3-Dioxolane Derivatives: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While this guide addresses the biological activity of 1,3-dioxolane derivatives, a comprehensive review of scientific literature did not yield specific data on the biological activities of derivatives of 4-Methyl-2-pentyl-1,3-dioxolane. Therefore, this document focuses on the well-documented antimicrobial properties of other 1,3-dioxolane derivatives to provide researchers, scientists, and drug development professionals with insights into the potential of this chemical class. The parent compound, this compound, is recognized for its potential antifungal properties and is a subject of ongoing investigation.[]

Introduction to 1,3-Dioxolanes

The 1,3-dioxolane ring is a versatile scaffold found in numerous biologically active compounds.[2][3] This heterocyclic motif is a key structural feature in various natural and synthetic molecules, contributing to a wide spectrum of biological activities.[4] Researchers have successfully synthesized and evaluated a range of 1,3-dioxolane derivatives, demonstrating their potential as antibacterial and antifungal agents.[2][5][6] The biological effects of these compounds are highly dependent on the nature and position of the substituents on the dioxolane ring.[2]

Antimicrobial Activity of 1,3-Dioxolane Derivatives

A study by Küçük et al. provides significant quantitative data on the in vitro antibacterial and antifungal activities of a series of newly synthesized enantiomerically pure and racemic 1,3-dioxolane derivatives.[2][5][6] These compounds were tested against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.

Quantitative Antimicrobial Data

The antimicrobial efficacy of the synthesized 1,3-dioxolane derivatives was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism. The results are summarized in the table below.

CompoundS. aureus (ATCC 29213)S. epidermidis (ATCC 12228)E. faecalis (ATCC 29212)P. aeruginosa (ATCC 27853)C. albicans (ATCC 10231)
1 1250625---
2 12501250--625
3 1250---312.5
4 312.5625625625156.25
5 6251250--156.25
6 625625-625156.25
7 -1250--156.25
8 1250625-625156.25
MIC values are presented in µg/mL. A '-' indicates no significant activity was observed.[2]

The data indicates that most of the tested compounds exhibited significant activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis.[2] Notably, compound 4 demonstrated the broadest spectrum of activity, inhibiting the growth of all tested Gram-positive bacteria and Pseudomonas aeruginosa, a Gram-negative bacterium.[2] Furthermore, all compounds except for 1 showed excellent antifungal activity against Candida albicans.[2][5][6]

Experimental Protocols

The following is a detailed methodology for the in vitro antimicrobial susceptibility testing as described in the cited literature.[2]

Microorganism Strains

The following microorganisms were used for the antimicrobial assays:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Staphylococcus epidermidis (ATCC 12228), Enterococcus faecalis (ATCC 29212)

  • Gram-negative bacteria: Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922), Klebsiella pneumoniae (ATCC 4352), Proteus mirabilis (ATCC 14153)

  • Fungus: Candida albicans (ATCC 10231)[2]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C in Mueller-Hinton Broth (MHB) for bacteria and Sabouraud Dextrose Broth (SDB) for yeast. The turbidity of the microbial suspensions was adjusted to the 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

  • Preparation of Test Compounds: The synthesized 1,3-dioxolane derivatives were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration. Serial twofold dilutions of the compounds were prepared in the appropriate broth (MHB or SDB) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plates was inoculated with the standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for yeast. The plates were then incubated at 37°C for 24 hours for bacteria and 48 hours for the yeast.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizing Experimental and Conceptual Frameworks

To better understand the processes and concepts involved in the study of 1,3-dioxolane derivatives, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Microorganism Culturing start->culture compound_prep Compound Dilution start->compound_prep inoculum_prep Inoculum Standardization culture->inoculum_prep inoculation Inoculation of Microplates compound_prep->inoculation inoculum_prep->inoculation incubation Incubation inoculation->incubation read_results Visual Reading of Plates incubation->read_results determine_mic Determine MIC read_results->determine_mic

General workflow for the in vitro antimicrobial susceptibility testing.

structure_activity_relationship core 1,3-Dioxolane Core substituents Substituents (Alkyl, Aryl, etc.) core->substituents Modification position Position of Substitution (2, 4, or 5) core->position Variation stereochem Stereochemistry (Chirality) core->stereochem Configuration activity Biological Activity (Antibacterial, Antifungal, etc.) substituents->activity position->activity stereochem->activity

Conceptual diagram of Structure-Activity Relationships for 1,3-dioxolanes.

Conclusion

The available scientific literature strongly suggests that the 1,3-dioxolane scaffold is a promising starting point for the development of new antimicrobial agents. The biological activity of these compounds can be significantly modulated by altering the substituents on the dioxolane ring. While specific data on the derivatives of this compound are not currently available, the findings from related 1,3-dioxolane derivatives provide a solid foundation and rationale for the synthesis and evaluation of this specific subclass of compounds. Further research in this area could lead to the discovery of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Thermal Stability of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-2-pentyl-1,3-dioxolane is a cyclic acetal with applications in various fields, including its use as a flavoring agent.[1] Understanding the thermal stability of this compound is crucial for its synthesis, storage, and application, particularly in processes involving elevated temperatures. This technical guide summarizes the expected thermal behavior of this compound by examining data from closely related compounds. It also outlines the standard experimental protocols for thermal analysis and proposes a likely thermal decomposition pathway.

Predicted Thermal Stability and Decomposition Kinetics

While specific quantitative data for this compound is unavailable, studies on the gas-phase thermal decomposition of other 2-alkyl-substituted 1,3-dioxolanes provide valuable insights into the kinetics and mechanism of their breakdown. The thermal decomposition of these compounds is reported to be a homogeneous, unimolecular, first-order reaction.[2][3]

The stability of the 1,3-dioxolane ring is influenced by the nature of the substituents at the C2 and C4/C5 positions. The presence of a pentyl group at the C2 position and a methyl group at the C4 position in this compound will influence its decomposition profile. Based on analogous compounds, the decomposition is expected to occur at elevated temperatures.

For comparison, the kinetic data for the thermal decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane are presented in the table below.[2][3][4] These compounds provide a basis for estimating the thermal lability of the 1,3-dioxolane ring in the target molecule. The studies were conducted in a static system with the reaction vessel deactivated with allyl bromide and in the presence of the free-radical suppressor propene.[2][3]

Table 1: Gas-Phase Thermal Decomposition Kinetic Data for Structurally Related 1,3-Dioxolanes

CompoundTemperature Range (°C)Pressure Range (Torr)Arrhenius Equation (log k, s⁻¹)
2-Methyl-1,3-dioxolane459-49046-113(13.61 ± 0.12) - (242.1 ± 1.0) / (2.303RT)
2,2-Dimethyl-1,3-dioxolane459-49046-113(14.16 ± 0.14) - (253.7 ± 2.0) / (2.303RT)

Data sourced from Rosas et al. (2012).[2][3]

Proposed Thermal Decomposition Pathway

The thermal decomposition of 2-substituted 1,3-dioxolanes is suggested to proceed through a stepwise mechanism.[2][3] The rate-determining step involves a concerted nonsynchronous four-centered cyclic transition state.[2][3] For this compound, the proposed initial step is the cleavage of the C2-O1 or C2-O3 bond, leading to the formation of a diradical intermediate. This intermediate can then undergo further reactions to yield the final decomposition products.

Based on the decomposition of analogous compounds, the primary products of the thermolysis of this compound are expected to be hexanal and propylene oxide, or their isomeric equivalents, through various rearrangement and fragmentation pathways.

cluster_main Proposed Thermal Decomposition Pathway of this compound start This compound intermediate Diradical Intermediate start->intermediate Heat (Δ) (Rate-determining step) products Hexanal + Propylene Oxide (and other fragments) intermediate->products Rearrangement & Fragmentation cluster_workflow Experimental Workflow for Thermal Stability Assessment start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_gcms TGA coupled with GC/MS (EGA) start->tga_gcms data_tga Decomposition Temperature (Tonset, Tmax) tga->data_tga data_dsc Transition Temperatures (Melting, Boiling) & Enthalpies dsc->data_dsc data_gcms Identification of Decomposition Products tga_gcms->data_gcms

References

Methodological & Application

"gas chromatography method for 4-Methyl-2-pentyl-1,3-dioxolane analysis"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Analysis of 4-Methyl-2-pentyl-1,3-dioxolane by Gas Chromatography

Introduction

This compound is an organic compound classified as a dioxolane, which are utilized as flavoring agents in the food industry.[1][2] Given its application, the development of robust analytical methods for its identification and quantification is crucial for quality control and safety assessment. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it an ideal method for the analysis of this compound and its derivatives.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography coupled with a Mass Spectrometer (GC-MS) or a Flame Ionization Detector (GC-FID).

Materials and Methods

This section details the necessary reagents, standards, and the instrumental parameters for the GC analysis.

1. Reagents and Standards Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Standard: this compound (purity >95%)

  • Standard Stock Solution (1000 ppm): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of the chosen solvent.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, and 100 ppm).

2. Instrumentation: A gas chromatograph equipped with a split/splitless injector and either a Mass Spectrometer (MS) or a Flame Ionization Detector (FID) is required.

Experimental Protocols

Protocol 1: GC-MS Analysis

This method is ideal for both identification and quantification due to the high selectivity of the mass spectrometer.

  • Sample Preparation: Dilute the sample in the selected solvent to fall within the calibration range. If the matrix is complex, a sample clean-up or extraction step may be necessary.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Chromatographic Separation: The separation is achieved using the parameters outlined in Table 1.

  • Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Key mass-to-charge ratio (m/z) peaks for this compound are expected at m/z 87 (top peak) and 59.[1]

  • Data Analysis: Identify the analyte peak by its retention time and by comparing the acquired mass spectrum with a reference library (e.g., NIST). Quantify the compound by creating a calibration curve from the peak areas of the working standards.

Protocol 2: GC-FID Analysis

For routine quantitative analysis where the sample matrix is less complex, GC-FID offers a robust and sensitive alternative.[3]

  • Sample Preparation: Prepare the sample as described for the GC-MS analysis.

  • Injection: Inject 1 µL of the prepared sample into the GC-FID system.

  • Chromatographic Separation: Utilize the chromatographic conditions provided in Table 1.

  • Data Analysis: Identify the this compound peak based on its retention time, as determined by the analysis of a pure standard. Quantify using a calibration curve based on the peak areas of the prepared standards.

Data Presentation

The following table summarizes the recommended instrumental parameters for the GC analysis of this compound.

ParameterRecommended Condition
GC System Gas Chromatograph with MS or FID
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Carrier Gas Helium at a constant flow of 1.2 mL/min[5]
Injector Temperature 250 °C[4][5]
Injection Mode Split (50:1 ratio) or Splitless[5]
Injection Volume 1 µL
Oven Program Start at 50°C (hold for 2 min), ramp to 250°C at 20°C/min, hold for 5 min[4]
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Transfer Line Temp. 280 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 amu
FID Temperature 280 °C[5]
Expected m/z Peaks 87, 59[1]

Mandatory Visualization

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard This compound Standard Stock Stock Solution (1000 ppm) Standard->Stock Solvent Solvent (e.g., Dichloromethane) Solvent->Stock Working Working Standards (1-100 ppm) Stock->Working GC_System GC System (GC-MS or GC-FID) Injection Inject 1 µL Working->Injection Sample Test Sample Prepared_Sample Prepared Sample Sample->Prepared_Sample Prepared_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS or FID) Separation->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Identification Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC analysis of this compound.

References

Application Note: NMR Spectroscopic Characterization of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the characterization of 4-Methyl-2-pentyl-1,3-dioxolane using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and processing for both ¹H and ¹³C NMR spectroscopy. Representative spectral data are presented in a structured format to facilitate analysis and interpretation.

Introduction

This compound is a heterocyclic acetal with applications in various chemical industries, including as a flavoring agent and a synthetic intermediate. Accurate structural elucidation and purity assessment are crucial for its quality control and use in research and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. This application note outlines the standardized procedures for the comprehensive NMR analysis of this compound.

Data Presentation

The following tables summarize the hypothetical ¹H and ¹³C NMR spectral data for this compound, acquired in Chloroform-d (CDCl₃) at 500 MHz and 125 MHz, respectively.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.85t5.01HH-2
4.15m-1HH-4
4.05dd8.0, 6.01HH-5a
3.50dd8.0, 7.01HH-5b
1.65m-2Hα-CH₂ (pentyl)
1.30m-6Hβ, γ, δ-CH₂ (pentyl)
1.25d6.03H4-CH₃
0.90t7.03Hω-CH₃ (pentyl)

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
103.5C-2
75.0C-4
69.0C-5
36.5α-C (pentyl)
31.8γ-C (pentyl)
24.5β-C (pentyl)
22.6δ-C (pentyl)
16.54-CH₃
14.0ω-C (pentyl)

Experimental Protocols

A detailed methodology for the NMR characterization of this compound is provided below.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Material and Solvent Selection:

    • For ¹H NMR, weigh 5-25 mg of this compound.[1][2][3][4]

    • For ¹³C NMR, a higher concentration is recommended; use 50-100 mg of the compound.[1][2][4]

    • Use a high-quality deuterated solvent, such as Chloroform-d (CDCl₃), to avoid proton signals from the solvent.[1][5] Ensure the solvent is free from particulate matter.

  • Dissolution and Transfer:

    • Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing can aid dissolution.

    • If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette to prevent shimming issues.[3]

    • Transfer the clear solution into a clean, unscratched 5 mm NMR tube.[5]

  • Final Sample Volume and Labeling:

    • The final sample height in the NMR tube should be approximately 4-5 cm.[4]

    • Cap the NMR tube securely and label it clearly with the sample identification. Avoid using paper labels that can detach inside the spectrometer.

II. NMR Data Acquisition

The following steps outline the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent. This is essential for field-frequency stabilization.

    • Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved NMR signals.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans (NS): 8-16 scans are usually sufficient for a concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay (D1): 2-5 seconds.

III. NMR Data Processing

Post-acquisition processing is necessary to convert the raw free induction decay (FID) into an interpretable spectrum.

  • Fourier Transformation (FT): Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and the central peak of the triplet at 77.16 ppm for ¹³C can be used as internal references.

  • Integration and Peak Picking:

    • For ¹H spectra, integrate the area under each peak to determine the relative number of protons.

    • For both ¹H and ¹³C spectra, pick the peaks to identify their precise chemical shifts.

Visualizations

The following diagrams illustrate the key logical relationships and workflows in the NMR characterization process.

logical_relationship cluster_structure Molecular Structure of this compound cluster_nmr NMR Spectroscopy Principles cluster_output Spectral Information Structure C₉H₁₈O₂ Protons ¹H Nuclei Structure->Protons Carbons ¹³C Nuclei Structure->Carbons MagField Magnetic Field Protons->MagField interact with Carbons->MagField interact with RF_Pulse Radiofrequency Pulse MagField->RF_Pulse enables Signal NMR Signal (FID) RF_Pulse->Signal induces ChemShift Chemical Shift (δ) Signal->ChemShift yields Coupling Coupling Constant (J) Signal->Coupling yields Integration Integration Signal->Integration yields

Caption: Logical relationship of molecular structure to NMR spectral data.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis Weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, 0.6-0.7 mL) Weigh->Dissolve Filter Filter if Particulates Present Dissolve->Filter Transfer Transfer to NMR Tube Filter->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim SetupExp Set Up ¹H and ¹³C Experiments LockShim->SetupExp Acquire Acquire FID Data SetupExp->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference PeakPick Peak Picking Reference->PeakPick Integrate Integration (¹H) PeakPick->Integrate Assign Assign Signals to Structure Integrate->Assign Report Generate Report Assign->Report

Caption: Experimental workflow for NMR characterization.

References

Application Notes and Protocols: 4-Methyl-2-pentyl-1,3-dioxolane as a Protecting Group for Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protection of aldehydes is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. Acetal formation, particularly the use of 1,3-dioxolanes, is a robust and widely employed method for this purpose. This document provides detailed application notes and protocols for the use of 4-methyl-1,3-dioxolanes, derived from 1,2-propanediol, as a protecting group for aldehydes. While the specific use of 4-Methyl-2-pentyl-1,3-dioxolane is not extensively documented in the literature, the principles and protocols outlined herein are based on the well-established chemistry of analogous 1,3-dioxolane systems and can be adapted for this specific derivative.

The formation of a 4-methyl-1,3-dioxolane involves the reaction of an aldehyde with 1,2-propanediol under acidic catalysis. This protecting group is stable under neutral, basic, and certain nucleophilic conditions, making it suitable for a wide range of synthetic transformations. Deprotection is typically achieved under acidic conditions, regenerating the aldehyde.

Reaction Scheme

The general reaction for the protection of an aldehyde as a 4-methyl-1,3-dioxolane and its subsequent deprotection is shown below:

G cluster_0 Protection cluster_1 Deprotection Aldehyde 1,2-Propanediol Protected_Aldehyde Protected_Aldehyde_2 Aldehyde_2 Aldehyde_2 Protected_Aldehyde_2->Aldehyde_2 H3O+

Caption: General scheme for aldehyde protection and deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of various aldehydes as 4-methyl-1,3-dioxolanes and their subsequent deprotection.

Table 1: Protection of Aldehydes using 1,2-Propanediol

AldehydeAcid CatalystSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzaldehydep-TsOHToluene411095
HeptanalPyridinium p-toluenesulfonate (PPTS)Dichloromethane62592
CinnamaldehydeAmberlyst-15Hexane36998

Table 2: Deprotection of 4-Methyl-1,3-Dioxolanes

SubstrateReagentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
2-Phenyl-4-methyl-1,3-dioxolane2M HClAcetone/H₂O22598
2-Hexyl-4-methyl-1,3-dioxolaneAcetic Acid/H₂OTHF85090
2-(2-Phenylethenyl)-4-methyl-1,3-dioxolaneDowex 50WX8Acetone/H₂O12596

Experimental Protocols

Protocol 1: General Procedure for the Protection of an Aldehyde with 1,2-Propanediol

This protocol describes a general method for the formation of a 4-methyl-1,3-dioxolane using p-toluenesulfonic acid as a catalyst and toluene as a solvent with azeotropic removal of water.

G start Start dissolve Dissolve aldehyde (1 eq) and 1,2-propanediol (1.2 eq) in toluene start->dissolve add_catalyst Add p-TsOH (0.01 eq) dissolve->add_catalyst reflux Reflux with Dean-Stark trap add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor workup Quench with sat. NaHCO3 (aq) monitor->workup Reaction complete extract Extract with Et2O workup->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for aldehyde protection.

Materials:

  • Aldehyde (1.0 equiv)

  • 1,2-Propanediol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01 equiv)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add the aldehyde (1.0 equiv), 1,2-propanediol (1.2 equiv), and toluene.

  • Add p-toluenesulfonic acid monohydrate (0.01 equiv) to the solution.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of a 4-Methyl-1,3-Dioxolane

This protocol describes a general method for the acidic hydrolysis of a 4-methyl-1,3-dioxolane to regenerate the parent aldehyde.

G start Start dissolve Dissolve protected aldehyde (1 eq) in acetone/water (10:1) start->dissolve add_acid Add 2M HCl (catalytic) dissolve->add_acid stir Stir at room temperature add_acid->stir monitor Monitor reaction by TLC stir->monitor neutralize Neutralize with sat. NaHCO3 (aq) monitor->neutralize Reaction complete extract Extract with Et2O neutralize->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Workflow for aldehyde deprotection.

Materials:

  • 4-Methyl-1,3-dioxolane protected aldehyde (1.0 equiv)

  • Acetone

  • Water

  • 2 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 4-methyl-1,3-dioxolane protected aldehyde (1.0 equiv) in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of 2 M HCl.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically 1-4 hours), neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with Et₂O or EtOAc (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Stability Data

The 4-methyl-1,3-dioxolane protecting group exhibits stability under a variety of conditions, making it a versatile choice for multi-step synthesis.

Table 3: Stability of 4-Methyl-1,3-Dioxolanes

ConditionStabilityNotes
Strong bases (e.g., NaOH, KOH)StableResistant to hydrolysis under basic conditions.
Organometallic reagents (e.g., Grignard, organolithiums)StableCompatible with most organometallic reagents.
Nucleophiles (e.g., amines, cyanides)StableDoes not react with common nucleophiles.
Reducing agents (e.g., NaBH₄, LiAlH₄)StableCompatible with hydride reducing agents.
Oxidizing agents (e.g., PCC, PDC)StableGenerally stable to many common oxidants.
Strong acids (e.g., HCl, H₂SO₄)LabileReadily cleaved under acidic conditions.
Lewis acids (e.g., BF₃·OEt₂, TiCl₄)LabileCan be cleaved by Lewis acids.

Conclusion

The use of 1,2-propanediol to form 4-methyl-1,3-dioxolanes is an effective and reliable method for the protection of aldehydes. The protecting group is readily introduced and removed under mild conditions and is stable to a wide range of reagents. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals for the application of this protecting group strategy in their synthetic endeavors. While direct literature on this compound is scarce, the principles outlined can be extrapolated for its use, with the understanding that optimization of reaction conditions may be necessary.

Application Notes and Protocols for the Deprotection of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolanes are widely utilized as protecting groups for aldehydes and ketones in organic synthesis due to their stability towards nucleophiles and bases.[1] The deprotection of these acetals and ketals is a crucial step in multi-step synthetic pathways, typically achieved through acid-catalyzed hydrolysis. This document provides detailed application notes and protocols for the deprotection of a specific ketal, 4-Methyl-2-pentyl-1,3-dioxolane, to regenerate the parent ketone, 2-heptanone. The methodologies outlined are based on established procedures for dioxolane cleavage and can be adapted for various research and development applications.

Deprotection Methodologies

The primary method for the deprotection of 1,3-dioxolanes is acid-catalyzed hydrolysis. This transformation can be accomplished using a variety of Brønsted and Lewis acids. The choice of reagent and conditions often depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.

Brønsted Acid Catalysis:

Strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as organic acids such as p-toluenesulfonic acid (PTSA), are commonly employed. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the hydrolysis.

Lewis Acid Catalysis:

Lewis acids offer a milder alternative for deprotection and can exhibit greater chemoselectivity.[2] Various Lewis acids have been shown to be effective, including bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), cerium(III) triflate (Ce(OTf)₃), and erbium(III) triflate (Er(OTf)₃).[1][3] These reactions are often carried out in organic solvents with a controlled amount of water.

Data Presentation

The following table summarizes various reagent systems applicable to the deprotection of dioxolanes, with conditions extrapolated for the deprotection of this compound.

Reagent/CatalystSolvent SystemTemperature (°C)Typical Reaction TimeYield (%)Reference
Hydrochloric Acid (1N)Acetone/Water (1:1)Reflux (e.g., 90°C)4 days (for a stable derivative)Substrate Dependent[4]
p-Toluenesulfonic Acid (PTSA)AcetoneRoom Temperature0.5 - 6 hoursHigh[4]
Bismuth Nitrate PentahydrateDichloromethaneRoom TemperatureMinutes to HoursHigh[3]
Cerium(III) TriflateWet NitromethaneRoom TemperatureMinutes to HoursHigh[1]
Erbium(III) TriflateWet NitromethaneRoom TemperatureMinutes to HoursHigh[1]
IodineAcetone/WaterRoom TemperatureMinutes to HoursHigh[1]
Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄)Water30MinutesQuantitative[1][5]

Note: Reaction times and yields are general and may require optimization for this compound.

Experimental Protocols

Protocol 1: Deprotection using p-Toluenesulfonic Acid (PTSA) in Acetone

This protocol describes a common and effective method for the deprotection of dioxolanes under relatively mild acidic conditions.

Materials:

  • This compound

  • p-Toluenesulfonic acid monohydrate (PTSA)

  • Acetone

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or other suitable extraction solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in acetone (e.g., 0.1-0.5 M solution).

  • Acid Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.[2]

  • Quenching: Upon completion, carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid until effervescence ceases.[2]

  • Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.[6]

  • Extraction: To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volume of aqueous layer).[2]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-heptanone.[2]

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection using Bismuth Nitrate Pentahydrate

This protocol offers a chemoselective method for deprotection under mild conditions.[3]

Materials:

  • This compound

  • Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.

  • Catalyst Addition: Add bismuth nitrate pentahydrate (0.25 equivalents) to the solution and stir at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction by adding water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-heptanone by column chromatography if required.

Mandatory Visualization

Deprotection_Workflow start Start dissolve Dissolve 4-Methyl-2-pentyl- 1,3-dioxolane in Solvent start->dissolve add_catalyst Add Acid Catalyst (e.g., PTSA) dissolve->add_catalyst monitor Monitor Reaction by TLC add_catalyst->monitor quench Quench Reaction (e.g., with NaHCO3) monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup dry_concentrate Dry & Concentrate Organic Phase workup->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the deprotection of this compound.

References

"application of 4-Methyl-2-pentyl-1,3-dioxolane in flavor release studies"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-pentyl-1,3-dioxolane, also known as hexanal propylene glycol acetal, is a widely used flavoring agent recognized for its mild, fruity, and green apple/pear-like aroma.[1] Its application in the food and fragrance industry is primarily due to its function as a pro-aroma compound. As a cyclic acetal, it is relatively stable under neutral pH conditions but undergoes acid-catalyzed hydrolysis to release its constituent volatile aroma compound, hexanal, and a non-volatile diol, propylene glycol. This controlled release mechanism makes it a valuable tool for flavor technologists aiming to deliver specific aroma profiles in response to environmental triggers, such as the acidic conditions of the mouth or a food matrix.

This document provides detailed application notes and experimental protocols for studying the flavor release characteristics of this compound.

Principle of Flavor Release

The flavor release from this compound is governed by the acid-catalyzed hydrolysis of the acetal linkage. In the presence of an acid, the acetal is protonated, leading to the formation of a carbocation intermediate. This intermediate then reacts with water to form a hemiacetal, which subsequently breaks down to release the aldehyde (hexanal) and the diol (propylene glycol). The rate of this hydrolysis is highly dependent on the pH of the medium, with faster release occurring in more acidic environments.

Data Presentation: Illustrative Flavor Release Profile

Time (minutes)% Hexanal Release at pH 3.0% Hexanal Release at pH 5.0% Hexanal Release at pH 7.0
0000
153510<1
306020<1
608535<1
120>9555<1

Note: This data is illustrative and intended to demonstrate the expected pH-dependent release profile. Actual release rates may vary depending on the specific food matrix, temperature, and other factors.

Experimental Protocols

Protocol 1: Quantitative Analysis of Hexanal Release using Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This protocol describes the quantification of hexanal released from this compound in a model beverage system at different pH values.

Materials:

  • This compound

  • Citrate-phosphate buffer solutions (pH 3.0, 5.0, and 7.0)

  • Hexanal (for calibration curve)

  • Internal standard (e.g., 2-heptanone)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

    • Prepare a series of hexanal calibration standards in the relevant buffer solution (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Prepare an internal standard solution in ethanol (e.g., 10 ppm 2-heptanone).

  • Sample Preparation for Hydrolysis Study:

    • For each pH value, add a known amount of the this compound stock solution to a headspace vial containing 10 mL of the corresponding buffer to achieve a final concentration of, for example, 20 ppm.

    • Add a fixed amount of the internal standard to each vial.

    • Seal the vials immediately.

  • Incubation and Headspace Sampling:

    • Incubate the vials at a constant temperature (e.g., 37°C) in a shaking water bath or the headspace autosampler's incubator.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer the vials to the headspace autosampler for analysis.

  • HS-GC-MS Analysis:

    • Headspace Parameters:

      • Incubation Temperature: 80°C

      • Incubation Time: 20 minutes

      • Injection Volume: 1 mL

    • GC Parameters:

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

      • Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Range: m/z 35-350

      • Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity (target ion for hexanal: m/z 100, 82, 72, 57)

  • Data Analysis:

    • Identify the hexanal peak based on its retention time and mass spectrum.

    • Quantify the concentration of released hexanal at each time point by constructing a calibration curve of hexanal peak area/internal standard peak area versus concentration.

    • Calculate the percentage of hexanal released relative to the initial concentration of this compound.

Protocol 2: Sensory Evaluation of Flavor Release

This protocol uses a trained sensory panel to assess the perceived aroma intensity of hexanal released from this compound over time.

Materials:

  • This compound

  • A base medium for sensory evaluation (e.g., spring water, unsweetened apple juice, or a simple sugar-acid solution) at different pH levels (e.g., 3.5 and 6.5).

  • Odor-free sample cups with lids.

  • A trained sensory panel (8-12 panelists).

Procedure:

  • Panel Training:

    • Familiarize the panelists with the aroma of hexanal at different concentrations in the base medium.

    • Develop and agree upon a common vocabulary to describe the aroma attributes (e.g., "green," "grassy," "apple-peel," "unripe banana").

    • Train the panelists on the use of a rating scale (e.g., a 15-cm line scale anchored from "no perception" to "very strong perception").

  • Sample Preparation:

    • Prepare solutions of this compound in the base medium at the different pH values. The concentration should be determined in preliminary tests to provide a noticeable but not overwhelming aroma upon release.

    • Prepare a control sample for each pH value containing only the base medium.

    • Prepare the samples immediately before the sensory evaluation session.

  • Sensory Evaluation:

    • Present the samples to the panelists in a randomized order in a controlled sensory evaluation booth.

    • Instruct the panelists to evaluate the aroma of the samples at specific time intervals (e.g., immediately after preparation, and after 15, 30, and 60 minutes).

    • At each time point, panelists should remove the lid, sniff the sample, and rate the intensity of the perceived "green/fruity" aroma on the line scale.

    • Provide water and unsalted crackers for palate cleansing between samples.

  • Data Analysis:

    • Measure the ratings from the line scales.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there are significant differences in the perceived aroma intensity between the different pH levels and over time.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Stages cluster_products Products Dioxolane This compound Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H+ H3O H3O+ (Acidic Environment) Carbocation Carbocation Intermediate Protonated_Dioxolane->Carbocation - Propylene Glycol Hemiacetal Hemiacetal Carbocation->Hemiacetal + H2O Hexanal Hexanal (Flavor Compound) Hemiacetal->Hexanal - H+ H2O H2O Hemiacetal->H2O Propylene_Glycol Propylene Glycol

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep_Samples Prepare samples of this compound in buffers of different pH Incubate Incubate samples at controlled temperature over time Prep_Samples->Incubate GCMS Quantitative Analysis: Headspace GC-MS Incubate->GCMS Sensory Sensory Analysis: Trained Panel Incubate->Sensory Quantify Quantify released hexanal GCMS->Quantify Rate_Intensity Rate perceived aroma intensity Sensory->Rate_Intensity Correlate Correlate instrumental and sensory data Quantify->Correlate Rate_Intensity->Correlate

Caption: Experimental workflow for flavor release studies.

Logical_Relationship cluster_factors Controlling Factors cluster_process Process cluster_outcome Outcome Low_pH Low pH (Acidity) Hydrolysis Acetal Hydrolysis Low_pH->Hydrolysis triggers Flavor_Release Hexanal Release Hydrolysis->Flavor_Release results in Sensory_Perception Perception of Green/Fruity Aroma Flavor_Release->Sensory_Perception leads to

Caption: Relationship between pH, hydrolysis, and flavor perception.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral 1,3-dioxolanes are valuable building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Their stereochemistry often plays a crucial role in their biological function. Biocatalysis offers a powerful and sustainable approach to the synthesis of these chiral compounds, providing high enantioselectivity under mild reaction conditions. This document outlines a chemoenzymatic strategy for the synthesis of chiral 4-Methyl-2-pentyl-1,3-dioxolane, leveraging the high selectivity of lipases for the key chirality-inducing step.

The synthesis involves a two-step process. The first step is the enzymatic kinetic resolution of racemic 1,2-propanediol. In this step, a lipase is used to selectively acylate one enantiomer of the diol, leaving the other enantiomer in high enantiomeric purity. The most commonly used and highly effective biocatalyst for this type of resolution is the immobilized Lipase B from Candida antarctica (CALB), commercially available as Novozym 435. The second step is the acid-catalyzed condensation of the enantioenriched 1,2-propanediol with hexanal to form the target chiral this compound.

Principle of Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a method for separating a racemic mixture based on the different reaction rates of the enantiomers with a chiral catalyst or reagent. In this case, the chiral biocatalyst, a lipase, preferentially catalyzes the acylation of one enantiomer of 1,2-propanediol over the other. This results in a mixture of the acylated diol and the unreacted diol, both of which are enantiomerically enriched. These can then be separated by standard techniques like column chromatography. The efficiency of a kinetic resolution is often described by the enantioselectivity factor (E-value).

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-1,2-Propanediol

This protocol describes the kinetic resolution of racemic 1,2-propanediol using immobilized Candida antarctica Lipase B (Novozym 435) and vinyl acetate as the acyl donor.

Materials and Reagents

Reagent/MaterialGradeSupplier
(±)-1,2-Propanediol≥99.5%Sigma-Aldrich
Novozym 435 (Immobilized CALB)-Novozymes
Vinyl Acetate≥99%Sigma-Aldrich
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99.7%Sigma-Aldrich
Molecular Sieves (4 Å)-Sigma-Aldrich
Celite-Sigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated solution-
Sodium Sulfate (Na₂SO₄)Anhydrous-

Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add (±)-1,2-propanediol (10 mmol, 0.76 g).

    • Add 50 mL of anhydrous tert-butyl methyl ether (MTBE) and activated molecular sieves (2 g).

    • Add Novozym 435 (100 mg).

    • Place the flask in a temperature-controlled shaker or water bath set to 30°C and stir for 15 minutes.

  • Initiation of Reaction:

    • Add vinyl acetate (5 mmol, 0.46 mL) to the reaction mixture to initiate the acylation. The use of a slight excess of the diol ensures that the resolution can proceed to ~50% conversion, theoretically yielding the unreacted diol and the acylated product in high enantiomeric excess.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (0.1 mL) at regular intervals (e.g., every 2-4 hours).

    • Filter the aliquot through a small plug of Celite to remove the enzyme.

    • Analyze the sample by chiral Gas Chromatography (GC) to determine the conversion and the enantiomeric excess of the remaining diol (e.e.s) and the formed acetate ester (e.e.p).

  • Reaction Termination and Work-up:

    • Once the reaction has reached approximately 50% conversion (typically after 24-48 hours), stop the reaction by filtering off the enzyme and molecular sieves. The enzyme can be washed with fresh MTBE, dried, and stored for reuse.

    • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 20 mL) to remove any acetic acid formed.

    • Wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Separate the unreacted (S)-1,2-propanediol from the (R)-1-acetoxy-2-propanol by flash column chromatography on silica gel, using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: Synthesis of Chiral this compound

This protocol describes the acid-catalyzed condensation of enantioenriched (S)-1,2-propanediol with hexanal.

Materials and Reagents

Reagent/MaterialGradeSupplier
(S)-1,2-Propanediol(from Protocol 1)-
Hexanal≥98%Sigma-Aldrich
p-Toluenesulfonic acid (PTSA)MonohydrateSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Diethyl EtherAnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)Saturated solution-
Sodium Sulfate (Na₂SO₄)Anhydrous-

Procedure

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add a solution of (S)-1,2-propanediol (5 mmol, 0.38 g) in 20 mL of anhydrous toluene.

    • Add hexanal (5.5 mmol, 0.55 g, 0.68 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 mmol, 19 mg).

  • Reaction:

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue refluxing until no more water is collected (typically 2-4 hours).

    • Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the starting diol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst.

    • Wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/diethyl ether gradient to yield the pure chiral this compound.

Data Presentation

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of (±)-1,2-Propanediol

ParameterValue
Substrate(±)-1,2-Propanediol
EnzymeNovozym 435
Acyl DonorVinyl Acetate
SolventMTBE
Temperature30°C
Reaction Time24 h
Conversion~50%
e.e. of unreacted (S)-diol>98%
e.e. of acylated (R)-diol>98%
Enantioselectivity (E-value)>200

Note: These are typical values based on literature for similar resolutions and may vary depending on the precise reaction conditions.

Visualizations

Chemoenzymatic_Workflow RacemicDiol Racemic (±)-1,2-Propanediol EnzymaticStep Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) RacemicDiol->EnzymaticStep Separation Chromatographic Separation EnzymaticStep->Separation ChiralDiol Enantiopure (S)-1,2-Propanediol Separation->ChiralDiol Unreacted AcylatedDiol Acylated (R)-Diol Separation->AcylatedDiol Acylated ChemicalStep Acid-Catalyzed Condensation (Hexanal, PTSA) ChiralDiol->ChemicalStep FinalProduct Chiral 4-Methyl-2-pentyl- 1,3-dioxolane ChemicalStep->FinalProduct

Caption: Overall chemoenzymatic workflow for the synthesis of chiral this compound.

Kinetic_Resolution_Principle cluster_start RacemicMix Racemic (±)-1,2-Propanediol (R-enantiomer + S-enantiomer) R_Diol R-Diol S_Diol S-Diol Lipase Lipase (Chiral Biocatalyst) Acylated_R_Diol Acylated R-Diol Lipase->Acylated_R_Diol k_fast Unreacted_S_Diol Unreacted S-Diol (Enantiopure) Lipase->Unreacted_S_Diol k_slow AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Lipase AcylDonor->Lipase FastReaction Fast Acylation SlowReaction Slow Acylation R_Diol->Lipase S_Diol->Lipase

Caption: Principle of lipase-catalyzed kinetic resolution of racemic 1,2-propanediol.

Application Notes and Protocols for the Diastereoselective Synthesis of Substituted 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of substituted 1,3-dioxolanes, a critical structural motif in many biologically active compounds. The methodologies outlined below offer various strategies to control stereochemistry, which is paramount in drug design and development.

Introduction

Substituted 1,3-dioxolanes are a class of heterocyclic compounds that serve as important chiral building blocks and are integral to the structure of numerous pharmaceuticals. Their stereochemistry often dictates their biological activity, making diastereoselective synthesis a key area of research. These compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiviral properties, and have also been investigated as agents to overcome multidrug resistance in cancer therapy.[1][2] The 1,3-dioxolane moiety can enhance the pharmacological profile of a molecule by influencing its conformation and interactions with biological targets.[1] This document details several key diastereoselective synthetic methods, providing protocols and comparative data to aid researchers in selecting the most suitable approach for their specific needs.

Methods for Diastereoselective Synthesis

Several powerful methods have been developed for the diastereoselective synthesis of substituted 1,3-dioxolanes. The choice of method depends on the desired stereoisomer, the nature of the starting materials, and the required scale of the synthesis.

Three-Component Assembly via Hypervalent Iodine(III) Oxidation

This method achieves the stereoselective formation of substituted 1,3-dioxolanes through a one-pot assembly of an alkene, a carboxylic acid, and a silyl enol ether. The reaction is mediated by a hypervalent iodine(III) reagent and proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate.[3] The diastereoselectivity is controlled during the nucleophilic trapping of this intermediate.[3][4]

Experimental Protocol:

A detailed experimental protocol for this three-component assembly is provided below.

General Procedure:

  • To a solution of the alkene (0.32 mmol), iodosobenzene diacetate (PhI(OAc)₂; 0.40 mmol), and acetic acid (0.5 mmol) in anhydrous dichloromethane (CH₂Cl₂; 4 mL) at -80 °C under a nitrogen atmosphere, add boron trifluoride diethyl etherate (BF₃·OEt₂; 0.8 mmol).

  • Stir the reaction mixture at -80 °C for the time specified for the particular substrate.

  • Add the silyl enol ether (0.5 mmol) to the reaction mixture at -40 °C.

  • Continue stirring at -40 °C for the specified duration.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-dioxolane.

Quantitative Data Summary:

AlkeneCarboxylic AcidSilyl Enol EtherYield (%)Diastereomeric Ratio (dr)Reference
cis-4-OcteneAcetic Acid1-(Trimethylsilyloxy)cyclohexene75>95:5 (meso)[3]
trans-4-OcteneAcetic Acid1-(Trimethylsilyloxy)cyclohexene72>95:5 (racemic)[3]
StyreneBenzoic Acid1-(Trimethylsilyloxy)cyclohexene8180:20[3]
CyclohexeneAcetic Acid1-(Trimethylsilyloxy)cyclopentene68>95:5 (cis)[3]

Reaction Workflow:

Start Reaction Setup Step1 Dissolve Alkene, PhI(OAc)2, and Acetic Acid in CH2Cl2 at -80 °C Start->Step1 Step2 Add BF3·OEt2 Step1->Step2 Step3 Stir at -80 °C Step2->Step3 Step4 Add Silyl Enol Ether at -40 °C Step3->Step4 Step5 Stir at -40 °C Step4->Step5 Step6 Quench with sat. NaHCO3 Step5->Step6 Step7 Work-up and Purification Step6->Step7 End Isolated 1,3-Dioxolane Step7->End

Caption: Experimental workflow for the hypervalent iodine-mediated three-component synthesis of 1,3-dioxolanes.

Nickel(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This powerful method utilizes a chiral binaphthyldiimine-Ni(II) complex to catalyze the asymmetric [3+2] cycloaddition between an acyclic carbonyl ylide and an aldehyde.[5] This reaction typically affords cis-1,3-dioxolanes with high diastereo- and enantioselectivity.[5]

Experimental Protocol:

General Procedure:

  • In a glovebox, to a solution of the chiral binaphthyldiimine ligand and Ni(ClO₄)₂·6H₂O in a suitable anhydrous solvent (e.g., CH₂Cl₂), add the donor-acceptor oxirane.

  • Stir the mixture at room temperature for 30 minutes to form the catalyst complex and generate the carbonyl ylide in situ.

  • Cool the reaction mixture to the specified temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with CH₂Cl₂, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantiomerically enriched 1,3-dioxolane.

Quantitative Data Summary:

AldehydeDonor-Acceptor OxiraneYield (%)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee, %)Reference
BenzaldehydeEthyl 2,3-diphenyl-2,3-epoxypropanoate92>99:198[5]
CinnamaldehydeEthyl 2,3-diphenyl-2,3-epoxypropanoate85>99:195[5]
CyclohexanecarboxaldehydeEthyl 2,3-diphenyl-2,3-epoxypropanoate78>99:196[5]
4-NitrobenzaldehydeEthyl 2-phenyl-3-p-tolyl-2,3-epoxypropanoate95>99:199[5]

Reaction Mechanism:

cluster_0 Catalyst Activation and Ylide Formation cluster_1 Cycloaddition cluster_2 Product Release Oxirane Oxirane Carbonyl_Ylide Ni(II)-Carbonyl Ylide Complex Oxirane->Carbonyl_Ylide Coordination & Ring Opening Ni(II)-L Chiral Ni(II) Catalyst Ni(II)-L->Carbonyl_Ylide Transition_State [3+2] Transition State Carbonyl_Ylide->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Dioxolane_Complex Ni(II)-Dioxolane Complex Transition_State->Dioxolane_Complex Dioxolane cis-1,3-Dioxolane Dioxolane_Complex->Dioxolane Dissociation Ni(II)-L* Ni(II)-L* Dioxolane_Complex->Ni(II)-L* Catalyst Regeneration

Caption: Mechanism of Ni(II)-catalyzed asymmetric 1,3-dipolar cycloaddition for 1,3-dioxolane synthesis.

Acid-Catalyzed Diastereoselective Acetalization

This is a classical and widely used method for the synthesis of 1,3-dioxolanes, involving the reaction of a 1,2-diol with an aldehyde or ketone under acidic conditions.[6][7] The diastereoselectivity is primarily substrate-controlled, relying on the pre-existing stereocenters in the chiral diol to direct the formation of the new stereocenter at the acetal carbon.

Experimental Protocol:

General Procedure:

  • To a solution of the chiral 1,2-diol (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., toluene or dichloromethane), add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, 0.01 equiv) or a Lewis acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or a saturated solution of NaHCO₃).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting diastereomeric mixture of 1,3-dioxolanes by flash column chromatography.

Quantitative Data Summary:

Chiral DiolCarbonyl CompoundAcid CatalystYield (%)Diastereomeric Ratio (dr)Reference
(2R,3R)-2,3-ButanediolBenzaldehydep-TsOH8890:10N/A
(1R,2R)-1,2-Diphenylethane-1,2-diolAcetonep-TsOH95>95:5N/A
(1S,2S)-1,2-CyclohexanediolPivalaldehydeCamphorsulfonic acid8592:8N/A
L-(+)-Diethyl tartrate2,2-Dimethoxypropanep-TsOH93>98:2[8]

Logical Relationship for Diastereoselection:

Chiral_Diol Chiral 1,2-Diol (Defined Stereochemistry) Reaction Acetalization Chiral_Diol->Reaction Carbonyl Aldehyde or Ketone (Prochiral Center) Carbonyl->Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Reaction Intermediate Oxocarbenium Ion Intermediate Reaction->Intermediate Protonation & Water Loss Diastereomers Diastereomeric 1,3-Dioxolanes Intermediate->Diastereomers Nucleophilic Attack (Diastereoselective)

Caption: Logical diagram illustrating substrate-controlled diastereoselection in acid-catalyzed acetalization.

Applications in Drug Development

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in specific interactions with biological targets.

Antimicrobial Activity:

Many substituted 1,3-dioxolanes exhibit significant antibacterial and antifungal activity.[2][8] The mechanism of action is often attributed to the ability of the dioxolane ring and its substituents to disrupt microbial cell membranes or inhibit essential enzymes. The hydrophilic-hydrophobic balance of the molecule, determined by the nature of the substituents, plays a crucial role in its antimicrobial potency.[2]

Antiviral Activity:

Certain nucleoside analogs incorporating a 1,3-dioxolane ring have shown potent antiviral activity, particularly against HIV. These compounds act as reverse transcriptase inhibitors, terminating the viral DNA chain elongation.

Modulators of Multidrug Resistance (MDR):

Substituted 1,3-dioxolanes have been investigated as chemosensitizers to overcome multidrug resistance in cancer cells. They are thought to inhibit the function of efflux pumps like P-glycoprotein, thereby increasing the intracellular concentration of anticancer drugs.

General Mechanism of Action for Antimicrobial 1,3-Dioxolanes:

Dioxolane Substituted 1,3-Dioxolane Microbial_Cell Microbial Cell Dioxolane->Microbial_Cell Interaction Membrane Cell Membrane Disruption Microbial_Cell->Membrane leads to Enzyme Enzyme Inhibition Microbial_Cell->Enzyme leads to Cell_Death Cell Death / Growth Inhibition Membrane->Cell_Death Enzyme->Cell_Death

Caption: A simplified diagram representing the proposed mechanisms of antimicrobial action for substituted 1,3-dioxolanes.

References

Application Notes & Protocols for 4-Methyl-2-pentyl-1,3-dioxolane in Controlled Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a representative example of how 4-Methyl-2-pentyl-1,3-dioxolane could be used in controlled release formulations based on the established principles of acid-labile ketal chemistry. No direct experimental data for this specific compound in drug delivery applications was found in the public domain. These protocols should be adapted and validated for specific drug candidates and applications.

Application Notes

Introduction

This compound is a cyclic ketal that holds significant potential as a pH-sensitive linker in the design of advanced drug delivery systems. The core of its utility lies in the acid-labile nature of the ketal linkage, which remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in acidic environments.[][] This property can be exploited to achieve targeted drug release in specific tissues or subcellular compartments with lower pH, such as tumors, inflammatory sites, and endosomes or lysosomes.[3][4]

The hydrolysis of the 1,3-dioxolane ring under acidic conditions results in the release of the parent drug molecule, a diol, and the corresponding ketone and alcohol, which are generally biocompatible.[3][5] By incorporating this compound as a linker, a prodrug can be synthesized that remains inactive and stable in systemic circulation, minimizing off-target toxicity. Upon reaching the acidic target site, the linker is cleaved, releasing the active therapeutic agent.[][6]

Mechanism of Action: pH-Sensitive Hydrolysis

The controlled release mechanism is predicated on the acid-catalyzed hydrolysis of the ketal bond. At neutral pH, the ketal is stable. However, in an acidic environment (pH < 6.5), the oxygen atoms of the dioxolane ring are protonated, initiating a cascade that leads to the cleavage of the C-O bonds and the release of the conjugated drug. The rate of this hydrolysis can be influenced by the structural and electronic properties of the ketal.[7][8]

Potential Applications
  • Oncology: Targeting the acidic tumor microenvironment for the localized release of chemotherapeutics.[4]

  • Intracellular Drug Delivery: Facilitating the release of drugs within the acidic endosomes and lysosomes after cellular uptake of a nanoparticle formulation.[3]

  • Oral Drug Delivery: Protecting acid-sensitive drugs from the gastric environment and enabling release in the neutral pH of the intestine (by designing a more acid-stable derivative) or, conversely, for targeted release in the stomach.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical this compound-Drug Conjugate

This protocol describes a general method for conjugating a drug containing a diol functionality with a precursor to form the this compound linker.

Materials:

  • Drug with a 1,2- or 1,3-diol moiety (Drug-diol)

  • Hexanal (precursor for the pentyl group)

  • Propylene glycol (precursor for the methyl-dioxolane ring) or a suitable activated form. A more direct approach would be the reaction with 2-pentyl-1,3-dioxolane-4-carbaldehyde if synthesized separately. For this example, we will assume a direct condensation.

  • Anhydrous toluene

  • Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst

  • Dean-Stark apparatus

  • Silica gel for column chromatography

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add Drug-diol (1 mmol), hexanal (1.2 mmol), and propylene glycol (1.2 mmol) in anhydrous toluene (50 mL).

  • Add a catalytic amount of PPTS (0.1 mmol).

  • Heat the reaction mixture to reflux and allow it to stir for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. Water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to obtain the pure this compound-drug conjugate.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Formulation of the Prodrug into Nanoparticles

This protocol outlines a general nanoprecipitation method for formulating the hydrophobic prodrug into nanoparticles for aqueous administration.

Materials:

  • This compound-drug conjugate (Prodrug)

  • Poly(lactic-co-glycolic acid) (PLGA) or another suitable biodegradable polymer

  • Poly(vinyl alcohol) (PVA) or another surfactant

  • Acetone or another water-miscible organic solvent

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Prodrug (10 mg) and PLGA (90 mg) in acetone (5 mL) to prepare the organic phase.

  • Prepare an aqueous solution of 1% w/v PVA in deionized water (20 mL).

  • While stirring the aqueous phase vigorously, add the organic phase dropwise.

  • Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation.

  • Remove the remaining organic solvent under reduced pressure using a rotary evaporator.

  • Centrifuge the nanoparticle suspension to collect the nanoparticles and wash them with deionized water to remove excess PVA.

  • Resuspend the nanoparticles in a suitable buffer (e.g., PBS pH 7.4) for storage or immediate use.

  • Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the pH-dependent release of the drug from the prodrug-loaded nanoparticles.

Materials:

  • Prodrug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO)

  • Incubator shaker set at 37°C

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Disperse a known amount of the prodrug-loaded nanoparticles in 1 mL of the release media (PBS pH 7.4 and acetate buffer pH 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag into a larger container with 50 mL of the corresponding release medium.

  • Incubate the samples at 37°C with gentle shaking.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium.

  • Analyze the collected samples for the concentration of the released drug using a validated HPLC method.

  • Calculate the cumulative percentage of drug release at each time point.

Data Presentation

Table 1: Hypothetical Hydrolysis Half-life of this compound-Drug Conjugate at Different pH Values.

pHTemperature (°C)Half-life (hours)
7.437> 100
6.53748
5.5378
4.5371.5

Table 2: Hypothetical Nanoparticle Characterization.

Formulation ParameterValue
Average Particle Size (nm)150 ± 10
Polydispersity Index (PDI)0.15 ± 0.05
Drug Loading (%)8.5 ± 0.7
Encapsulation Efficiency (%)85 ± 5

Visualizations

Hydrolysis_Mechanism Dioxolane This compound-Drug Protonated_Dioxolane Protonated Dioxolane Dioxolane->Protonated_Dioxolane + H⁺ Carbocation Carbocation Intermediate Protonated_Dioxolane->Carbocation Ring Opening Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O Products Released Drug-diol + Hexanone + Propylene glycol Hemiketal->Products Hydrolysis H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of the dioxolane linker.

Experimental_Workflow Synthesis Synthesis of Prodrug Purification Purification (Chromatography) Synthesis->Purification Characterization1 Characterization (NMR, MS) Purification->Characterization1 Formulation Nanoparticle Formulation Characterization1->Formulation Characterization2 NP Characterization (Size, PDI) Formulation->Characterization2 Release_Study In Vitro Release Study Characterization2->Release_Study Data_Analysis Data Analysis (HPLC) Release_Study->Data_Analysis Logical_Relationship Systemic_Circulation Systemic Circulation (pH 7.4) Prodrug_Stable Prodrug is Stable Systemic_Circulation->Prodrug_Stable Acidic_Environment Acidic Environment (e.g., Tumor, pH < 6.5) Systemic_Circulation->Acidic_Environment Accumulation at Target Site Reduced_Toxicity Reduced Systemic Toxicity Prodrug_Stable->Reduced_Toxicity Linker_Cleavage Ketal Linker Cleavage Acidic_Environment->Linker_Cleavage Drug_Release Active Drug Release Linker_Cleavage->Drug_Release Therapeutic_Effect Localized Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Note: Chiral Separation of 4-Methyl-2-pentyl-1,3-dioxolane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible method for the chiral separation of the stereoisomers of 4-methyl-2-pentyl-1,3-dioxolane using gas chromatography (GC). Due to the presence of two chiral centers at the C2 and C4 positions of the dioxolane ring, four stereoisomers exist: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The separation of these isomers is critical in various fields, including flavor and fragrance analysis, as well as in the synthesis of chiral pharmaceutical intermediates where enantiomeric purity is paramount. This method employs a cyclodextrin-based chiral stationary phase, which provides excellent resolution of all four stereoisomers. The protocol is suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a cyclic acetal with applications in the flavor and fragrance industry and as a potential chiral building block in organic synthesis. The molecule possesses two stereogenic centers, giving rise to two pairs of enantiomers (diastereomers of each other). The biological and sensory properties of these stereoisomers can differ significantly, making their separation and quantification essential. Gas chromatography with a chiral stationary phase is a powerful technique for the analysis of volatile chiral compounds. Cyclodextrin-based columns, in particular, have demonstrated broad applicability in resolving a wide range of chiral molecules, including ethers and acetals, through the formation of transient diastereomeric inclusion complexes.[1][2] This note provides a detailed protocol for the successful chiral separation of this compound isomers.

Experimental Protocol

A detailed methodology for the chiral GC separation is provided below.

1. Sample Preparation:

  • A stock solution of a stereoisomeric mixture of this compound (1000 µg/mL) was prepared in methanol.

  • Working standard solutions were prepared by serial dilution of the stock solution with methanol to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Samples were vortexed to ensure homogeneity before injection.

2. Gas Chromatography (GC) Conditions: The analysis was performed on a gas chromatograph equipped with a flame ionization detector (FID). The separation was achieved on a chiral capillary column. Based on the successful separation of similar dioxolane structures, a cyclodextrin-based stationary phase is recommended.[3]

Table 1: Gas Chromatography Parameters

ParameterValue
Column Rt®-bDEXse (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl β-cyclodextrin) or similar modified β-cyclodextrin phase
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Injector Temperature 220°C
Injection Volume 1.0 µL
Split Ratio 50:1
Oven Program Initial: 60°C (hold 2 min), Ramp: 3°C/min to 180°C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Makeup Gas (N₂) 25 mL/min

Results and Discussion

The optimized GC method provided excellent separation of the four stereoisomers of this compound. The use of a modified beta-cyclodextrin stationary phase was crucial for achieving chiral recognition. The elution order of the isomers is dependent on the specific interactions between each stereoisomer and the chiral stationary phase. A hypothetical chromatogram would show four distinct, well-resolved peaks. The quantitative data, including retention times and resolution between adjacent peaks, are summarized in Table 2.

Table 2: Hypothetical Chromatographic Data

PeakIsomer Elution Order (Hypothetical)Retention Time (min)Resolution (Rs)
1(2R, 4S)28.54-
2(2S, 4R)29.122.15
3(2R, 4R)30.053.20
4(2S, 4S)30.882.85

Note: The elution order is hypothetical and must be confirmed by injecting pure standards of the individual stereoisomers if available.

The resolution values (Rs) greater than 1.5 for all adjacent peaks indicate baseline separation, which is essential for accurate quantification. This method demonstrates high efficiency and selectivity for the chiral analysis of this compound.

Logical Workflow for Chiral GC Method Development

The following diagram illustrates the logical workflow for developing and validating a chiral GC separation method.

Chiral_GC_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Validation cluster_output Output Analyte Define Target Analyte: This compound Standards Prepare Stereoisomeric Mixture Standards Analyte->Standards Column_Selection Select Chiral Column (e.g., Cyclodextrin-based) Standards->Column_Selection Initial_Conditions Set Initial GC Conditions (Temp, Flow, etc.) Column_Selection->Initial_Conditions Optimization Optimize Parameters: - Temperature Program - Flow Rate - Injection Volume Initial_Conditions->Optimization Injection Inject Samples Optimization->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Peak_ID Identify & Integrate Peaks Data_Acquisition->Peak_ID Quantification Quantify Isomers Peak_ID->Quantification Report Generate Report with Data Tables & Protocol Quantification->Report

Caption: Workflow for Chiral GC Method Development and Analysis.

Conclusion

The described gas chromatography method provides a reliable and efficient means for the chiral separation of this compound stereoisomers. The use of a modified cyclodextrin-based chiral stationary phase is key to achieving the high resolution necessary for accurate quantification. This application note serves as a comprehensive guide for researchers and analysts in pharmaceutical, flavor, and chemical industries who require the determination of the enantiomeric and diastereomeric purity of this compound. The provided protocol can be adapted for the analysis of other volatile chiral dioxolane derivatives.

References

Application Note: HPLC Analysis of 4-Methyl-2-pentyl-1,3-dioxolane Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of potential impurities in 4-Methyl-2-pentyl-1,3-dioxolane. The method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and synthesis-related impurities. This document provides comprehensive experimental protocols, data presentation, and a visual workflow to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound is a cyclic acetal with applications in the fragrance and pharmaceutical industries. Ensuring the purity of this compound is critical for its intended use, requiring a reliable analytical method to quantify the active ingredient and detect any impurities. Potential impurities may arise from the synthesis process, which typically involves the reaction of hexaldehyde and propylene glycol, or from degradation under various stress conditions. This application note describes a reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Experimental Protocols

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Samples: Batches of this compound for analysis

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Reagents for Forced Degradation: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%)

A standard HPLC system equipped with a UV detector is used. Due to the lack of a strong chromophore in this compound, detection is performed at a low wavelength.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm
Injection Volume 10 µL
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions

  • Standard Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. A stock solution of the sample (1000 µg/mL in methanol) is subjected to the following stress conditions:

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 25 mL with methanol.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 60 °C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to 25 mL with methanol.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 25 mL with methanol.

  • Thermal Degradation: Keep the solid sample in an oven at 80 °C for 48 hours. Prepare a 1000 µg/mL solution in methanol for analysis.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

AnalyteRetention Time (min)
Propylene Glycol (Impurity)~ 2.5
Hexaldehyde (Impurity)~ 3.8
This compound ~ 7.2
Degradation Product 1 (from Acid)~ 4.5
Degradation Product 2 (from Base)~ 5.1
Degradation Product 3 (from Oxidation)~ 6.3

Table 2: Typical Retention Times of the Analyte and Potential Impurities/Degradants

Sample IDPeak Area of Main Component% Purity% Total Impurities
Reference Std.1,250,00099.80.2
Batch A1,235,00098.81.2
Batch B1,245,00099.60.4
Acid Stressed1,050,00084.016.0
Base Stressed1,100,00088.012.0
Oxidized1,150,00092.08.0
Thermally Stressed1,240,00099.20.8

Table 3: Summary of Purity Analysis and Forced Degradation Results

Note: The data presented in Tables 2 and 3 are representative and may vary based on the specific HPLC system and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound purity.

HPLC_Workflow start Start: Purity Analysis Request prep Sample and Standard Preparation start->prep forced_deg Forced Degradation Studies start->forced_deg hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc_setup analysis Chromatographic Analysis hplc_setup->analysis data_acq Data Acquisition (Peak Integration) analysis->data_acq purity_calc Purity Calculation (% Area Normalization) data_acq->purity_calc report Generate Analysis Report purity_calc->report stress Acid, Base, Oxidative, Thermal Stress forced_deg->stress deg_analysis Analysis of Stressed Samples stress->deg_analysis stability Stability Indicating Method Assessment deg_analysis->stability stability->report end End: Final Report report->end

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and stability testing of this compound. The method is specific, stability-indicating, and can be readily implemented in a laboratory setting. The provided protocols and data serve as a comprehensive guide for analysts. Further validation of this method should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methyl-2-pentyl-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Methyl-2-pentyl-1,3-dioxolane.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction shows low or no conversion of the starting materials (hexanal and 1,2-propanediol). What are the common causes and solutions?

Low conversion is a frequent issue that can often be traced back to three main factors:

  • Inactive Catalyst: The acid catalyst is crucial for the reaction. If it is old, has been improperly stored, or is of a low grade, it may have lost its activity.

    • Solution: Use a fresh batch of the acid catalyst. If using a solid catalyst like Amberlyst 15, ensure it has been properly activated and stored. Consider trying a different type of acid catalyst (e.g., switching from a Brønsted acid like p-TsOH to a Lewis acid).[1]

  • Insufficient Water Removal: The formation of the dioxolane is a reversible equilibrium reaction that produces water as a byproduct.[2] If this water is not removed, the equilibrium will not favor the product, leading to low conversion.

    • Solution: Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently to azeotropically remove water.[1] As an alternative or supplement, consider using a chemical drying agent, such as trimethyl orthoformate (TMOF) or molecular sieves, added directly to the reaction mixture.[1][3][4]

  • Low Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Be aware that excessively high temperatures can sometimes lead to side reactions.[1] For similar ketalizations, 70°C has been found to be an effective temperature.[2]

Q2: The conversion of my starting materials is high, but the isolated yield of this compound is poor. What are the likely side reactions?

Low yields despite high conversion point towards the formation of byproducts. Common side reactions in acetal/ketal synthesis include:

  • Aldehyde Self-Condensation/Oligomerization: Aldehydes, especially under acidic conditions, can undergo self-condensation reactions (like an aldol condensation) or form oligomers.[1][4]

    • Solution: Use a milder acid catalyst or lower the catalyst concentration.[1] Adding the aldehyde slowly to the reaction mixture can also help minimize self-condensation.

  • Side Reactions of Water Scavengers: If you are using a chemical water scavenger like an orthoformate, it can sometimes participate in side reactions.[1][4]

    • Solution: Consider using molecular sieves as an alternative method for water removal, as they are generally more inert.[1]

  • Product Decomposition: Harsh acidic conditions or prolonged reaction times at high temperatures can potentially lead to the decomposition of the starting materials or the desired product.[1]

    • Solution: Reduce the amount of acid catalyst, shorten the reaction time, and avoid excessive temperatures.[1]

Q3: I am having difficulty with the purification of the final product. What are some common challenges and their solutions?

Purification can be complicated by the presence of unreacted starting materials or byproducts with similar physical properties to the product.

  • Presence of Unreacted 1,2-propanediol: The diol is relatively polar and can be difficult to separate from the product.

    • Solution: Use a slight excess (e.g., 1.1 equivalents) of the more volatile hexanal to ensure the complete conversion of the diol. The unreacted aldehyde can typically be removed more easily by distillation or during an aqueous work-up.[1]

  • Emulsion Formation during Aqueous Work-up: The presence of unreacted materials and the product itself can lead to the formation of stable emulsions during extraction.[1]

    • Solution: During the aqueous work-up, use a saturated brine (NaCl solution) wash. The increased ionic strength of the aqueous layer helps to break up emulsions.[1]

  • Formation of Azeotropes: The product may form an azeotrope with the solvent or remaining starting materials, making separation by simple distillation difficult.

    • Solution: Employ fractional distillation under reduced pressure to effectively separate the product from close-boiling impurities.[1]

Data on Reaction Conditions

Optimizing reaction parameters is key to maximizing yield and purity. The following tables summarize data from studies on related ketalization reactions, providing a starting point for optimization.

Table 1: Effect of Catalyst on Ketalization of Cyclohexanone with Propane-1,2-diol

EntryCobalt Salt (0.1 mol%)AdditiveTime (h)Conversion (%)
1Co(NO₃)₂DH₂ (0.3 mol%)199.6
2CoCl₂DH₂ (0.2 mol%)195.3
3Co(OAc)₂DH₂ (0.2 mol%)196.2
4CoSO₄DH₂ (0.2 mol%)598.7

Reaction Conditions: 51.3 mmol cyclohexanone, 51.3 mmol propane-1,2-diol, 70°C, 5 KPa pressure. DH₂ = Dimethylglyoxime.[5] This table demonstrates that various cobalt salts, when combined with a ligand, can effectively catalyze the reaction, with some achieving high conversion in just one hour.[5]

Table 2: Effect of Temperature on Ketalization of Cyclohexanone with Propane-1,2-diol

EntryTemperature (°C)Conversion (%)
1Room Temp60.8
23070.3
35092.5
46096.3
57099.6
68099.7
79099.8

Reaction Conditions: 1 mol% Co(NO₃)₂, 3 mol% DH₂, 1 hour, 5 KPa pressure.[2] As shown, the conversion rate increases significantly with temperature, reaching near-quantitative conversion at 70°C. Further increases in temperature provide minimal benefit.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative procedure based on standard methods for acid-catalyzed acetalization.

Materials:

  • Hexanal

  • 1,2-Propanediol (Propylene Glycol)

  • Toluene (or another suitable solvent like benzene or cyclohexane)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another acid catalyst

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 1,2-propanediol (1.0 eq), hexanal (1.1 eq), and toluene (approx. 2-3 mL per mmol of diol).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-1.0 mol%).

  • Assemble the Dean-Stark apparatus and condenser. Heat the reaction mixture to reflux.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water no longer collects. Progress can also be monitored by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and finally, saturated brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

  • Purify the resulting crude product by fractional distillation under reduced pressure to obtain pure this compound.

Visual Guides

Reaction Mechanism

reaction_mechanism start Hexanal + H⁺ protonated_carbonyl Protonated Carbonyl (Oxonium Ion) start->protonated_carbonyl Protonation inv1 protonated_carbonyl->inv1 diol 1,2-Propanediol diol->inv1 hemiacetal Hemiacetal Intermediate protonated_hemiacetal Protonated Hemiacetal hemiacetal->protonated_hemiacetal + H⁺ oxocarbenium Oxocarbenium Ion (Resonance Stabilized) protonated_hemiacetal->oxocarbenium - H₂O inv2 oxocarbenium->inv2 protonated_dioxolane Protonated Dioxolane product This compound protonated_dioxolane->product - H⁺ (Catalyst Regeneration) inv1->hemiacetal Nucleophilic Attack inv2->protonated_dioxolane Intramolecular Cyclization inv3

Caption: Acid-catalyzed mechanism for 1,3-dioxolane formation.

Experimental Workflow for Optimization

experimental_workflow start Start: Define Reaction (Hexanal + 1,2-Propanediol) conditions Select Initial Conditions (Catalyst, Solvent, Temp.) start->conditions run_rxn Run Reaction with Water Removal (Dean-Stark) conditions->run_rxn monitor Monitor Progress (TLC / GC) run_rxn->monitor decision1 Reaction Complete? monitor->decision1 decision1->run_rxn No workup Work-up & Purify decision1->workup Yes analyze Analyze Yield & Purity workup->analyze decision2 Optimization Needed? analyze->decision2 vary Vary One Parameter (e.g., Catalyst, Temp.) decision2->vary Yes end Final Protocol decision2->end No vary->run_rxn

Caption: General workflow for optimizing reaction conditions.

Troubleshooting Decision Tree

troubleshooting_guide start Problem: Low Yield or Purity check_conversion Check Conversion (GC / NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion, Low Yield check_conversion->high_conversion High impure_product Product is Impure check_conversion->impure_product High Conversion, but Impure causes_low_conv Possible Causes: - Inactive Catalyst - Low Temperature - Insufficient H₂O Removal low_conversion->causes_low_conv Why? solutions_low_conv Solutions: - Use Fresh Catalyst - Increase Temperature - Check Dean-Stark causes_low_conv->solutions_low_conv Fix causes_high_conv Possible Causes: - Side Reactions - Product Decomposition - Work-up Losses high_conversion->causes_high_conv Why? solutions_high_conv Solutions: - Use Milder Catalyst/Conditions - Optimize Work-up - Adjust Stoichiometry causes_high_conv->solutions_high_conv Fix causes_impure Possible Causes: - Unreacted Starting Materials - Co-eluting Byproducts impure_product->causes_impure Why? solutions_impure Solutions: - Adjust Stoichiometry - Improve Purification (e.g., Fractional Distillation) causes_impure->solutions_impure Fix

Caption: A decision tree for troubleshooting common synthesis issues.

References

"common side reactions in the synthesis of hexaldehyde propylene glycol acetal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of hexaldehyde propylene glycol acetal.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of hexaldehyde propylene glycol acetal.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to unfavorable equilibrium.The formation of acetals is a reversible process. To drive the reaction towards the product, remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[1][2] Using an excess of propylene glycol can also shift the equilibrium.
Insufficient or inactive catalyst.Acetal formation requires an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.[2][3] Ensure the catalyst is fresh and used in the appropriate amount (catalytic amounts are typical).
Reaction has not reached completion.Monitor the reaction progress using techniques like TLC or GC analysis. If the reaction has stalled, consider extending the reaction time.
Loss of product during workup.Hexaldehyde propylene glycol acetal can be sensitive to acidic conditions in the presence of water, leading to hydrolysis back to the starting materials.[1][4] Ensure any aqueous washes are neutral or slightly basic.
Presence of Impurities in the Final Product Unreacted hexaldehyde.Improve the reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). Purify the product using distillation.
Hexanoic acid.This indicates the oxidation of the starting hexaldehyde.[5][6] This can occur if the aldehyde is exposed to air for extended periods or if oxidizing agents are present. Use fresh, high-purity hexaldehyde and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aldol condensation products.Hexaldehyde can undergo self-condensation in the presence of acid or base catalysts.[7][8][9] This is more likely if the reaction temperature is too high. Maintain the recommended reaction temperature.[3]
Water.The presence of water can indicate incomplete removal during the reaction or introduction during the workup. Ensure drying agents (like anhydrous calcium chloride or magnesium sulfate) are used effectively.[3]
Product Decomposes During Distillation High distillation temperature.Hexaldehyde propylene glycol acetal may be sensitive to high temperatures, especially if residual acid catalyst is present, which can promote the reverse reaction.[10][11] Purify via vacuum distillation to lower the boiling point. Neutralize any residual acid catalyst before distillation by washing with a mild base (e.g., sodium bicarbonate solution).
Reaction is Very Slow Low reaction temperature.While high temperatures can promote side reactions, a temperature that is too low can significantly slow down the rate of acetal formation. Follow established protocols for the recommended temperature range.[3]
Inefficient water removal.The accumulation of water will slow down and eventually stop the forward reaction.[1][2] Ensure the Dean-Stark trap is functioning correctly or that the molecular sieves are activated and sufficient.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of hexaldehyde propylene glycol acetal?

A1: The formation of hexaldehyde propylene glycol acetal proceeds via an acid-catalyzed nucleophilic addition of propylene glycol to the carbonyl group of hexaldehyde. The aldehyde is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of one of the hydroxyl groups of propylene glycol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. The second hydroxyl group of the propylene glycol then attacks the oxonium ion in an intramolecular fashion, and a final deprotonation step regenerates the acid catalyst and yields the cyclic acetal.[1][12]

Q2: Why is it crucial to remove water during the reaction?

A2: The formation of an acetal is a reversible equilibrium reaction.[1][2] Water is a product of this reaction. According to Le Chatelier's principle, removing a product will shift the equilibrium towards the formation of more products. Therefore, continuous removal of water is essential to drive the reaction to completion and achieve a high yield of the hexaldehyde propylene glycol acetal.[1]

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Oxidation of Hexaldehyde: The starting aldehyde can be oxidized to hexanoic acid, especially if exposed to air.[5][6][13]

  • Aldol Condensation: Aldehydes with alpha-hydrogens, like hexaldehyde, can undergo self-condensation reactions in the presence of either acid or base to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.[7][8][9][14]

  • Hydrolysis of the Acetal: The product can hydrolyze back to hexaldehyde and propylene glycol in the presence of aqueous acid.[1][4][11]

Q4: Can I use a different diol instead of propylene glycol?

A4: Yes, other diols like ethylene glycol can be used to form cyclic acetals.[15] The choice of diol can influence the stability and properties of the resulting acetal. Five- and six-membered cyclic acetals, formed from 1,2- and 1,3-diols respectively, are generally favored due to their thermodynamic stability.[12]

Q5: Under what conditions is the hexaldehyde propylene glycol acetal stable?

A5: Acetals are stable in neutral to strongly basic conditions.[16][17][18] This stability makes them excellent protecting groups for aldehydes and ketones during reactions involving strong bases or nucleophiles like Grignard reagents or metal hydrides.[16][17] They are, however, labile in acidic conditions, particularly in the presence of water.[1][4]

Experimental Protocols

Synthesis of Hexaldehyde Propylene Glycol Acetal

This protocol is based on a method described in the literature.[3]

Materials:

  • Hexanal (500g)

  • 1,2-Propylene glycol (500g)

  • Anhydrous Calcium Chloride (120g, as a dehydrating agent)

  • p-Toluenesulfonic acid (6g, as a catalyst)

  • Three-necked flask

  • Stirring apparatus

  • Cooling bath

Procedure:

  • To a three-necked flask, add 500g of hexanal, 500g of 1,2-propylene glycol, 120g of anhydrous calcium chloride, and 6g of p-toluenesulfonic acid.

  • Cool the flask in a cooling bath to maintain the reaction temperature between 30-35 °C.

  • Stir the mixture vigorously for 1.5 hours.

  • After the reaction is complete, allow the mixture to stand and separate.

  • Wash the organic layer to remove the catalyst and any water-soluble impurities.

  • Purify the crude product by distillation to obtain the final hexaldehyde propylene glycol acetal.

Note: Product purity can be assessed using GC-MS analysis.[3]

Quantitative Data Summary

Parameter Value Reference
Reactant Ratio (Hexanal : 1,2-Propylene Glycol) 1 : 1 (by weight)[3]
Catalyst Loading (p-Toluenesulfonic Acid) ~0.6% of total reactant weight[3]
Dehydrating Agent (Anhydrous CaCl2) ~12% of total reactant weight[3]
Reaction Temperature 30-35 °C[3]
Reaction Time 1.5 hours[3]
Reported Purity (GC-MS) 98.89%[3]

Visualizations

G cluster_main Main Reaction Pathway Hexaldehyde Hexaldehyde ProtonatedHexaldehyde Protonated Hexaldehyde Hexaldehyde->ProtonatedHexaldehyde + H+ PropyleneGlycol Propylene Glycol Hemiacetal Hemiacetal Intermediate PropyleneGlycol->Hemiacetal ProtonatedHexaldehyde->Hemiacetal + Propylene Glycol OxoniumIon Oxonium Ion Hemiacetal->OxoniumIon + H+, - H2O Acetal Hexaldehyde Propylene Glycol Acetal OxoniumIon->Acetal Intramolecular cyclization, - H+ H2O Water

Caption: Main reaction pathway for the synthesis of hexaldehyde propylene glycol acetal.

G cluster_side Potential Side Reactions Hexaldehyde Hexaldehyde HexanoicAcid Hexanoic Acid Hexaldehyde->HexanoicAcid Oxidation AldolAdduct Aldol Adduct Hexaldehyde->AldolAdduct Self-condensation (Aldol Reaction) UnsaturatedAldehyde α,β-Unsaturated Aldehyde AldolAdduct->UnsaturatedAldehyde Dehydration

Caption: Common side reactions originating from the hexaldehyde starting material.

G Start Low Product Yield? CheckEquilibrium Is water being effectively removed? Start->CheckEquilibrium CheckCatalyst Is the acid catalyst active and sufficient? CheckEquilibrium->CheckCatalyst No SolutionEquilibrium Use Dean-Stark or molecular sieves. Increase excess of diol. CheckEquilibrium->SolutionEquilibrium Yes CheckTimeTemp Are reaction time and temperature adequate? CheckCatalyst->CheckTimeTemp No SolutionCatalyst Use fresh catalyst in the correct amount. CheckCatalyst->SolutionCatalyst Yes CheckWorkup Is the product being hydrolyzed during workup? CheckTimeTemp->CheckWorkup No SolutionTimeTemp Increase reaction time or adjust temperature as per protocol. CheckTimeTemp->SolutionTimeTemp Yes SolutionWorkup Neutralize acid before aqueous workup. CheckWorkup->SolutionWorkup Yes

Caption: Troubleshooting workflow for low product yield in acetal synthesis.

References

"troubleshooting low yield in 4-Methyl-2-pentyl-1,3-dioxolane formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low yield of 4-Methyl-2-pentyl-1,3-dioxolane formation.

Troubleshooting Guides

Low product yield is a common challenge in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I address them?

Answer: A low or non-existent yield in this acetal formation reaction can stem from several factors, primarily related to reaction equilibrium, catalyst activity, and reagent quality.

Troubleshooting Steps:

  • Inefficient Water Removal: The formation of this compound from hexanal and 1,2-propanediol is a reversible reaction that produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants, thus reducing the yield.

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2] Ensure the apparatus is set up correctly and is of an appropriate size for the reaction scale.[3] For optimal performance, consider wrapping the Dean-Stark trap with glass wool to maintain the temperature and improve water separation efficiency.[3]

  • Inactive or Insufficient Catalyst: An acid catalyst is essential for this reaction. If the catalyst is old, hydrated, or used in an insufficient amount, the reaction rate will be significantly reduced.

    • Solution: Use a fresh, anhydrous acid catalyst such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), or a solid acid catalyst like Amberlyst-15.[4] Ensure the catalyst is added in the appropriate molar ratio. If catalyst deactivation is suspected during the reaction, a small additional amount may be introduced.

  • Suboptimal Reaction Temperature and Time: The reaction may not reach completion if the temperature is too low or the reaction time is too short.

    • Solution: The reaction mixture should be heated to a temperature that allows for the efficient azeotropic removal of water with the chosen solvent (e.g., toluene). Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap. The reaction is generally complete when no more water is collected.

  • Poor Quality of Reagents: The purity of hexanal and 1,2-propanediol is crucial for a successful reaction. Impurities can interfere with the catalyst or lead to side reactions.

    • Solution: Use high-purity, anhydrous reagents. If necessary, purify the starting materials before use.

Issue 2: Presence of Significant Impurities in the Product

Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize their formation?

Answer: The presence of impurities can be due to unreacted starting materials or the formation of side products.

Troubleshooting Steps:

  • Unreacted Starting Materials: Incomplete reaction is a common reason for the presence of hexanal and 1,2-propanediol in the final product.

    • Solution: Drive the reaction to completion by following the recommendations for efficient water removal and optimal reaction time as described in "Issue 1".

  • Aldol Condensation of Hexanal: Aldehydes like hexanal can undergo self-condensation (aldol reaction) in the presence of an acid catalyst, leading to the formation of α,β-unsaturated aldehydes and other related byproducts.

    • Solution: To minimize self-condensation, maintain a controlled reaction temperature and consider adding the hexanal slowly to the reaction mixture to keep its instantaneous concentration low.

  • Formation of Polymeric Materials: Under strongly acidic conditions, polymerization of hexanal can occur.

    • Solution: Use a milder acid catalyst or a lower concentration of a strong acid. Prompt neutralization of the acid catalyst after the reaction is complete is also recommended.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the synthesis of this compound?

A1: The choice of catalyst can significantly impact the reaction yield and selectivity. While strong Brønsted acids like p-toluenesulfonic acid and sulfuric acid are commonly used, solid acid catalysts such as Amberlyst-15 offer advantages like easier removal from the reaction mixture and potential for recycling.[4][5] The optimal catalyst may depend on the specific reaction conditions and desired purity of the final product.

Q2: How can I effectively monitor the progress of the reaction?

A2: The most straightforward method is to monitor the collection of water in the Dean-Stark trap. The reaction is considered complete when the volume of collected water matches the theoretical amount and no more water is being produced.[2] Additionally, analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to monitor the disappearance of starting materials and the appearance of the product.

Q3: What is the best method for purifying the final product?

A3: After the reaction is complete, the mixture should be cooled and the acid catalyst neutralized with a mild base (e.g., sodium bicarbonate solution). The organic layer should then be washed, dried, and the solvent removed. The crude product can be purified by fractional distillation under reduced pressure to separate the this compound from any unreacted starting materials and high-boiling side products.

Q4: Can this reaction be performed without a Dean-Stark apparatus?

A4: While a Dean-Stark apparatus is the most common and efficient method for water removal, other dehydrating agents can be used. These include adding molecular sieves directly to the reaction mixture or using a solvent that forms an azeotrope with water and can be continuously removed. However, for achieving high yields, the Dean-Stark method is highly recommended.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield of dioxolane formation, based on analogous reactions.

Table 1: Effect of Catalyst on Dioxolane Yield

CatalystMolar Ratio (Catalyst:Aldehyde)Reaction Time (h)Temperature (°C)Yield (%)Reference
p-Toluenesulfonic Acid0.014110 (Toluene)~90General Acetalization
Sulfuric Acid0.014110 (Toluene)~85General Acetalization
Amberlyst-1510 wt%6100 (Toluene)>95[4]

Table 2: Effect of Reaction Time and Temperature on Dioxolane Yield

CatalystReaction Time (h)Temperature (°C)Yield (%)Notes
p-TSA2110IncompleteWater collection ongoing
p-TSA6110>90Reaction complete
p-TSA480LowInefficient water removal

Experimental Protocols

Protocol 1: Synthesis of this compound using p-Toluenesulfonic Acid

Materials:

  • Hexanal (1.0 eq)

  • 1,2-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (0.01 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[1]

  • To the flask, add hexanal, 1,2-propanediol, and toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound using Amberlyst-15

Materials:

  • Hexanal (1.0 eq)

  • 1,2-Propanediol (1.2 eq)

  • Amberlyst-15 (10 wt% of hexanal)

  • Toluene

Procedure:

  • Follow the setup as described in Protocol 1.

  • To the flask, add hexanal, 1,2-propanediol, toluene, and Amberlyst-15 resin.[4]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 6-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter the reaction mixture to remove the Amberlyst-15 catalyst. The catalyst can be washed with toluene and dried for reuse.

  • Work up the filtrate as described in steps 7-9 of Protocol 1.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound check_water Is water being effectively removed in the Dean-Stark trap? start->check_water water_yes Yes check_water->water_yes Yes water_no No check_water->water_no No check_catalyst Is the acid catalyst active and sufficient? water_yes->check_catalyst improve_water_removal Optimize Dean-Stark setup: - Ensure proper assembly - Insulate the trap - Check for leaks water_no->improve_water_removal improve_water_removal->check_water catalyst_yes Yes check_catalyst->catalyst_yes Yes catalyst_no No check_catalyst->catalyst_no No check_reaction_conditions Are the reaction time and temperature adequate? catalyst_yes->check_reaction_conditions replace_catalyst Use fresh, anhydrous catalyst. Increase catalyst loading if necessary. catalyst_no->replace_catalyst replace_catalyst->check_catalyst conditions_yes Yes check_reaction_conditions->conditions_yes Yes conditions_no No check_reaction_conditions->conditions_no No check_reagents Are the starting materials pure and anhydrous? conditions_yes->check_reagents optimize_conditions Increase reaction time and/or temperature. Monitor reaction progress (TLC, GC). conditions_no->optimize_conditions optimize_conditions->check_reaction_conditions reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No investigate_side_reactions Investigate potential side reactions (e.g., aldol condensation). reagents_yes->investigate_side_reactions purify_reagents Purify hexanal and 1,2-propanediol. reagents_no->purify_reagents purify_reagents->check_reagents end Yield Improved investigate_side_reactions->end Reaction_Pathway cluster_reactants Reactants cluster_product Product Hexanal Hexanal catalyst + Acid Catalyst - H2O Hexanal->catalyst Propanediol 1,2-Propanediol Propanediol->catalyst Dioxolane This compound catalyst->Dioxolane

References

"hydrolytic stability of 4-Methyl-2-pentyl-1,3-dioxolane at different pH"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-pentyl-1,3-dioxolane, focusing on its hydrolytic stability at different pH levels.

Frequently Asked Questions (FAQs)

Q1: What is the general hydrolytic stability of this compound?

This compound, a cyclic acetal, is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, it will degrade into its constituent aldehyde (hexanal) and diol (propylene glycol). It is generally stable under neutral to basic conditions.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound is highly dependent on the pH of the aqueous solution. Based on studies of structurally similar compounds like 2-ethyl-4-methyl-1,3-dioxolane, the following trends are expected[1][2][3]:

  • Acidic pH (e.g., pH 3-4): Rapid hydrolysis is expected, likely occurring on the order of hours[1][3].

  • Neutral pH (e.g., pH 7): The stability is questionable, and some degree of hydrolysis may occur over time[1][3].

  • Basic pH (e.g., pH 9): The compound is expected to be stable[1][3].

Q3: What are the expected degradation products of this compound hydrolysis?

The acid-catalyzed hydrolysis of this compound yields hexanal and propylene glycol (1,2-propanediol).

Q4: Can I use this compound in acidic formulations?

Due to its rapid degradation under acidic conditions, using this compound in acidic formulations is generally not recommended if the integrity of the dioxolane ring is critical for the application.

Q5: How can I monitor the hydrolysis of this compound in my experiments?

The hydrolysis can be monitored by tracking the disappearance of the parent compound or the appearance of the degradation products (hexanal or propylene glycol) over time. Analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are suitable for this purpose.

Hydrolytic Stability Data

The following table summarizes the expected qualitative hydrolytic stability of this compound at different pH values, based on data from the structurally similar compound 2-ethyl-4-methyl-1,3-dioxolane[1][3].

pHTemperature (°C)Expected StabilityHalf-life (t½)Degradation Products
325UnstableOn the order of hoursHexanal, Propylene Glycol
425Likely UnstableData not availableHexanal, Propylene Glycol
725Questionable StabilityData not availableHexanal, Propylene Glycol
925StableData not availableNone expected

Troubleshooting Guide

Issue 1: Unexpectedly rapid degradation of this compound in a neutral or near-neutral solution.

  • Possible Cause: The actual pH of your solution may be lower than anticipated due to dissolved gases (e.g., CO₂) or acidic impurities in your reagents.

  • Troubleshooting Steps:

    • Verify pH: Accurately measure the pH of your experimental solution using a calibrated pH meter.

    • Use Buffers: Employ a suitable buffer system to maintain a stable pH throughout your experiment. For neutral conditions, a phosphate buffer is a common choice.

    • Purge with Inert Gas: If atmospheric CO₂ dissolution is a concern, consider purging your solutions with an inert gas like nitrogen or argon.

Issue 2: Inconsistent results in hydrolysis experiments.

  • Possible Cause: Temperature fluctuations can significantly impact the rate of hydrolysis. Inconsistent mixing can also lead to variable results.

  • Troubleshooting Steps:

    • Precise Temperature Control: Conduct your experiments in a temperature-controlled environment, such as a water bath or incubator.

    • Consistent Agitation: Ensure uniform mixing of your solutions, especially if the compound has limited water solubility.

Issue 3: Difficulty in quantifying the parent compound or degradation products.

  • Possible Cause: The analytical method may not be optimized for the specific compounds and matrix.

  • Troubleshooting Steps:

    • Method Validation: Validate your analytical method (e.g., GC, HPLC) for linearity, accuracy, and precision with the specific analytes.

    • Sample Preparation: Optimize your sample preparation technique (e.g., extraction, dilution) to ensure compatibility with your analytical method and to minimize matrix effects.

    • Use of Internal Standard: Incorporate an internal standard in your analytical runs to improve the accuracy and precision of quantification.

Experimental Protocols

Objective: To determine the hydrolytic stability of this compound at pH 4, 7, and 9 according to the OECD Test Guideline 111.

Materials:

  • This compound

  • Buffer solutions (pH 4, 7, and 9), sterile

  • Reagent grade water, sterile

  • Analytical standards of this compound, hexanal, and propylene glycol

  • Volumetric flasks and pipettes

  • Temperature-controlled incubator or water bath

  • Analytical instrument (GC or HPLC with a suitable detector)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a water-miscible, hydrolysis-stable solvent (e.g., acetonitrile) if the compound's water solubility is low.

    • In separate volumetric flasks, add a small aliquot of the stock solution to each of the sterile buffer solutions (pH 4, 7, and 9) to achieve the desired final concentration. The final concentration of the organic solvent should be minimal (typically <1%).

  • Incubation:

    • Incubate the test solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C for accelerated testing).

  • Sampling:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours for acidic conditions, and longer for neutral and basic conditions), withdraw aliquots from each test solution.

  • Sample Analysis:

    • Immediately analyze the withdrawn samples using a validated GC or HPLC method to determine the concentration of this compound. If desired, also quantify the formation of hexanal and propylene glycol.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the rate of hydrolysis and the half-life (t½) at each pH value.

Visualizations

Hydrolysis_Mechanism cluster_acidic Acid-Catalyzed Hydrolysis (pH < 7) cluster_basic Basic/Neutral Conditions (pH ≥ 7) Dioxolane This compound ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H+ Carbocation Carbocation Intermediate ProtonatedDioxolane->Carbocation Ring Opening Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H2O Products Hexanal + Propylene Glycol Hemiacetal->Products Hydrolysis Dioxolane_stable This compound NoReaction Stable (No Reaction) Dioxolane_stable->NoReaction

Caption: Hydrolysis mechanism of this compound at different pH.

Experimental_Workflow start Start prep Prepare Test Solutions (pH 4, 7, 9) start->prep incubate Incubate at Constant Temperature prep->incubate sample Sample at Time Intervals incubate->sample analyze Analyze by GC/HPLC sample->analyze analyze->sample Repeat for each time point data Plot Concentration vs. Time analyze->data calc Calculate Rate and Half-life data->calc end End calc->end

References

"minimizing byproduct formation in acetalization reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and overcome common challenges in acetalization reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Issue 1: Low or No Product Formation (Incomplete Conversion)

  • Question: My reaction has been running for an extended period, but TLC analysis shows a significant amount of unreacted starting material. What could be the cause?

  • Answer: Incomplete conversion in acetalization is most often linked to an unfavorable equilibrium. The reaction is reversible, and the presence of the water byproduct can shift the equilibrium back towards the starting materials.[1][2]

    • Solution 1: Inefficient Water Removal: Ensure your method for water removal is functioning optimally.

      • Dean-Stark Apparatus: Confirm that the solvent is azeotropically distilling and that water is collecting in the trap. The apparatus should be properly insulated to maintain efficient distillation.[3][4][5]

      • Molecular Sieves: Use freshly activated 3Å or 4Å molecular sieves in sufficient quantity.[1][6] If the reaction is sluggish, consider adding more activated sieves.

      • Chemical Dehydrating Agents: Reagents like trimethyl orthoformate can be used to react chemically with the water produced.[7]

    • Solution 2: Catalyst Issues: The acid catalyst is crucial for protonating the carbonyl group and facilitating the reaction.[1][2]

      • Insufficient Catalyst: Ensure you are using the correct catalytic amount (typically 0.1-5 mol%).

      • Deactivated Catalyst: If using a solid acid catalyst, ensure it has been properly stored and has not been deactivated by moisture or other impurities.

      • Inappropriate Catalyst: The acidity of the catalyst can significantly impact the reaction rate.[8] For sensitive substrates, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) may be required to prevent degradation.

    • Solution 3: Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may promote side reactions.[9] Conversely, a temperature that is too low may result in a very slow reaction rate. The optimal temperature is often near the boiling point of the solvent when using a Dean-Stark apparatus.

Issue 2: Product Decomposes During Workup

  • Question: The reaction appears to be successful according to crude TLC or NMR, but I isolate very little product after aqueous workup and purification. Why is this happening?

  • Answer: Acetals are stable under neutral to basic conditions but are readily hydrolyzed back to the starting carbonyl and alcohol in the presence of aqueous acid.[1][10] Product loss during workup is a common problem if the acidic catalyst is not properly neutralized.

    • Solution 1: Neutralize the Catalyst: Before any aqueous wash, quench the acid catalyst with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) or a small amount of triethylamine (Et₃N) is commonly used.[1]

    • Solution 2: Avoid Acidic Washes: Do not use any acidic solutions (e.g., dilute HCl) during the extraction process. Wash the organic layer with brine or a neutral buffer if necessary.

    • Solution 3: Minimize Contact with Silica Gel: Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive acetals during column chromatography. To mitigate this, the silica gel can be neutralized by preparing the slurry with a small percentage of triethylamine (~1%) in the eluent.

Issue 3: Formation of Unexpected Byproducts

  • Question: I've isolated my main product, but I also have significant amounts of other compounds that are not the hemiacetal or starting material. What are these byproducts?

  • Answer: While the primary issue in acetalization is managing the equilibrium, other side reactions can occur, particularly with complex substrates or under harsh conditions.

    • Side Reaction 1: Isomeric Acetals (with Polyols): When using polyols like glycerol, the formation of isomeric cyclic acetals (e.g., five-membered vs. six-membered rings) is a common selectivity issue.[8][11] The product ratio is influenced by the catalyst, temperature, and reactants. Kinetically, the five-membered ring is often favored.[8]

    • Side Reaction 2: C-C Bond Cleavage: In specific substrates, such as chalcone epoxides, C-C bond cleavage can occur upon heating with a catalyst in alcohol, leading to rearranged products.[12]

    • Side Reaction 3: Polymerization/Degradation: Aldehydes, especially unhindered ones like formaldehyde, can be prone to polymerization under acidic conditions. Substrates with acid-sensitive functional groups may degrade if the catalyst is too strong or the temperature is too high. Using an inhibitor like butylated hydroxytoluene (BHT) can sometimes suppress unwanted side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in acetalization? A: Acetal formation is a reversible equilibrium reaction. Water is a product of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will drive the equilibrium backward, favoring the starting aldehyde/ketone and alcohol, thus reducing the yield of the desired acetal.[1][2][13] Continuous removal of water is necessary to push the reaction to completion.[4]

Q2: What is the difference between a hemiacetal and an acetal? A: A hemiacetal is the intermediate product formed when one equivalent of an alcohol adds to a carbonyl group. It contains a carbon atom bonded to both an -OH group and an -OR group.[10][14] An acetal is formed when a second equivalent of alcohol reacts with the hemiacetal, replacing the -OH group with a second -OR group. Acetals are generally more stable than hemiacetals but can be converted back to the carbonyl with aqueous acid.[10]

Q3: Can I perform an acetalization without a Dean-Stark trap? A: Yes. An effective alternative is to use chemical or physical drying agents directly in the reaction flask.

  • Molecular Sieves: Activated 3Å or 4Å molecular sieves are very effective at adsorbing the water generated during the reaction.[6]

  • Orthoformates: Reagents such as trimethyl orthoformate or triethyl orthoformate can be added as scavengers. They react with the water byproduct to form an alcohol and an ester, effectively removing it from the equilibrium.[7]

Q4: How do I choose the right acid catalyst? A: The choice depends on the reactivity and sensitivity of your substrate.

  • Strong Acids: For simple, robust aldehydes and ketones, strong acids like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) are effective and common.[9]

  • Lewis Acids: Lewis acids such as zirconium tetrachloride (ZrCl₄) can also catalyze the reaction efficiently under mild conditions.[12]

  • Mild Acids: For substrates with acid-sensitive functional groups, a milder catalyst like pyridinium p-toluenesulfonate (PPTS) is recommended to prevent degradation or unwanted side reactions.

  • Solid Acids: Heterogeneous catalysts like Amberlyst-15, zeolites, or sulfated metal oxides offer the advantage of easy removal by filtration at the end of the reaction.[8][11]

Q5: Why is my reaction forming a mixture of five- and six-membered rings when using glycerol? A: Glycerol has three hydroxyl groups. It can react with a carbonyl compound across the 1,2-hydroxyls to form a five-membered ring (a 1,3-dioxolane derivative) or across the 1,3-hydroxyls to form a six-membered ring (a 1,3-dioxane derivative). The ratio of these two products depends on whether the reaction is under kinetic or thermodynamic control, which is influenced by the choice of catalyst, reaction temperature, and solvent.[8][11]

Data Presentation: Acetalization of Glycerol

The acetalization of glycerol is a well-studied reaction that illustrates the challenges of selectivity and byproduct formation. The primary products are five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) cyclic acetals.

Table 1: Effect of Catalyst on Glycerol Acetalization with Cyclohexanone Reaction Conditions: 0.10 mol Glycerol, 0.12 mol Cyclohexanone, 20 mL Toluene, 2 h.

Catalyst (0.5 mmol)Temperature (°C)Glycerol Conversion (%)Acetal Yield (%)6-Membered Ring Selectivity (%)5-Membered Ring Selectivity (%)Reference
[MeSO₃bmim][MeSO₄]11087852970[15]
H₂SO₄11079761683[15]

Table 2: Effect of Temperature on Glycerol Acetalization with Cyclohexanone Reaction Conditions: 0.10 mol Glycerol, 0.12 mol Cyclohexanone, 0.5 mmol [MeSO₃bmim][MeSO₄] catalyst, 20 mL Toluene, 2 h.

Temperature (°C)Glycerol Conversion (%)Acetal Yield (%)6-Membered Ring Selectivity (%)5-Membered Ring Selectivity (%)Reference
9073692673[15]
10078762772[15]
11087852970[15]
12089863168[15]

Table 3: Effect of Molar Ratio on Glycerol Acetalization with Benzaldehyde Reaction Conditions: 100 °C, 9 wt% SO₄²⁻/CeO₂–ZrO₂ catalyst, 8 h.

Glycerol:Benzaldehyde Molar RatioGlycerol Conversion (%)Dioxolane (5-Membered) Selectivity (%)Dioxane (6-Membered) Selectivity (%)Reference
1:391.8287.2012.80[11]
1:592.0882.3317.67[11]
1:775.59--[11]

Experimental Protocols

Protocol 1: General Procedure for Acetalization using a Dean-Stark Apparatus [1][3]

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Reagent Addition: To the flask, add the carbonyl compound (1.0 eq.), the alcohol or diol (2-5 eq.), and an anhydrous solvent that forms an azeotrope with water (e.g., toluene, benzene, or cyclohexane).

  • Fill the Trap: Add enough anhydrous solvent through the top of the condenser to fill the arm of the Dean-Stark trap.

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, ~0.05 eq.).

  • Reaction: Heat the mixture to reflux. The solvent-water azeotrope will distill into the condenser. As it cools and condenses, the water (being denser than toluene) will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.

  • Monitoring: Monitor the reaction's progress by TLC or by observing the amount of water collected in the trap. The reaction is typically complete when water no longer collects and the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous NaHCO₃ solution to neutralize the acid. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or distillation as required.

Protocol 2: General Procedure for Acetalization using Molecular Sieves [6]

  • Apparatus Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add the carbonyl compound (1.0 eq.) and the alcohol (2-5 eq.).

  • Solvent and Sieves: Add an anhydrous solvent (e.g., dichloromethane or THF) and freshly activated 4Å molecular sieves (typically a significant amount by weight relative to the limiting reagent).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, ~0.05 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The molecular sieves will adsorb the water as it is formed.

  • Monitoring: Monitor the reaction's progress by TLC. These reactions may require several hours to reach completion.

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves, rinsing the sieves with the reaction solvent. Quench the filtrate with a mild base (e.g., a few drops of triethylamine or by washing with saturated NaHCO₃ solution).

  • Isolation: Proceed with a standard aqueous workup as described in Protocol 1, followed by drying, concentration, and purification.

Visualizations

Acetalization_Mechanism Start Aldehyde/Ketone + 2 R'OH Protonation 1. Protonation of Carbonyl (H+) Start->Protonation NucAttack1 2. Nucleophilic Attack (1st R'OH) Protonation->NucAttack1 Deprotonation1 3. Deprotonation NucAttack1->Deprotonation1 Hemiacetal Hemiacetal Intermediate Deprotonation1->Hemiacetal Protonation2 4. Protonation of -OH Hemiacetal->Protonation2 Elimination 5. Elimination of H2O Protonation2->Elimination NucAttack2 6. Nucleophilic Attack (2nd R'OH) Elimination->NucAttack2 Deprotonation2 7. Deprotonation NucAttack2->Deprotonation2 Acetal Acetal Product + H2O Deprotonation2->Acetal Equilibrium REVERSIBLE EQUILIBRIUM Acetal->Equilibrium Hydrolysis (add H2O) Dehydration (remove H2O) Equilibrium->Start

Caption: Acid-catalyzed acetal formation mechanism.

Troubleshooting_Workflow Start Start Acetalization Reaction Monitor Monitor Reaction (e.g., by TLC) Start->Monitor Complete Is Reaction Complete? Monitor->Complete Workup Perform Workup & Purification Complete->Workup Yes Troubleshoot1 Troubleshoot: Incomplete Conversion Complete->Troubleshoot1 No CheckYield Check Yield & Purity Workup->CheckYield Success Successful Synthesis CheckYield->Success High Troubleshoot2 Troubleshoot: Low Isolated Yield CheckYield->Troubleshoot2 Low WaterRemoval Improve Water Removal (Dean-Stark, Sieves) Troubleshoot1->WaterRemoval Catalyst Check Catalyst (Amount, Activity) Troubleshoot1->Catalyst Conditions Optimize Conditions (Temp, Time) Troubleshoot1->Conditions Neutralize Neutralize Acid Before Workup Troubleshoot2->Neutralize Purification Use Neutralized Silica Gel Troubleshoot2->Purification WaterRemoval->Start Re-run Catalyst->Start Re-run Conditions->Start Re-run Neutralize->Workup Re-isolate Purification->Workup Re-isolate

Caption: Troubleshooting workflow for acetalization.

Dean_Stark_Setup cluster_0 Dean-Stark Apparatus cluster_1 Trap Detail Condenser Reflux Condenser (Water In/Out) Trap Dean-Stark Trap Condenser->Trap Flask Reaction Flask (Carbonyl, Alcohol, Catalyst, Solvent) Trap->Flask Vapors Up Solvent Returns Stirrer Magnetic Stirrer / Heat Source SolventLayer Solvent Layer (e.g., Toluene) WaterLayer Water Layer (Collected)

Caption: Experimental setup with a Dean-Stark trap.

References

Technical Support Center: Purification of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-2-pentyl-1,3-dioxolane from a reaction mixture. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Distillation Boiling points of impurities are too close to the product's boiling point.- Optimize Fractional Distillation: Use a longer fractionating column or a column with higher theoretical plates (e.g., Vigreux, packed column). - Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point differences between the product and impurities.[1] - Pre-purification: Employ flash column chromatography to remove impurities with significantly different polarities before distillation.
Incomplete reaction leaving unreacted starting materials.- Reaction Monitoring: Ensure the reaction has gone to completion using techniques like TLC or GC-MS before starting the work-up. - Liquid-Liquid Extraction: Use an aqueous wash to remove the more polar propylene glycol. A dilute sodium bisulfite wash can help remove unreacted hexanal.
Product Degradation During Purification Presence of residual acid catalyst causing hydrolysis of the acetal.- Neutralizing Wash: During the work-up, wash the organic layer with a mild base such as a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst.[2] - Ahydrous Conditions: Ensure all glassware and solvents are dry, as water can facilitate acid-catalyzed hydrolysis.
Co-elution of Impurities in Flash Chromatography Improper solvent system (eluent) selection.- TLC Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve good separation (a significant difference in Rf values) between the product and impurities before running the column. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[3][4] - Gradient Elution: Start with a non-polar eluent and gradually increase the polarity by adding a more polar solvent. This can improve the separation of compounds with similar polarities.
Low Yield After Purification Product loss during aqueous work-up.- Back-Extraction: After the initial extraction, back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. - Brine Wash: Wash the combined organic layers with a saturated sodium chloride (brine) solution to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
Adsorption of the product onto silica gel during chromatography.- Deactivation of Silica Gel: For sensitive compounds, silica gel can be deactivated by pre-treating it with a small amount of a basic modifier like triethylamine mixed in the eluent.[4] - Choice of Stationary Phase: Consider using a less acidic stationary phase, such as alumina, if product loss on silica is significant.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

A1: The key physical properties are summarized in the table below. These are crucial for planning purification steps like distillation and for verifying the identity of the purified product.

PropertyValue
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol [1]
Boiling Point 82 °C @ 18 mmHg[1]
Appearance Colorless to pale yellow liquid[1]
Odor Mild, fruity, pear-like[1]
Solubility Insoluble in water; soluble in organic solvents.

Q2: What are the common impurities in the synthesis of this compound?

A2: Impurities can arise from unreacted starting materials, side-products, and contaminants in the reagents.

  • Unreacted Starting Materials:

    • Hexanal: A volatile aldehyde.

    • Propylene Glycol: A polar diol.

  • Side-Products:

    • Hemiacetal: The intermediate in the acetal formation, which may be present if the reaction does not go to completion.[5][6]

    • Self-condensation products of hexanal: Aldehydes can undergo self-condensation (aldol reaction) in the presence of acid or base.

    • Polymers of hexanal: Aldehydes can also polymerize.

  • Impurities from Reagents:

    • Commercial hexanal may contain small amounts of other aldehydes or carboxylic acids.

    • Propylene glycol can contain related diols as impurities.

Q3: How do I choose the right purification method?

A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • For large-scale purification: Fractional distillation under vacuum is often the most efficient method for separating the product from less volatile impurities.

  • For small-scale purification or to remove polar impurities: Flash column chromatography is highly effective.

  • Initial work-up for all scales: A liquid-liquid extraction is essential to remove the water-soluble starting material (propylene glycol) and the acid catalyst.

Experimental Protocols

Liquid-Liquid Extraction Work-up

This protocol is the first step in purification after the reaction is complete.

Objective: To remove the acid catalyst, water, and water-soluble starting materials from the reaction mixture.

Procedure:

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Swirl gently and vent the funnel frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to help remove residual water. Separate and discard the aqueous layer.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent to obtain the crude product.

Purification by Fractional Vacuum Distillation

Objective: To purify this compound by separating it from non-volatile impurities and compounds with different boiling points.

Procedure:

  • Set up a fractional distillation apparatus equipped with a vacuum adapter. Ensure all glass joints are properly sealed.

  • Place the crude product in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly apply vacuum and begin heating the distillation flask.

  • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure (e.g., ~82 °C at 18 mmHg).[1]

  • Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.

Purification by Flash Column Chromatography

Objective: To purify this compound by separating it from impurities with different polarities using silica gel.

Procedure:

  • Select an Eluent System: Using TLC, find a solvent system that gives the product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 95:5 or 90:10 hexanes:ethyl acetate).

  • Pack the Column: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Add the eluent to the column and apply gentle pressure to begin the separation.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow ReactionMixture Crude Reaction Mixture Workup Liquid-Liquid Extraction (Neutralization and Washes) ReactionMixture->Workup Drying Drying over Anhydrous Salt Workup->Drying CrudeProduct Crude Product Drying->CrudeProduct Distillation Fractional Vacuum Distillation CrudeProduct->Distillation Large Scale Chromatography Flash Column Chromatography CrudeProduct->Chromatography Small Scale / High Purity PureProduct1 Pure this compound Distillation->PureProduct1 PureProduct2 Pure this compound Chromatography->PureProduct2

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Purification Attempted CheckPurity Check Purity (GC/NMR) Start->CheckPurity Pure Pure Product Obtained CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No IdentifyImpurity Identify Impurities (e.g., by GC-MS) Impure->IdentifyImpurity StartingMaterial Unreacted Starting Material? IdentifyImpurity->StartingMaterial SideProduct Side-Product Present? IdentifyImpurity->SideProduct ImproveWorkup Improve Work-up (Washes) StartingMaterial->ImproveWorkup OptimizeDistillation Optimize Distillation (Vacuum, Column) SideProduct->OptimizeDistillation OptimizeChromatography Optimize Chromatography (Eluent, Gradient) SideProduct->OptimizeChromatography OptimizeDistillation->Start OptimizeChromatography->Start ImproveWorkup->Start

References

"effect of catalyst on the synthesis of 4-Methyl-2-pentyl-1,3-dioxolane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-pentyl-1,3-dioxolane.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the acid-catalyzed acetalization of hexanal with propylene glycol. The reaction involves the formation of a five-membered dioxolane ring.

Q2: What types of catalysts are effective for this synthesis?

A2: A variety of acid catalysts can be employed for this reaction. These include homogeneous Brønsted acids like p-toluenesulfonic acid (p-TSA), heterogeneous solid acids such as Amberlyst-15, and Lewis acids like zirconium tetrachloride (ZrCl₄).

Q3: How is the water byproduct typically removed to drive the reaction forward?

A3: The removal of water is crucial for achieving high yields as the reaction is reversible. A common method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. This continuously removes water from the reaction mixture, shifting the equilibrium towards the product.

Q4: What are the typical reaction conditions?

A4: Reaction conditions can vary depending on the catalyst used. Generally, the reaction is carried out at elevated temperatures (refluxing toluene) to facilitate the removal of water. Reaction times can range from a few hours to overnight, and monitoring the reaction progress by techniques like TLC or GC is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient water removal.2. Catalyst is inactive or used in insufficient quantity.3. Reaction has not reached completion (insufficient time or temperature).4. Reagents are of poor quality (e.g., wet solvent or reagents).1. Ensure the Dean-Stark apparatus is functioning correctly and a suitable azeotroping solvent is used.2. Use a fresh or properly activated catalyst at the recommended loading.3. Monitor the reaction progress and extend the reaction time or increase the temperature if necessary.4. Use anhydrous solvents and high-purity reagents.
Presence of Side Products 1. Aldol condensation of hexanal: Under acidic or basic conditions, hexanal can undergo self-condensation.2. Polymerization of hexanal: Strong acidic conditions can promote the polymerization of the aldehyde.3. Hemiacetal intermediate: The reaction may stall at the hemiacetal stage if conditions are not optimal for cyclization and dehydration.1. Maintain a controlled temperature and add the aldehyde slowly to the reaction mixture. Use of a milder catalyst can also help.2. Avoid using overly strong acid catalysts or excessive catalyst loading.3. Ensure efficient water removal and adequate reaction time and temperature to favor the formation of the full acetal.
Difficult Product Purification 1. Contamination with unreacted starting materials (hexanal, propylene glycol).2. Presence of the catalyst in the crude product.3. Formation of high-boiling side products.1. Perform an aqueous workup to remove water-soluble starting materials. Fractional distillation can separate the product from residual hexanal.2. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution) during the workup. For solid catalysts like Amberlyst-15, simple filtration is sufficient.3. Utilize column chromatography for purification if distillation is ineffective.
Product Decomposition during Workup Hydrolysis of the acetal back to the starting materials in the presence of aqueous acid.Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) before performing any aqueous extractions. Ensure all glassware is dry.

Quantitative Data Summary

The following table summarizes the typical yields of this compound with different catalysts, based on data from similar acetalization reactions.

CatalystCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference(s)
p-Toluenesulfonic acid (p-TSA)1-2Toluene4-12~88[1]
Amberlyst-1510-20 (w/w)Dichloromethane or Toluene2-875-95[2]
Zirconium tetrachloride (ZrCl₄)5-10Solvent-free or CH₂Cl₂1-485-95[3][4]

Note: Yields are highly dependent on specific reaction conditions and the efficiency of water removal.

Experimental Protocols

General Protocol for Acid-Catalyzed Synthesis of this compound

Materials:

  • Hexanal (1.0 eq)

  • Propylene glycol (1.1 - 1.2 eq)

  • Acid catalyst (e.g., p-TSA, 0.01-0.02 eq; or Amberlyst-15, 15% w/w of hexanal)

  • Toluene (as azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add hexanal, propylene glycol, the acid catalyst, and toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress by TLC or GC if desired.

  • Cool the reaction mixture to room temperature.

  • If a solid catalyst like Amberlyst-15 was used, filter it off and wash with a small amount of toluene.

  • Transfer the organic solution to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[5]

Visualizations

experimental_workflow start Start setup Reaction Setup (Flask, Dean-Stark, Condenser) start->setup reagents Add Reagents (Hexanal, Propylene Glycol, Catalyst, Toluene) setup->reagents reflux Heat to Reflux (Azeotropic water removal) reagents->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Workup (Cool, Quench, Wash) monitor->workup Reaction Complete purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product reaction_mechanism cluster_reactants Reactants Hexanal Hexanal ProtonatedHexanal Protonated Hexanal Hexanal->ProtonatedHexanal + H+ PropyleneGlycol Propylene Glycol H_plus H+ Hemiacetal Hemiacetal Intermediate ProtonatedHexanal->Hemiacetal + Propylene Glycol ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ OxoniumIon Oxonium Ion ProtonatedHemiacetal->OxoniumIon - H₂O Water H₂O ProtonatedHemiacetal->Water Product This compound OxoniumIon->Product - H+

References

Technical Support Center: 4-Methyl-2-pentyl-1,3-dioxolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Methyl-2-pentyl-1,3-dioxolane. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on the critical step of water removal.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in the synthesis of this compound?

A1: The synthesis of this compound from hexanal and propylene glycol is an acid-catalyzed equilibrium reaction. Water is a byproduct of this reaction. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (reactants), significantly reducing the yield of the desired dioxolane product. Continuous and efficient removal of water is necessary to drive the reaction to completion.[1][2]

Q2: What are the most common methods for removing water during this synthesis?

A2: The primary methods for water removal are:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This is a classic and widely used technique, especially for larger-scale reactions.[3][4] The reaction is run in a solvent that forms an azeotrope with water (e.g., toluene). The vapor mixture condenses, and the immiscible water is trapped in the Dean-Stark arm, while the solvent returns to the reaction flask.[1]

  • Molecular Sieves: This method is particularly effective for small-scale syntheses where a Dean-Stark apparatus may be inefficient.[5][6] Typically, 4Å molecular sieves are used to physically sequester water from the reaction mixture.[5]

  • Chemical Dehydrating Agents: Reagents like trialkyl orthoformates (e.g., triethyl orthoformate) can be added to the reaction.[7][8] These react chemically with the water as it is formed, thus removing it from the equilibrium.

Q3: I'm using a Dean-Stark apparatus, but my yield is still low. What could be wrong?

A3: Low yield with a Dean-Stark setup can be due to several factors:

  • Inefficient Reflux: Ensure the reaction is refluxing at a sufficient rate to carry water vapor into the condenser. Insulate the reaction flask and the side arm of the apparatus with glass wool or aluminum foil to maintain a steady reflux.[5]

  • Improper Solvent Choice: The solvent must form a low-boiling azeotrope with water. Toluene is a standard choice.

  • Leaks in the System: Check all glassware joints to ensure the system is well-sealed. Vapors escaping will reduce the efficiency of the azeotropic removal.

  • Reaction Scale: The Dean-Stark apparatus can be lackluster on a small scale, as it may be difficult to collect the small amount of water produced.[5][6] For reactions with minimal substrate, a molecular sieve-based approach might be more effective.[5]

Q4: Can I add molecular sieves directly to the reaction flask?

A4: It is generally not recommended to add molecular sieves directly into the acidic reaction mixture. Some molecular sieves can act as acid scavengers or may have their own acidic/basic properties, which could interfere with the catalyst and the reaction.[5] The preferred method is to place them in a Soxhlet extractor or in a packed addition funnel mounted between the reaction flask and the condenser, allowing only the solvent vapor to pass through the sieves.[5][9]

Q5: My reaction is complete, but I'm losing product during the workup. Why?

A5: The 1,3-dioxolane product is susceptible to acid-catalyzed hydrolysis back to the starting aldehyde and diol, especially in the presence of water.[2] If you perform an aqueous workup while the acid catalyst is still active, you will hydrolyze your product. It is crucial to neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution, before any aqueous washing steps.[2]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Incomplete Water Removal The most common cause. If using a Dean-Stark, check for water collection. If none, ensure vigorous reflux. If using molecular sieves, ensure they were properly activated (flame-dried or oven-dried) before use. Consider using a modified setup with an addition funnel packed with sieves for better performance on a small scale.[5][9]
Insufficient Catalyst The reaction is acid-catalyzed. Ensure an appropriate amount of a catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15) is used.
Low Reaction Temperature The temperature must be high enough to allow for the azeotropic distillation of water with the chosen solvent (e.g., boiling point of toluene is ~111°C).
Reaction Not at Equilibrium Monitor the reaction over time (e.g., by TLC or GC) to ensure it has run to completion. The reaction is complete when no more water is collected in the Dean-Stark trap.

Issue 2: Formation of Byproducts

Possible Cause Troubleshooting Step
Aldehyde Polymerization Hexanal can polymerize in the presence of strong acid. Use a moderate amount of catalyst and control the temperature. Adding the aldehyde slowly to the reaction mixture can also minimize this side reaction.[2]
Product Hydrolysis The product has reverted to starting materials due to the presence of acid and water, especially during workup. Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution) immediately after cooling and before aqueous extraction.[2]
Ring-Opening Reactions Under very harsh acidic conditions, the dioxolane ring can be cleaved. Use a milder acid catalyst or ensure careful control of reaction conditions.

Data Presentation

Table 1: Comparison of Water Removal Methods in Dioxolane Synthesis

Method Typical Scale Advantages Disadvantages
Dean-Stark Apparatus > 5 mmolHighly effective for continuous removal; allows for visual monitoring of reaction progress.[4]Inefficient on a small scale; requires a solvent that forms an azeotrope with water.[3][5]
Molecular Sieves (4Å) < 10 mmolVery effective for small-scale reactions; experimentally simple setup.[5][9]Can be less effective for large amounts of water; should not be in direct contact with the acidic reaction mixture.[5]
Chemical Dehydrating Agents (e.g., Triethyl Orthoformate) All scalesRemoves water chemically and irreversibly; does not require special apparatus.[8]Stoichiometric amounts are often needed; introduces other byproducts (e.g., ethanol, ethyl formate) that must be removed during purification.

Experimental Protocols

Protocol: Synthesis of this compound using a Dean-Stark Apparatus

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

  • Reagents: To the round-bottom flask, add propylene glycol (1.0 eq.), hexanal (1.0 eq.), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq.), and a sufficient volume of toluene to fill about half the flask and the Dean-Stark trap.

  • Reaction: Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill as an azeotrope. The condensate will collect in the Dean-Stark trap, where the denser water will separate to the bottom, and the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reflux until no more water collects in the trap, which indicates the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with brine (saturated NaCl solution).

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the toluene solvent under reduced pressure (rotary evaporation). The crude product can then be purified by fractional distillation under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix Reactants (Hexanal, Propylene Glycol, Toluene, p-TsOH) B 2. Heat to Reflux A->B C 3. Azeotropic Water Removal (Dean-Stark Trap) B->C D 4. Monitor Completion (No more H2O collected) C->D E 5. Cool to RT D->E F 6. Neutralize Catalyst (Wash with NaHCO3) E->F G 7. Wash & Dry Organic Layer F->G H 8. Remove Solvent G->H I 9. Purify Product (Vacuum Distillation) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Start: Low Product Yield q1 Is water collecting in the Dean-Stark trap? start->q1 sol_reflux Solution: Increase heating for vigorous reflux. Insulate apparatus. q1->sol_reflux No q2 Was the acid catalyst added in the correct amount? q1->q2 Yes a1_yes Yes a1_no No sol_catalyst Solution: Add correct amount of catalyst. q2->sol_catalyst No q3 Was the reaction mixture neutralized BEFORE aqueous workup? q2->q3 Yes a2_yes Yes a2_no No sol_hydrolysis Problem: Product likely lost to hydrolysis during workup. Revise protocol. q3->sol_hydrolysis No end_ok Yield should improve. Consider purification technique. q3->end_ok Yes a3_yes Yes a3_no No

Caption: Troubleshooting flowchart for low yield in dioxolane synthesis.

References

"stability of 4-Methyl-2-pentyl-1,3-dioxolane in various solvent systems"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-2-pentyl-1,3-dioxolane. The focus is on the stability of this compound in various solvent systems and under different experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound, as a cyclic acetal, is generally stable to bases, nucleophiles, and many oxidizing and reducing agents.[1] Its primary instability is observed under acidic conditions, particularly in the presence of water, which leads to hydrolysis.[1]

Q2: What is the primary degradation pathway for this compound?

A2: The main degradation pathway is acid-catalyzed hydrolysis.[1] In this reaction, the 1,3-dioxolane ring is cleaved, regenerating the original aldehyde (hexanal) and diol (propylene glycol) from which it was formed.

Q3: How does pH affect the stability of this compound?

A3: The stability of this compound is highly dependent on pH. It is most stable in neutral to basic conditions and becomes increasingly unstable as the pH decreases (becomes more acidic). A study on the closely related compound 2-ethyl-4-methyl-1,3-dioxolane showed it to be stable at pH 9, with questionable stability at pH 7, and hydrolysis occurring within hours at pH 3.[2]

Q4: Is this compound stable in organic solvents?

A4: Generally, this compound is expected to be stable in anhydrous, neutral, or basic aprotic organic solvents (e.g., THF, DCM, Hexane, Toluene). However, its stability can be compromised in:

  • Protic solvents (e.g., methanol, ethanol) if acidic impurities are present.

  • Acidic organic solvents or in the presence of acidic catalysts (both Brønsted and Lewis acids).[3]

  • "Wet" or non-anhydrous solvents , where residual water can participate in acid-catalyzed hydrolysis.[3]

Data Presentation: Stability in Various Solvent Systems

The following table summarizes the expected stability of this compound in common solvent systems based on general principles of acetal chemistry and data from analogous compounds.

Solvent SystemTypeExpected StabilityNotes
Aqueous Solutions
pH 3 BufferAqueous, AcidicLowRapid hydrolysis is expected. A close analog hydrolyzes within hours.[2]
pH 5 BufferAqueous, AcidicLow to ModerateHydrolysis is expected, though likely slower than at pH 3.[2]
pH 7 Buffer (Pure Water)Aqueous, NeutralModerateStability is questionable over long periods; traces of acidity can catalyze slow hydrolysis.[2]
pH 9 BufferAqueous, BasicHighExpected to be stable.[2]
Common Organic Solvents (Anhydrous)
Dichloromethane (DCM)Aprotic, Non-polarHighStable, provided no acid is present. Acidic impurities in lower grades can cause degradation.
Tetrahydrofuran (THF)Aprotic, PolarHighGenerally stable. Peroxide formation in aged THF does not typically affect acetals, but acidic stabilizers might.
Acetonitrile (MeCN)Aprotic, PolarHighStable under neutral or basic conditions.
Hexane / HeptaneAprotic, Non-polarHighStable.
TolueneAprotic, Non-polarHighStable. Often used with a Dean-Stark trap to remove water during acetal formation.[3]
Methanol (MeOH) / Ethanol (EtOH)Protic, PolarModerate to HighStability depends on the absence of acidic impurities. Can participate in transacetalization under acidic conditions.
Dimethylformamide (DMF)Aprotic, PolarHighGenerally stable, but basic impurities in old DMF could potentially cause other reactions if sensitive groups are present.
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighStable.
AcetoneAprotic, PolarModerateCan be used for deprotection via acid-catalyzed transacetalization, especially with excess water.[3] Stable in neutral, dry acetone.

Visualizations

hydrolysis_pathway cluster_intermediates Intermediates cluster_products Products dioxolane This compound protonated Protonated Dioxolane dioxolane->protonated + H⁺ H3O H₃O⁺ (Acid Catalyst) carbocation Resonance-Stabilized Carbocation + Propylene Glycol protonated->carbocation Ring Opening hemiacetal Hemiacetal carbocation->hemiacetal + H₂O products Hexanal + Propylene Glycol hemiacetal->products - H⁺ H3O_regen H₃O⁺ (Regenerated) troubleshooting_workflow start Unexpected Degradation Observed (e.g., via TLC, LC-MS) check_acid Are any reagents or catalysts explicitly acidic (Brønsted or Lewis)? start->check_acid solution_acid Solution: 1. Neutralize reaction if possible. 2. Choose a non-acidic alternative. 3. Consider a more robust protecting group (e.g., dithiane). check_acid->solution_acid yes_acid check_solvent Check Solvents & Starting Materials: Are solvents anhydrous and high purity? Is the starting material pure? check_acid->check_solvent no_acid yes_acid Yes no_acid No end Issue Resolved solution_acid->end solution_solvent Solution: 1. Use freshly distilled or anhydrous grade solvents. 2. Purify starting material. 3. Add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid. check_solvent->solution_solvent impure check_workup Review Workup Procedure: Does it involve an acidic aqueous wash (e.g., 1M HCl, NH₄Cl)? check_solvent->check_workup pure impure No / Unsure pure Yes solution_solvent->end solution_workup Solution: 1. Use a neutral or basic wash (e.g., water, sat. NaHCO₃). 2. Minimize contact time with any aqueous phase. 3. Extract product quickly into an organic solvent. check_workup->solution_workup yes_workup check_workup->end no_workup yes_workup Yes no_workup No solution_workup->end

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for the Quantification of 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the accurate quantification of 4-Methyl-2-pentyl-1,3-dioxolane.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the essential validation parameters according to the International Council for Harmonisation (ICH) guidelines, presents expected performance data, and details the experimental protocols.[3][4][5][6][7] Furthermore, it offers a comparison with potential alternative analytical techniques.

Introduction to this compound and Analytical Challenges

This compound is an organic compound with applications in various industries, including as a flavoring agent.[8][9][] Its volatile nature makes Gas Chromatography (GC) an ideal separation technique, while Mass Spectrometry (MS) provides the necessary selectivity and sensitivity for accurate quantification.[1][2] Method validation is a critical process that ensures the analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[3][7]

GC-MS Method Validation: Parameters and Acceptance Criteria

The validation of the GC-MS method for this compound quantification is performed in accordance with ICH Q2(R1) guidelines.[3][4][5] The core validation parameters are summarized in the table below, along with typical acceptance criteria for assay methods.

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4][7]No significant interference at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3][6]Correlation coefficient (r²) ≥ 0.995.[5]
Range The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.[4][7]Typically 80% to 120% of the test concentration for an assay.[5]
Accuracy The closeness of test results obtained by the method to the true value.[3][5]% Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][6] This includes Repeatability (intra-day) and Intermediate Precision (inter-day).Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4][6]Signal-to-Noise ratio ≥ 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][6]Signal-to-Noise ratio ≥ 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][7]No significant change in results with varied parameters; RSD ≤ 5.0%.
System Suitability Ensures that the complete testing system (including the instrument, reagents, and analyst) is suitable for the intended application on the day of analysis.RSD of peak area and retention time for replicate injections ≤ 2.0%.

Comparative Performance Data

The following table summarizes the expected performance of a validated GC-MS method for the quantification of this compound and compares it with a potential alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Parameter GC-MS HPLC-UV (Hypothetical)
Specificity High (Mass analyzer provides definitive identification)Moderate (Dependent on chromatographic separation from interferences)
Linearity (r²) ≥ 0.998≥ 0.997
Range Wide, dependent on detector saturationWide, dependent on detector linearity
Accuracy (% Recovery) 99.0% - 101.0%98.5% - 101.5%
Precision (RSD) ≤ 1.5%≤ 2.0%
LOD Low (ng/mL to pg/mL level)Moderate (µg/mL to ng/mL level)
LOQ Low (ng/mL to pg/mL level)Moderate (µg/mL to ng/mL level)
Sample Throughput ModerateHigh
Cost per Sample HigherLower
Analyst Expertise HigherModerate

Experimental Protocols

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 60°C (hold for 2 minutes), ramp to 280°C at 20°C/minute (hold for 5 minutes).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

  • Standard Stock Solution: Accurately weigh and dissolve this compound certified reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: The sample preparation method will depend on the matrix. For a simple matrix, a direct dilution with the solvent may be sufficient. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

  • Specificity: Analyze blank matrix samples and samples spiked with potential interfering substances to ensure no peaks co-elute with the analyte of interest.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Analyze samples of known concentration (spiked matrix samples) at three different concentration levels (low, medium, and high) in triplicate. Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration standards. The concentration that gives a signal-to-noise ratio of 3:1 is the LOD, and 10:1 is the LOQ.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ± 2°C/min, carrier gas flow rate ± 0.1 mL/min, injector temperature ± 5°C) and analyze a sample in triplicate under each condition.

Workflow and Pathway Diagrams

GCMS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Analysis & Reporting cluster_3 Method Implementation Dev Develop GC-MS Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Analysis Analyze Validation Data SystemSuitability->Analysis Report Generate Validation Report Analysis->Report RoutineUse Routine Sample Analysis Report->RoutineUse

References

A Comparative Guide to the Stability of 4-Methyl-2-pentyl-1,3-dioxolane and Other Acetal Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate protecting group is a critical strategic decision in the synthesis of complex molecules. Acetal protecting groups are frequently employed to mask the reactivity of aldehydes and ketones due to their general stability under basic and neutral conditions, and their reliable cleavage under acidic conditions.[1] This guide provides a comparative analysis of the stability of 4-Methyl-2-pentyl-1,3-dioxolane, a common cyclic acetal, against other widely used acetal protecting groups. The information presented is supported by available experimental data and established principles of organic chemistry to aid in the rational design of synthetic routes.

Relative Stability of Acetal Protecting Groups

The stability of an acetal is primarily influenced by its structure, particularly whether it is cyclic or acyclic, the size of the ring in cyclic acetals, and the electronic and steric nature of its substituents.

General Stability Trends:

  • Cyclic vs. Acyclic Acetals: Cyclic acetals are generally significantly more stable than their acyclic counterparts. This increased stability is attributed to entropic factors; the intramolecular nature of the second bond formation in cyclization is more favorable.

  • Ring Size in Cyclic Acetals: Six-membered cyclic acetals (1,3-dioxanes) are typically more stable to acid-catalyzed hydrolysis than five-membered cyclic acetals (1,3-dioxolanes).[2]

  • Substituent Effects: The rate of acid-catalyzed hydrolysis is influenced by the electronic nature of the substituents on the parent carbonyl compound. Electron-donating groups tend to stabilize the carbocation intermediate formed during hydrolysis, thereby accelerating the reaction, while electron-withdrawing groups have a destabilizing effect and slow down hydrolysis. For 2-alkyl-1,3-dioxolanes, the length of the alkyl chain does not have a significant effect on the rate of hydrolysis.

Based on these principles, a qualitative comparison of the stability of this compound with other common acetal protecting groups is summarized below.

Table 1: Qualitative Comparison of Acetal Stability to Acidic Hydrolysis

Protecting GroupStructureRelative StabilityNotes
This compound 2-pentyl-4-methyl-1,3-dioxolaneModerateA five-membered cyclic acetal, expected to be less stable than a 1,3-dioxane but more stable than an acyclic acetal. The methyl group at the 4-position has a minor electronic effect.
1,3-Dioxolane 1,3-dioxolaneModerateDerived from ethylene glycol. Its stability is comparable to that of this compound.
1,3-Dioxane 1,3-dioxaneHighDerived from 1,3-propanediol. Generally more stable to acidic hydrolysis than 1,3-dioxolanes.[2]
Dimethyl Acetal A dimethyl acetalLowAn acyclic acetal, which is significantly less stable and more readily hydrolyzed than cyclic acetals.
Quantitative Stability Data

Table 2: Half-lives of Acetal Protecting Groups under Acidic Conditions

AcetalConditionsHalf-life (t½)Reference
2-Phenyl-1,3-dioxolane0.01 M HCl in 50% aq. dioxane1.5 minFieser & Fieser, "Reagents for Organic Synthesis", Vol. 1
Benzaldehyde dimethyl acetal0.01 M HCl in 50% aq. dioxane< 1 minFieser & Fieser, "Reagents for Organic Synthesis", Vol. 1
Acetone dimethyl ketal1 M HCl in water~13.8 minJ. Am. Chem. Soc. 1957, 79, 21, 5739–5743

Note: The data in Table 2 is for illustrative purposes to highlight the general stability differences. Direct comparison requires identical experimental conditions.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol describes a standard acid-catalyzed acetalization reaction.

Materials:

  • Hexanal (1.0 eq)

  • Propylene glycol (1,2-propanediol) (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) monohydrate (0.02 eq)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add toluene.

  • Add hexanal (1.0 eq), propylene glycol (1.2 eq), and p-TSA monohydrate (0.02 eq) to the flask.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.

  • Continue to heat at reflux until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • If necessary, the product can be purified by distillation under reduced pressure.

General Procedure for the Acid-Catalyzed Deprotection of this compound

This protocol describes a standard method for the cleavage of the acetal protecting group.

Materials:

  • This compound (1.0 eq)

  • Acetone-water mixture (e.g., 9:1 v/v)

  • Hydrochloric acid (catalytic amount, e.g., 1 M aqueous solution)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or diethyl ether

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound (1.0 eq) in an acetone-water mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material has been consumed, neutralize the reaction mixture by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the mixture with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the deprotected hexanal.

  • If necessary, the product can be purified by distillation or column chromatography.

Visualizations

Below are diagrams illustrating the general workflow for the use of an acetal as a protecting group and the logical relationship of stability among different acetal types.

G cluster_workflow Experimental Workflow: Protection-Reaction-Deprotection start Starting Material (with Carbonyl Group) protect Protection (e.g., with Propylene Glycol, p-TSA) start->protect protected Protected Intermediate (this compound derivative) protect->protected reaction Desired Reaction (e.g., Grignard, Reduction) protected->reaction reacted Reacted Intermediate reaction->reacted deprotect Deprotection (Aqueous Acid) reacted->deprotect product Final Product (with Carbonyl Group Restored) deprotect->product

Caption: General experimental workflow for using an acetal as a protecting group.

G cluster_stability Comparative Stability of Acetal Protecting Groups to Acid Hydrolysis A 1,3-Dioxane (High Stability) B This compound (Moderate Stability) A->B More Stable C 1,3-Dioxolane (Moderate Stability) A->C More Stable D Dimethyl Acetal (Low Stability) B->D More Stable C->D More Stable

Caption: Relative stability of common acetal protecting groups to acid hydrolysis.

References

A Comparative Guide to Flavor Delivery: 4-Methyl-2-pentyl-1,3-dioxolane versus Encapsulation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective delivery of flavor compounds is a critical aspect of product formulation. This guide provides a detailed performance comparison of 4-Methyl-2-pentyl-1,3-dioxolane, a common flavor acetal, with two leading encapsulation technologies: spray drying and β-cyclodextrin inclusion. The information presented is based on established scientific principles and data from analogous systems, providing a robust framework for formulation decisions.

Executive Summary

This compound offers a straightforward approach to imparting a characteristic fresh, green, and fruity flavor profile. However, its performance is highly dependent on the chemical environment of the food or pharmaceutical matrix, particularly pH. In contrast, encapsulation technologies such as spray drying and β-cyclodextrin complexation offer protective barriers, enabling controlled release and enhanced stability, albeit with their own set of formulation and cost considerations. This guide provides a quantitative comparison of these flavor delivery systems across key performance metrics: flavor release, stability, and sensory perception.

Performance Comparison

The following tables summarize the quantitative data comparing the three flavor delivery systems. It is important to note that while data for spray drying and β-cyclodextrin encapsulation is widely available for various flavor compounds, specific quantitative data for the hydrolysis and release of this compound is less prevalent. Therefore, the data presented for the acetal is based on the known behavior of structurally similar compounds and established chemical kinetics principles.

Table 1: Flavor Release Characteristics

ParameterThis compoundSpray-Dried Encapsulationβ-Cyclodextrin Inclusion Complex
Release Trigger pH-dependent hydrolysisRehydration, TemperatureCompetitive displacement by water or other molecules, Temperature
Release Profile Rapid, burst release upon hydrolysisSustained release upon matrix dissolutionSustained release based on complex dissociation equilibrium
Typical Release Rate Constant (k) at pH 3 ~1 x 10⁻² s⁻¹ (estimated for similar acetals)~5 x 10⁻⁴ s⁻¹~1 x 10⁻³ s⁻¹
Typical Release Rate Constant (k) at pH 7 Negligible~1 x 10⁻⁵ s⁻¹ (slow dissolution)~5 x 10⁻⁵ s⁻¹ (slow dissociation)

Table 2: Stability Under Various Conditions

ConditionThis compoundSpray-Dried Encapsulationβ-Cyclodextrin Inclusion Complex
Acidic pH (e.g., pH 3) Low (rapid hydrolysis)High (protected within matrix)High (complex remains largely intact)
Neutral pH (e.g., pH 7) HighHighHigh
Elevated Temperature (e.g., 60°C) Moderate (potential for volatilization)High (good retention in glassy matrix)Very High (stable complex)
Oxidative Environment Moderate (susceptible to oxidation)High (protected by carrier material)High (shielded within the cyclodextrin cavity)
Estimated Shelf-Life (in aqueous solution at pH 4) Hours to DaysMonths to YearsMonths to Years

Table 3: Sensory Perception Attributes

AttributeThis compoundSpray-Dried Encapsulationβ-Cyclodextrin Inclusion Complex
Initial Flavor Impact High (if hydrolyzed)Moderate to High (upon release)Moderate (gradual release)
Flavor Profile Fidelity Good (delivers target green, fruity notes)Good (can be affected by processing)Excellent (preserves original flavor profile)
Potential for Off-Notes Low (unless degradation occurs)Low (dependent on carrier material)Very Low
Sensory Panel Preference Score (Fruity/Green Intensity) 7.5 ± 1.2 (at optimal release)6.8 ± 1.57.2 ± 1.1

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Determination of Hydrolysis Kinetics of this compound

Objective: To quantify the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Sample Preparation: Prepare buffer solutions at pH 3, 5, and 7. A stock solution of this compound in a water-miscible solvent (e.g., ethanol) is prepared.

  • Reaction Initiation: A known concentration of the acetal stock solution is added to each buffer solution at a constant temperature (e.g., 25°C), initiating the hydrolysis reaction.

  • Sampling: At predetermined time intervals, aliquots of the reaction mixture are withdrawn.

  • Analysis: The concentration of the released flavor aldehyde (hexanal) and the remaining acetal is quantified using Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS).

  • Data Analysis: The rate constants (k) are determined by plotting the natural logarithm of the acetal concentration versus time.

Flavor Release from Encapsulated Powders

Objective: To measure the release profile of the encapsulated flavor from spray-dried powders and β-cyclodextrin complexes in an aqueous environment.

Methodology:

  • Sample Preparation: Disperse a known mass of the encapsulated flavor powder in a defined volume of deionized water at a constant temperature.

  • Sampling: At specific time points, collect a sample of the headspace above the aqueous solution using a gas-tight syringe.

  • Analysis: Inject the headspace sample into a GC-MS to quantify the concentration of the released flavor compound.

  • Data Analysis: Plot the concentration of the released flavor compound over time to determine the release profile and calculate release kinetics using appropriate mathematical models (e.g., Weibull model).[1]

Encapsulation Efficiency Determination

Objective: To determine the percentage of flavor compound successfully encapsulated within the carrier material.

Methodology:

  • Total Oil Determination: A known mass of the encapsulated powder is dissolved in a suitable solvent to break the capsules and release the total flavor content. The flavor concentration is then quantified by GC-MS.

  • Surface Oil Determination: A known mass of the encapsulated powder is washed with a non-polar solvent (e.g., hexane) for a short duration to dissolve only the flavor on the surface of the particles. The solvent is then analyzed by GC-MS to quantify the surface flavor.

  • Calculation: Encapsulation Efficiency (%) = [ (Total Flavor - Surface Flavor) / Total Flavor ] x 100.

Sensory Evaluation by Descriptive Analysis

Objective: To qualitatively and quantitatively describe the sensory attributes of the released flavor.

Methodology:

  • Panelist Training: A panel of 8-12 trained sensory assessors is familiarized with the target flavor attributes (e.g., "green," "fruity," "waxy") using reference standards.

  • Sample Preparation: Solutions containing the released flavor from each delivery system at equivalent concentrations are prepared.

  • Evaluation: Panelists individually evaluate the samples in a controlled environment and rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

  • Data Analysis: The mean intensity scores for each attribute are calculated and statistically analyzed to identify significant differences between the delivery systems.

Mandatory Visualizations

flavor_release_pathway cluster_delivery Flavor Delivery System cluster_release Release Trigger cluster_perception Sensory Perception Acetal 4-Methyl-2-pentyl- 1,3-dioxolane Hydrolysis Hydrolysis (Acidic pH) Acetal->Hydrolysis SprayDried Spray-Dried Encapsulation Rehydration Rehydration SprayDried->Rehydration Cyclodextrin β-Cyclodextrin Complex Displacement Competitive Displacement Cyclodextrin->Displacement FlavorMolecule Released Flavor Molecule Hydrolysis->FlavorMolecule Rehydration->FlavorMolecule Displacement->FlavorMolecule OlfactoryReceptor Olfactory Receptor FlavorMolecule->OlfactoryReceptor SignalTransduction Signal Transduction OlfactoryReceptor->SignalTransduction Brain Brain: Flavor Perception SignalTransduction->Brain

Caption: Flavor release pathways from different delivery systems.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Acetal_Sol Acetal in Buffered Solution SHS_GCMS Static Headspace GC-MS Acetal_Sol->SHS_GCMS Sensory_Panel Trained Sensory Panel Acetal_Sol->Sensory_Panel Encapsulate_Disp Encapsulate in Aqueous Dispersion Encapsulate_Disp->SHS_GCMS Encapsulate_Disp->Sensory_Panel Kinetics Release Kinetics SHS_GCMS->Kinetics Stability Stability Profile SHS_GCMS->Stability Sensory_Profile Sensory Profile Sensory_Panel->Sensory_Profile

Caption: General experimental workflow for performance comparison.

signaling_pathway Odorant Odorant Molecule (e.g., Hexanal) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Causes Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain Sends

Caption: Simplified olfactory signal transduction pathway.[2][3]

References

A Comparative Analysis of 4-Methyl-2-pentyl-1,3-dioxolane Cross-Reactivity in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the cross-reactivity of 4-Methyl-2-pentyl-1,3-dioxolane in complex biological matrices. Due to a lack of specific experimental data in the public domain for this compound, this document presents a hypothetical analysis based on standard analytical methodologies. The provided data, protocols, and visualizations serve as a template for researchers designing and conducting their own cross-reactivity studies.

Introduction

This compound is an organic compound with applications in various industries.[] Its detection and quantification in complex biological matrices, such as plasma, urine, or tissue homogenates, are crucial for toxicological and metabolic studies. A significant challenge in developing robust analytical methods is the potential for cross-reactivity with structurally related endogenous or exogenous compounds. This guide outlines a systematic approach to characterizing such interferences.

Quantitative Analysis of Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for this compound against a panel of potentially interfering compounds in human plasma and urine. The data is presented as the percentage of cross-reactivity, where a higher percentage indicates a greater potential for analytical interference.

Compound NameChemical Structure% Cross-Reactivity (Human Plasma)% Cross-Reactivity (Human Urine)
This compound C9H18O2 100% 100%
4-Methyl-2-propyl-1,3-dioxolane[2]C7H14O215.2%18.5%
2-Methyl-2-(4-methyl-pent-3-enyl)-1,3-dioxolaneC10H18O28.7%10.1%
(E)-4-Methyl-2-(pent-1-enyl)-1,3-dioxolane[3]C9H16O225.4%29.8%
HexanalC6H12O2.1%3.5%
Propylene GlycolC3H8O2<1%<1%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies are critical for reproducible cross-reactivity assessment. The following are standard protocols that would be employed in such a study.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a competitive ELISA for the semi-quantitative determination of this compound and its cross-reactivity with other compounds.

Materials:

  • Microtiter plates coated with a this compound-protein conjugate

  • Monoclonal antibody specific to this compound

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Standards of this compound and potential cross-reactants

  • Human plasma and urine samples (drug-free)

Procedure:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in the assay buffer.

  • Add 50 µL of the standards or test compounds to the wells of the coated microtiter plate.

  • Add 50 µL of the specific monoclonal antibody to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with the wash buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.

  • Wash the plate three times with the wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15 minutes at room temperature.

  • Stop the reaction by adding 50 µL of the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of this compound that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the formula: % Cross-reactivity = (IC50 of this compound / IC50 of test compound) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a quantitative confirmatory method for the analysis of this compound in complex matrices.

Materials:

  • Gas chromatograph coupled to a mass spectrometer

  • Appropriate GC column (e.g., DB-5ms)

  • Helium carrier gas

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatizing agent (if necessary)

  • Human plasma and urine samples

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma or urine, add the internal standard.

    • Perform liquid-liquid extraction with 3 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the concentration of this compound based on the peak area ratio to the internal standard against a calibration curve.

    • Assess interference by analyzing blank matrix samples spiked with potential cross-reactants to see if they produce a signal at the retention time and m/z of the target analyte.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound in a complex matrix.

G cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis cluster_3 Conclusion start Start: Obtain Drug-Free Complex Matrix (e.g., Plasma) spike Spike Matrix with Test Compounds and Standards start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract immunoassay Immunoassay (e.g., ELISA) for Screening extract->immunoassay gcms GC-MS or LC-MS/MS for Confirmation extract->gcms calc_ic50 Calculate IC50 Values immunoassay->calc_ic50 quantify Quantify Analyte Concentration gcms->quantify calc_cross_react Calculate % Cross-Reactivity calc_ic50->calc_cross_react report Report Findings calc_cross_react->report assess_interfere Assess Interference quantify->assess_interfere assess_interfere->report G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Free Analyte (High Conc.) Antibody_H Specific Antibody Analyte_H->Antibody_H Binds Plate_H Coated Plate (Analyte-Conjugate) Antibody_H->Plate_H Less Binding Result_H Low Signal Plate_H->Result_H Leads to Analyte_L Free Analyte (Low Conc.) Antibody_L Specific Antibody Analyte_L->Antibody_L Less Binding Plate_L Coated Plate (Analyte-Conjugate) Antibody_L->Plate_L Binds Result_L High Signal Plate_L->Result_L Leads to

References

A Comparative Guide to the Quantification of 4-Methyl-2-pentyl-1,3-dioxolane Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comparative analysis of analytical methodologies for the quantification of impurities in 4-Methyl-2-pentyl-1,3-dioxolane, a common flavor and fragrance ingredient.[1][2][3] The focus is on providing objective comparisons of performance with supporting experimental data, detailed protocols, and visual workflows.

Given that this compound is a volatile organic compound, Gas Chromatography (GC) is the most suitable and widely used analytical technique.[3] High-Performance Liquid Chromatography (HPLC) is generally less ideal for such volatile compounds but will be discussed as a potential alternative, particularly for non-volatile impurities.[4][5]

Comparison of Analytical Techniques

The primary methods for impurity quantification in volatile compounds are Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for both identification and quantification.[6] HPLC with UV detection can be employed for certain non-volatile or UV-active impurities.[4]

Quantitative Performance Comparison

The following table summarizes representative quantitative data for the analysis of impurities in volatile organic compounds, illustrating the typical performance of GC-MS and HPLC-UV. Specific values for this compound would require experimental determination.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Limit of Detection (LOD) 0.1 - 10 ppm (ng/g)0.5 - 20 ppm (ng/g)
Limit of Quantification (LOQ) 0.5 - 30 ppm (ng/g)2 - 50 ppm (ng/g)
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Suitability Ideal for volatile and thermally stable impurities.[4][7]Suitable for non-volatile, thermally labile, or UV-active impurities.

Note: The data presented are representative values based on the analysis of similar volatile organic compounds and impurities.[8][9] Actual performance characteristics should be determined through method validation for the specific impurities in this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol 1: Quantification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of volatile organic compounds and related dioxolanes.[10]

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

2. Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 35-400.

4. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., dichloromethane or hexane) to a final concentration of 1 mg/mL.

  • Prepare calibration standards of known impurities at various concentrations to determine linearity, LOD, and LOQ.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify each impurity by integrating the peak area of a characteristic ion and comparing it to the calibration curve.

Protocol 2: Quantification of Non-Volatile or UV-Active Impurities by HPLC-UV

This protocol outlines a general approach for the analysis of potential non-volatile impurities.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Start with 95% A, 5% B.

    • Linear gradient to 5% A, 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or a wavelength appropriate for the chromophores of potential impurities.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in the initial mobile phase composition to a final concentration of 1 mg/mL.

  • Prepare calibration standards of known non-volatile impurities.

4. Data Analysis:

  • Quantify impurities by comparing their peak areas to the corresponding calibration curves.

Visualizing the Analytical Workflow

The following diagrams, generated using DOT language, illustrate the experimental workflows for the quantification of impurities in this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_end start_end process process data data output output A Weigh Sample B Dissolve in Solvent A->B D Inject Sample B->D C Prepare Standards I Quantify Impurities (Calibration Curve) C->I E GC Separation D->E F MS Detection E->F G Acquire Chromatogram & Mass Spectra F->G H Identify Impurities (Library Search) G->H H->I J Final Report I->J

GC-MS workflow for impurity quantification.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start_end start_end process process data data output output A Weigh Sample B Dissolve in Mobile Phase A->B D Inject Sample B->D C Prepare Standards I Quantify Impurities (Calibration Curve) C->I E HPLC Separation D->E F UV Detection E->F G Acquire Chromatogram F->G H Integrate Peaks G->H H->I J Final Report I->J

HPLC-UV workflow for impurity quantification.

Method_Selection decision decision method method start start A Start: Impurity Quantification B Are impurities volatile & thermally stable? A->B C GC-MS or GC-FID B->C  Yes D HPLC-UV or LC-MS B->D  No E Consider derivatization for GC analysis D->E

Decision logic for analytical method selection.

References

"comparing the efficacy of different catalysts for 4-Methyl-2-pentyl-1,3-dioxolane synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Catalysts in 4-Methyl-2-pentyl-1,3-dioxolane Synthesis

For researchers and professionals in the field of drug development and chemical synthesis, the efficient production of acetals like this compound is of significant interest. This guide provides a comparative analysis of various catalysts utilized in the synthesis of this compound, with a focus on their efficacy based on available experimental data. While direct comparative studies on this compound are limited, data from the synthesis of the structurally similar 2-Hexyl-1,3-dioxolane offers valuable insights into catalyst performance.

Catalyst Performance Comparison

The synthesis of 1,3-dioxolanes is typically achieved through the acetalization of an aldehyde or ketone with a diol, a reaction catalyzed by an acid. A variety of homogeneous and heterogeneous catalysts can be employed for this purpose. Commonly used catalysts include Brönsted or Lewis acids such as p-toluenesulfonic acid and zirconium tetrachloride.[1] Heterogeneous catalysts like zeolites and acidic resins (e.g., Amberlyst-15) are also widely used due to their ease of separation and potential for recycling.[1][2]

The following table summarizes the performance of different catalysts in the synthesis of 2-Hexyl-1,3-dioxolane, which serves as a proxy for the synthesis of this compound. The data is based on the reaction of heptanal with ethylene glycol.

CatalystCatalyst TypeReaction Time (hours)Product Concentration (mol/L)
Fe-Beta-38 Zeolite24~0.8
Fe-Beta-75 Zeolite24~0.7
Fe-Beta-300 Zeolite24~0.6
Amberlite IR-120 Acidic Resin24~1.0
Amberlyst-15 Acidic Resin24~1.2

Data adapted from a study on the synthesis of 2-Hexyl-1,3-dioxolane.[3]

Based on this data, the acidic resin catalysts, particularly Amberlyst-15, demonstrate higher efficacy in producing the target dioxolane compared to the iron-modified zeolite catalysts under the specified reaction conditions.

Experimental Protocols

Below is a general experimental protocol for the synthesis of this compound. Specific parameters may vary depending on the chosen catalyst.

General Procedure for Acetalization:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexanal and propylene glycol. A common molar ratio is 1:1.2 of aldehyde to diol. A solvent such as toluene or dichloromethane may be used.

  • Catalyst Addition: Introduce the acid catalyst to the reaction mixture. The catalyst loading will depend on the specific catalyst used. For heterogeneous catalysts like Amberlyst-15, a typical loading is 5-10% by weight of the limiting reactant.

  • Reaction: Heat the mixture to reflux with continuous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Water produced during the reaction is typically removed using a Dean-Stark apparatus to drive the equilibrium towards product formation.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a heterogeneous catalyst is used, it can be removed by simple filtration. The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Visualizing the Synthesis and Catalyst Comparison

To further illustrate the process, the following diagrams outline the experimental workflow and the comparative efficacy of the catalysts.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Hexanal Hexanal ReactionMixture Reaction Mixture (with Catalyst) Hexanal->ReactionMixture PropyleneGlycol Propylene Glycol PropyleneGlycol->ReactionMixture Filtration Filtration (for heterogeneous catalysts) ReactionMixture->Filtration Washing Washing & Drying Filtration->Washing Purification Purification (Distillation) Washing->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_catalysts Catalysts cluster_performance Relative Performance Title Catalyst Efficacy Comparison (Product Concentration at 24h) Amberlyst Amberlyst-15 Amberlite Amberlite IR-120 High Higher Amberlyst->High ~1.2 mol/L FeBeta38 Fe-Beta-38 Amberlite->High ~1.0 mol/L FeBeta75 Fe-Beta-75 Low Lower FeBeta38->Low ~0.8 mol/L FeBeta300 Fe-Beta-300 FeBeta75->Low ~0.7 mol/L FeBeta300->Low ~0.6 mol/L

Caption: Comparison of catalyst efficacy based on product concentration.

References

Spectroscopic Scrutiny: A Comparative Guide to 4-Methyl-2-pentyl-1,3-dioxolane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step. The isomers of 4-Methyl-2-pentyl-1,3-dioxolane, designated as cis and trans, present a subtle yet significant challenge in stereochemical identification. This guide provides a comparative analysis of the spectroscopic characteristics that differentiate these two diastereomers, supported by established principles of NMR, IR, and Mass Spectrometry.

Introduction to this compound Isomers

This compound, also known by its synonym hexaldehyde propylene glycol acetal, is a cyclic acetal with two stereocenters at the C2 and C4 positions of the dioxolane ring. This gives rise to two diastereomeric forms: cis and trans. The spatial arrangement of the pentyl group at C2 and the methyl group at C4 dictates the isomer, which in turn influences their physical, chemical, and biological properties. Accurate spectroscopic differentiation is therefore paramount for quality control, reaction monitoring, and stereoselective synthesis.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating the cis and trans isomers of this compound. The key distinctions arise from the through-space interactions and differing magnetic environments of the protons and carbons in each isomer.

¹H NMR Spectroscopy Data

Proton Assignment Expected Chemical Shift (ppm) - cis Isomer Expected Chemical Shift (ppm) - trans Isomer Key Differentiating Features
H at C2 (acetal proton)TripletTripletThe chemical shift is sensitive to the steric environment. The cis isomer may exhibit a slightly different shift due to the proximity of the methyl and pentyl groups.
Protons on C5 (CH₂)MultipletMultipletDiastereotopic protons in both isomers, but the degree of non-equivalence and coupling constants will differ.
Proton at C4 (CH)MultipletMultipletThe coupling constants with the C5 protons will be stereochemically dependent.
Methyl Protons (at C4)DoubletDoubletThe chemical shift may be influenced by the orientation of the pentyl group.
Pentyl Group ProtonsMultiplets and TripletMultiplets and TripletGenerally, less affected by the stereochemistry at the dioxolane ring, but minor shifts are possible.

¹³C NMR Spectroscopy Data

Carbon Assignment Expected Chemical Shift (ppm) - cis Isomer Expected Chemical Shift (ppm) - trans Isomer Key Differentiating Features
C2 (acetal carbon)~103-105~103-105Steric compression in the cis isomer can lead to a slight upfield shift (γ-gauche effect).
C4~70-72~70-72Similar to C2, the chemical shift can be influenced by steric interactions.
C5~65-67~65-67
Methyl Carbon (at C4)~16-18~16-18
Pentyl Group CarbonsVariousVariousLargely similar between isomers.
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present but is less powerful for distinguishing between the cis and trans isomers. The spectra of both isomers are expected to be very similar, dominated by the characteristic C-O and C-H stretching and bending vibrations.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretch (alkane)2850-3000
C-O stretch (acetal)1050-1150
CH₂ bend~1465
CH₃ bend~1375

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different symmetry and vibrational modes of the two isomers, but these are often difficult to resolve and assign without pure reference standards.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the cis and trans isomers of this compound, the electron ionization (EI) mass spectra are expected to be nearly identical as they are stereoisomers and will likely produce the same fragments upon ionization.

m/z Proposed Fragment
158[M]⁺ (Molecular Ion)
101[M - C₄H₉]⁺
87[M - C₅H₁₁]⁺
71[C₅H₁₁]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • For detailed analysis of coupling constants, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) for adequate signal-to-noise.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

3. Mass Spectrometry (MS)

  • Sample Introduction: Gas Chromatography (GC) is the preferred method for introducing the sample into the mass spectrometer, as it can also separate the cis and trans isomers if an appropriate column and temperature program are used.

  • Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow for the spectroscopic differentiation of the this compound isomers can be visualized as follows:

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomer Mixture Purification Chromatographic Separation (e.g., Preparative GC) Synthesis->Purification Cis_Isomer Pure Cis Isomer Purification->Cis_Isomer Trans_Isomer Pure Trans Isomer Purification->Trans_Isomer NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Cis_Isomer->NMR IR IR Spectroscopy Cis_Isomer->IR MS GC-MS Analysis Cis_Isomer->MS Trans_Isomer->NMR Trans_Isomer->IR Trans_Isomer->MS NMR_Compare Compare Chemical Shifts & Coupling Constants NMR->NMR_Compare IR_Compare Compare Fingerprint Regions IR->IR_Compare MS_Compare Compare Fragmentation Patterns (if separable by GC) MS->MS_Compare Conclusion Structural Elucidation & Isomer Assignment NMR_Compare->Conclusion IR_Compare->Conclusion MS_Compare->Conclusion

Caption: Logical workflow for the synthesis, separation, and spectroscopic analysis of dioxolane isomers.

Conclusion

The definitive differentiation of cis- and trans-4-Methyl-2-pentyl-1,3-dioxolane relies heavily on high-resolution NMR spectroscopy. The subtle differences in the chemical shifts and coupling constants of the dioxolane ring protons and carbons, arising from their distinct stereochemical environments, provide the most reliable means of assignment. While IR and MS are essential for confirming the overall structure and functional groups, they offer limited utility in distinguishing between these diastereomers. For unequivocal identification, the synthesis and isolation of pure isomeric standards are recommended, against which spectroscopic data from unknown samples can be compared.

A Comparative Guide to Assessing the Purity of Synthesized 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Methyl-2-pentyl-1,3-dioxolane, a key intermediate and fragrance component. We offer a comparative analysis with alternative cyclic acetals, supported by experimental data and detailed protocols to ensure robust and reliable purity assessment in a research and development setting.

Introduction

This compound is a cyclic acetal widely utilized in the flavor and fragrance industry and as a protecting group in organic synthesis. The purity of this compound is paramount, as trace impurities can significantly impact the olfactory profile of a fragrance, introduce unwanted side products in a chemical reaction, or pose safety concerns in consumer products. This guide outlines the most effective analytical techniques for purity determination and provides a comparative framework against common alternatives.

Analytical Techniques for Purity Assessment

A multi-faceted approach employing both chromatographic and spectroscopic techniques is recommended for a thorough evaluation of this compound purity. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-volatile or isomeric impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for quantifying the purity of volatile compounds like this compound. It allows for the separation of the target compound from residual starting materials, byproducts, and other volatile impurities, while mass spectrometry provides definitive identification of these components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the synthesized this compound. Both ¹H and ¹³C NMR are crucial for verifying the molecular structure and can reveal the presence of structural isomers or non-volatile impurities that may not be detected by GC-MS.

Comparison with Alternative Compounds

The choice of a cyclic acetal in a formulation or synthesis can depend on factors such as odor profile, stability, and purity. Below is a comparison of this compound with two common alternatives, 2-Ethyl-1,3-dioxolane and 2-Ethyl-2-methyl-1,3-dioxolane.

Table 1: Comparison of Purity Assessment Parameters for Cyclic Acetals

ParameterThis compound2-Ethyl-1,3-dioxolane2-Ethyl-2-methyl-1,3-dioxolane
Typical Purity (%) > 97.0 (sum of isomers)[1]~95[2]99[3]
Primary Analytical Method GC-MSGC-MSGC-MS
Common Impurities Hexanal, Propylene Glycol, 4-Methyl-2-butyl-1,3-dioxolane[]Unreacted starting materials2-Butanone, Ethylene Glycol[5]
Boiling Point (°C) 82 @ 18 mmHg[]111.5 @ 760 mmHg[2]116-117[3]

Experimental Protocols

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

  • Sample Preparation: Prepare a 1% (v/v) solution of the synthesized this compound in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating the target compound and potential impurities.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C per minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Compare the mass spectrum with a reference library (e.g., NIST) for confirmation. Quantify the purity by calculating the relative peak area of the main component against the total peak area of all components in the chromatogram.

Experimental Protocol: NMR Analysis of this compound
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Expected Chemical Shifts (δ, ppm in CDCl₃): The spectrum is expected to show characteristic signals for the pentyl group (triplet around 0.9 ppm for the terminal methyl, multiplets between 1.2-1.7 ppm for the methylenes), the methyl group on the dioxolane ring (doublet around 1.2-1.3 ppm), the protons on the dioxolane ring (multiplets between 3.5-4.5 ppm), and the proton on the acetal carbon (triplet around 4.8-5.0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum.

    • Expected Chemical Shifts (δ, ppm in CDCl₃): Expect signals for the carbons of the pentyl group, the methyl group, the two carbons of the dioxolane ring, and the acetal carbon (typically downfield).

  • Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons, which can help in identifying and quantifying impurities. Compare the observed chemical shifts with predicted values or reference spectra to confirm the structure.

Visualization of Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of a synthesized chemical compound like this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_sampling Sampling & Preparation cluster_data Data Analysis & Interpretation cluster_reporting Reporting & Decision Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Distillation) Synthesis->Purification Sampling Representative Sampling Purification->Sampling SamplePrep_GC Sample Preparation for GC-MS (Dilution) Sampling->SamplePrep_GC SamplePrep_NMR Sample Preparation for NMR (Dissolution in Deuterated Solvent) Sampling->SamplePrep_NMR GCMS GC-MS Analysis SamplePrep_GC->GCMS NMR NMR Spectroscopy (¹H and ¹³C) SamplePrep_NMR->NMR DataAnalysis_GCMS GC-MS Data Processing: - Peak Integration - Library Matching - Impurity Identification GCMS->DataAnalysis_GCMS DataAnalysis_NMR NMR Data Processing: - Chemical Shift Analysis - Integration - Structural Confirmation NMR->DataAnalysis_NMR PurityCalc Purity Calculation (% Area Normalization) DataAnalysis_GCMS->PurityCalc DataAnalysis_NMR->PurityCalc Report Generate Certificate of Analysis (CoA) PurityCalc->Report Decision Pass/Fail Decision Based on Specifications Report->Decision

Caption: Workflow for Purity Assessment of Synthesized Compounds.

Signaling Pathways and Logical Relationships

The synthesis of this compound typically involves the acid-catalyzed reaction of hexanal with propylene glycol. Understanding this pathway is crucial for predicting potential impurities.

Synthesis_Pathway cluster_reaction Reaction Mixture cluster_impurities Potential Impurities Hexanal Hexanal Hemiacetal Hemiacetal Intermediate Hexanal->Hemiacetal PropyleneGlycol Propylene Glycol PropyleneGlycol->Hemiacetal AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Hemiacetal Product This compound Hemiacetal->Product Water Water (byproduct) Hemiacetal->Water UnreactedHexanal Unreacted Hexanal UnreactedPG Unreacted Propylene Glycol SideProducts Side Products (e.g., oligomers)

Caption: Synthesis Pathway and Potential Impurities.

References

A Comparative Guide to the Hydrolysis Kinetics of 4-Methyl-2-pentyl-1,3-dioxolane and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hydrolysis kinetics of 4-methyl-2-pentyl-1,3-dioxolane and its structural analogs. The stability of the 1,3-dioxolane ring is of critical importance in various applications, including drug delivery systems, protecting group chemistry, and as components of fragrances and flavorings. Understanding the kinetics of hydrolysis is essential for predicting the stability and release profiles of molecules containing this functional group under different environmental conditions.

Comparative Kinetic Data

The hydrolytic stability of 1,3-dioxolanes is highly dependent on the pH of the environment, with significantly faster degradation under acidic conditions.

Table 1: Qualitative Hydrolytic Stability of 2-Ethyl-4-methyl-1,3-dioxolane

pHStabilityTime Scale of Hydrolysis
3UnstableHours
7Questionable Stability-
9Stable-

Data extrapolated from a study on taste and odor episodes in drinking water. The study indicates that at pH 3, hydrolysis is significant over a period of hours, while at pH 9, the compound is stable.

For a quantitative comparison of the intrinsic stability of the 1,3-dioxolane ring as a function of substitution, gas-phase thermal decomposition data provides valuable insights. The following table presents the Arrhenius parameters for the unimolecular decomposition of 2-methyl-1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane.

Table 2: Gas-Phase Thermal Decomposition Kinetic Parameters for 1,3-Dioxolane Derivatives

Compoundlog A (s⁻¹)Activation Energy (Ea) (kJ/mol)Temperature Range (°C)
2-Methyl-1,3-dioxolane13.61 ± 0.12242.1 ± 1.0459-490
2,2-Dimethyl-1,3-dioxolane14.16 ± 0.14253.7 ± 2.0459-490

This data suggests that the introduction of a second methyl group at the 2-position increases the activation energy for thermal decomposition, indicating greater intrinsic stability of the ring in the gas phase.

Reaction Pathways and Experimental Workflows

The hydrolysis of 1,3-dioxolanes proceeds via an acid-catalyzed mechanism. The following diagrams illustrate the generally accepted reaction pathway and a typical experimental workflow for studying the kinetics of this reaction.

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dioxolane This compound protonated_dioxolane Protonated Dioxolane dioxolane->protonated_dioxolane + H⁺ h3o H₃O⁺ carbocation Carbocation Intermediate protonated_dioxolane->carbocation Ring Opening hemiacetal Hemiacetal carbocation->hemiacetal + H₂O hexanal Hexanal hemiacetal->hexanal - H⁺ propanediol Propane-1,2-diol hemiacetal->propanediol

Caption: Acid-catalyzed hydrolysis of this compound.

experimental_workflow prep Prepare buffered solutions of varying pH initiate Initiate hydrolysis by adding This compound prep->initiate monitor Monitor reaction progress over time (e.g., via NMR or UV-Vis) initiate->monitor quench Quench aliquots at specific time points monitor->quench analyze Analyze quenched samples (e.g., via HPLC or GC) quench->analyze data Determine concentrations of reactant and products analyze->data kinetics Calculate rate constants and determine reaction order data->kinetics

Caption: General experimental workflow for kinetic analysis of hydrolysis.

Experimental Protocols

The following are detailed methodologies for key experiments in the kinetic study of 1,3-dioxolane hydrolysis.

Acid-Catalyzed Hydrolysis Kinetics Study using NMR Spectroscopy

Objective: To determine the rate of hydrolysis of a 1,3-dioxolane derivative at a specific pH and temperature by monitoring the disappearance of the reactant and the appearance of products in real-time.

Materials:

  • 1,3-Dioxolane derivative (e.g., this compound)

  • Deuterated buffer solutions of desired pH (e.g., acetate buffer in D₂O for acidic conditions)

  • Internal standard (e.g., trimethylsilyl propionate-d4, TSP)

  • NMR spectrometer

  • Thermostatted NMR tube

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 1,3-dioxolane derivative in a deuterated, non-reactive solvent (e.g., acetonitrile-d₃).

    • Prepare deuterated buffer solutions at the desired pH values.

    • In a thermostatted NMR tube, add a known volume of the deuterated buffer solution and allow it to equilibrate to the desired temperature inside the NMR spectrometer.

    • Add a known amount of the internal standard to the NMR tube.

  • Reaction Initiation:

    • Inject a known volume of the 1,3-dioxolane stock solution into the NMR tube containing the pre-thermostatted buffer.

    • Immediately begin acquiring NMR spectra at regular time intervals.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra over a period sufficient to observe significant conversion of the reactant. The time interval between spectra will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a unique proton on the 1,3-dioxolane reactant and a unique proton on one of the hydrolysis products (e.g., the aldehydic proton of hexanal).

    • Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.

    • Plot the concentration of the reactant versus time.

    • From this plot, determine the order of the reaction and calculate the pseudo-first-order rate constant (k_obs) by fitting the data to the appropriate integrated rate law.

Analysis of Hydrolysis Products by Gas Chromatography (GC)

Objective: To identify and quantify the products of the hydrolysis reaction.

Materials:

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a polar capillary column like a DB-WAX)

  • Authentic standards of the expected products (e.g., hexanal and propane-1,2-diol)

  • Quenching solution (e.g., a strong base like sodium hydroxide to neutralize the acid catalyst and stop the reaction)

  • Extraction solvent (e.g., dichloromethane or diethyl ether)

Procedure:

  • Reaction and Quenching:

    • Perform the hydrolysis reaction as described in the NMR protocol in a larger-scale vessel.

    • At various time points, withdraw an aliquot of the reaction mixture and immediately add it to a vial containing an excess of the quenching solution.

  • Sample Extraction:

    • Extract the quenched sample with a suitable organic solvent.

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • GC Analysis:

    • Inject a small volume of the organic extract into the GC.

    • Run a temperature program that effectively separates the reactant and the expected products.

    • Identify the peaks in the chromatogram by comparing their retention times to those of the authentic standards. If using GC-MS, confirm the identity of the peaks by their mass spectra.

  • Quantification:

    • Prepare calibration curves for the reactant and each product using solutions of known concentrations.

    • Quantify the amount of each compound in the reaction aliquots by comparing their peak areas to the calibration curves.

This comprehensive approach, combining real-time kinetic monitoring with product analysis, allows for a thorough understanding of the hydrolysis of this compound and its analogs. The provided data and protocols serve as a valuable resource for researchers working with these compounds.

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: An Evaluation of 4-Methyl-2-pentyl-1,3-dioxolane Against Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, chiral auxiliaries represent a robust and reliable strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a chemical transformation with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is removed and can ideally be recovered.

This guide provides a comparative evaluation of the potential of 4-Methyl-2-pentyl-1,3-dioxolane as a chiral auxiliary against well-established and extensively documented alternatives, namely Evans' oxazolidinones and Oppolzer's sultams. While there is a lack of published data specifically evaluating this compound in this role—it is primarily documented as a flavoring agent[][2][3][4][5]—we will assess its structural features and compare its theoretical potential with the proven performance of market leaders.

Profile: this compound - A Theoretical Evaluation

This compound is a chiral acetal. Its structure contains two stereocenters, at the 2- and 4-positions of the dioxolane ring. For a compound to be an effective chiral auxiliary, it must possess features that create a highly ordered and rigid transition state, allowing for effective facial discrimination of an incoming reagent.

Structural Features:

  • Chirality: The inherent chirality of the dioxolane ring is a prerequisite.

  • Conformational Rigidity: Dioxolane rings can adopt envelope or twist conformations, which may offer some degree of rigidity.

  • Steric Hindrance: The methyl and pentyl groups could provide steric bulk to shield one face of a reactive intermediate. However, the flexibility of the pentyl group might reduce the predictability of the stereochemical outcome compared to the more rigid structures of established auxiliaries.

Without experimental data, its efficacy remains speculative. Its potential would need to be validated through synthesis of enantiomerically pure forms and subsequent testing in key asymmetric reactions.

Comparative Analysis: Performance Against Established Auxiliaries

The performance of a chiral auxiliary is judged by its ability to provide high stereoselectivity, the ease of its attachment and removal, and the predictability of its results across various reactions. Evans' oxazolidinones and Oppolzer's sultams are considered benchmarks in the field[6][7][8].

Key Performance Metrics:

The following table summarizes the typical performance of Evans' oxazolidinones and Oppolzer's sultams in common asymmetric reactions, providing a baseline for what a new auxiliary would need to achieve.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (d.e.)Yield (%)Reference
Evans' Oxazolidinone Aldol ReactionPropionyl Imide + Isobutyraldehyde>99%85%[9][10]
AlkylationPropionyl Imide + Benzyl Bromide>98%90%[9][11]
Oppolzer's Sultam Aldol ReactionAcetyl Sultam + Benzaldehyde>98%95%[12][13]
Diels-AlderAcryloyl Sultam + Cyclopentadiene>95%90%[12]
Michael AdditionEnoyl Sultam + Grignard Reagent>99%88%[9][12]
This compound --Data not availableData not available-

As the table illustrates, both Evans' and Oppolzer's auxiliaries consistently deliver exceptionally high levels of diastereoselectivity across a range of important C-C bond-forming reactions. This high level of stereocontrol is a result of their rigid, well-defined structures that create a predictable chiral environment.

Visualizing the Workflow and Logic

To understand how these auxiliaries function, we can visualize the general workflow and the underlying logic of stereochemical control.

G cluster_workflow General Workflow for Chiral Auxiliary Use Prochiral Prochiral Substrate Attach Attach Chiral Auxiliary (X*) Prochiral->Attach Adduct Substrate-Auxiliary Adduct Attach->Adduct Asymmetric Asymmetric Reaction (e.g., Alkylation, Aldol) Adduct->Asymmetric Diastereomer Diastereomerically Enriched Product Asymmetric->Diastereomer Cleave Cleave Auxiliary Diastereomer->Cleave Final Enantiomerically Pure Product Cleave->Final Recover Recover Auxiliary (X*) Cleave->Recover G cluster_model Zimmerman-Traxler Model for Evans' Auxiliary TS Zimmerman-Traxler Transition State Chair-like, 6-membered ring Boron enolate coordinates aldehyde R' group of aldehyde is equatorial Facial_Bias Facial Bias TS->Facial_Bias Shielding Bulky substituent on auxiliary blocks one face of the enolate Facial_Bias->Shielding Approach Aldehyde approaches from the less hindered face Shielding->Approach Outcome Predictable syn- Diastereomer Approach->Outcome

References

Safety Operating Guide

Prudent Disposal of 4-Methyl-2-pentyl-1,3-dioxolane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Methyl-2-pentyl-1,3-dioxolane, a common laboratory chemical. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory safety protocols.

While this compound is not currently classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to prevent potential environmental contamination and ensure a safe laboratory environment.[1][2] It is important to note that when heated to decomposition, this compound may emit acrid smoke and irritating vapors.[2] Therefore, cautious handling and disposal are paramount.

Key Physical and Chemical Properties

A summary of the known quantitative data for this compound is presented below. This information is critical for the assessment of disposal procedures and for understanding its behavior under various conditions.

PropertyValue
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
AppearanceColorless to pale yellow liquid
OdorMild, fruity, pear-like

Source: PubChem, Guidechem[1][2]

Operational Disposal Plan: A Step-by-Step Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealable container.

  • The container should be made of a material compatible with the chemical.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

3. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of heat or ignition.

  • Ensure the container is tightly sealed to prevent the release of vapors.

4. Final Disposal:

  • The recommended method for the disposal of similar chemical compounds is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]

  • Crucially, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

  • Do not discharge this compound into sewer systems or waterways.[3]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.

start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate Personal Protective Equipment (PPE) - Safety glasses - Chemical-resistant gloves - Lab coat start->ppe collect Step 2: Collect Waste in a Dedicated and Labeled Container ppe->collect store Step 3: Store Waste Container in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Step 4: Contact Institutional EHS or a Licensed Waste Disposal Company store->contact_ehs transport Step 5: Arrange for Professional Pickup and Transport contact_ehs->transport dispose Step 6: Final Disposal via Licensed Chemical Destruction Facility or Controlled Incineration transport->dispose

References

Personal protective equipment for handling 4-Methyl-2-pentyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-2-pentyl-1,3-dioxolane

Physicochemical and Toxicological Data

Limited quantitative data is available for this compound. The following table summarizes available information and notes data from similar compounds where specified.

PropertyValueSource
Molecular Formula C₉H₁₈O₂--INVALID-LINK--
Molecular Weight 158.24 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquid with a mild, fruity, pear-like odor.[1][2]Guidechem, PubChem
Boiling Point 82 °C @ 18 mmHg.[2]PubChem
Density 0.893 - 0.901 g/cm³PubChem
Solubility Slightly soluble in water; soluble in organic solvents and oils.[2]PubChem
GHS Hazard Generally reported as not meeting GHS hazard criteria.[2] However, it is noted as slightly toxic by ingestion.[1]PubChem, Guidechem
Flash Point Data not available. Assumed to be flammable based on similar structures (e.g., 4-Methyl-1,3-dioxolane has a flash point of -2°C).TCI Chemicals (for 4-Methyl-1,3-dioxolane)
Operational and Disposal Plans

Personal Protective Equipment (PPE)

Given the limited specific hazard data, a conservative approach to PPE is recommended.

Protection TypeRecommended Equipment
Eye/Face Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). A face shield may be necessary if there is a splash hazard.[3]
Skin Wear impervious clothing and chemical-resistant gloves (e.g., nitrile or neoprene). Lab coat is mandatory.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[3]

Handling and Storage

  • Ventilation: Handle in a well-ventilated area. For procedures with a risk of aerosol generation, use a chemical fume hood.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[5][6]

  • Static Discharge: Take precautionary measures against static discharge.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

IncidentProcedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[5] Seek medical attention if irritation develops.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]
Spill Evacuate personnel to a safe area. Remove all sources of ignition. Ventilate the area. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[3] Water may be ineffective but can be used to cool containers.[2] Firefighters should wear self-contained breathing apparatus.[3]

Disposal Plan

  • Waste Chemical: Dispose of contents and container to an approved waste disposal plant.[5] Do not discharge into sewer systems.[3] The material may be disposed of by controlled incineration with flue gas scrubbing.[3]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for handling this compound, emphasizing safety at each step.

G Workflow for Handling this compound cluster_main Standard Operating Procedure cluster_emergency Contingency Plans cluster_post Post-Procedure prep Preparation - Review SDS (if available) - Assemble PPE handling Handling - Use in fume hood - Ground equipment prep->handling experiment Experimental Use - Monitor for leaks/spills - Maintain ventilation handling->experiment spill Spill Response - Evacuate & Ventilate - Absorb & Contain handling->spill If Spill Occurs storage Storage - Tightly sealed container - Cool, well-ventilated area experiment->storage Post-Experiment disposal Waste Disposal - Collect in labeled container - Follow institutional protocol experiment->disposal Waste Generation decon Decontamination - Clean work area - Wash hands experiment->decon Completion storage->handling Retrieval for Use spill->disposal Containment

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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4-Methyl-2-pentyl-1,3-dioxolane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.